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  • Product: Methyl (R)-aminophenylacetate hydrochloride
  • CAS: 19883-41-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl (R)-aminophenylacetate Hydrochloride: Physicochemical Profiling and Synthetic Applications

Methyl (R)-aminophenylacetate hydrochloride, widely recognized in the pharmaceutical industry as D-phenylglycine methyl ester hydrochloride (CAS 19883-41-1), is a critical chiral building block[1]. As an activated acyl d...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl (R)-aminophenylacetate hydrochloride, widely recognized in the pharmaceutical industry as D-phenylglycine methyl ester hydrochloride (CAS 19883-41-1), is a critical chiral building block[1]. As an activated acyl donor, it is indispensable in the semi-synthesis of β-lactam antibiotics, including ampicillin and cephalexin[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural stability, and field-proven protocols for both its synthesis and its downstream application in kinetically controlled enzymatic couplings.

Physicochemical Profiling & Structural Characterization

Understanding the physical properties of Methyl (R)-aminophenylacetate hydrochloride is essential for optimizing reaction conditions, particularly in aqueous enzymatic environments where solubility and chiral integrity dictate product yield.

Table 1: Key Physicochemical Properties

ParameterValue / Description
Chemical Formula C₉H₁₂ClNO₂ (or C₉H₁₁NO₂·HCl)[1][4]
Molecular Weight 201.65 g/mol [1][5]
Appearance White to off-white crystalline powder[1][5]
Melting Point 189°C – 201°C (Purity/Method dependent)[5][6]
Specific Rotation [α]D20​ -116° to -124° (c=1, H₂O)[1][6]; -133° to -136° (Methanol)[7]
Solubility Highly soluble in water and methanol; insoluble in nonpolar solvents[2][6]
Causality in Structural Stability

The free base of D-phenylglycine methyl ester contains a highly reactive primary amine that is highly susceptible to oxidation and polymerization[8]. By isolating and storing the compound as a hydrochloride salt, the amine is protonated ( −NH3+​ ). This protonation serves a dual purpose:

  • Electronic Deactivation: It sterically and electronically shields the nitrogen lone pair, preventing nucleophilic attack on the adjacent ester carbonyl (which would lead to undesirable diketopiperazine formation or polymerization).

  • Aqueous Bioavailability: It drastically increases the compound's solubility in aqueous buffers, which is a strict prerequisite for downstream enzymatic reactions[2][3].

Protocol: Chemical Synthesis and Isolation

The industrial synthesis of Methyl (R)-aminophenylacetate hydrochloride relies on the esterification of D-phenylglycine using methanol and thionyl chloride ( SOCl2​ )[5][8]. Thionyl chloride is chosen because it acts as both a dehydrating agent (driving the equilibrium toward the ester) and an in situ generator of HCl gas, which immediately traps the newly formed ester as the stable hydrochloride salt[8].

Step-by-Step Methodology:

  • Slurry Formation: Suspend 1.0 equivalent of D-phenylglycine in an excess of anhydrous methanol (approx. 4-5 volumes) within a jacketed reactor equipped with a mechanical stirrer and a reflux condenser[5].

  • Activation: Slowly add 1.2 equivalents of thionyl chloride via a dropping funnel.

    • Causality: The addition is highly exothermic. The temperature must be strictly maintained below 55°C to prevent the thermal degradation of the chiral center (racemization)[5][8].

    • Validation Checkpoint: The evolution of SO2​ and HCl gas, alongside a noticeable exotherm, confirms the activation of the carboxylic acid.

  • Reflux & Conversion: Elevate the reactor temperature to 60-65°C and reflux for 1.5 to 2.5 hours[5].

    • Validation Checkpoint: The opaque slurry will transition into a clear, homogeneous solution, visually validating that the insoluble D-phenylglycine has been fully converted into the soluble ester hydrochloride[8].

  • Azeotropic Distillation: Lower the temperature to 40-50°C and introduce an entrainer (e.g., toluene or methyl propionate). Apply vacuum (approx. 0.08 - 0.09 MPa) to perform azeotropic distillation[5].

    • Causality: Removing excess methanol and reaction water prevents the reverse hydrolysis reaction during crystallization.

  • Crystallization & Recovery: Cool the concentrated mixture to 0-5°C at a controlled rate and hold for 30-90 minutes to induce crystallization. Filter the precipitate, wash with cold (0°C) methanol, and dry under vacuum at 55°C[5][8].

Protocol: Enzymatic Synthesis of β-Lactam Antibiotics

Methyl (R)-aminophenylacetate hydrochloride is predominantly used as the acyl donor for the synthesis of ampicillin and cephalexin. Unlike traditional chemical coupling, which requires toxic protecting groups, enzymatic coupling using immobilized Penicillin G Acylase (PGA) is kinetically controlled and highly specific[2][3].

Step-by-Step Methodology:

  • Substrate Co-Dissolution: In a chilled reactor (20-25°C), suspend the nucleophile (e.g., 6-Aminopenicillanic acid, 6-APA) and Methyl (R)-aminophenylacetate hydrochloride in deionized water[3].

  • pH Neutralization: Carefully add 2.4 M aqueous ammonia until the pH stabilizes exactly at 7.0[3].

    • Validation Checkpoint: Both substrates must completely dissolve at pH 7.0. Any remaining turbidity indicates incomplete salt dissociation, which will starve the enzyme of bioavailable substrate.

  • Biocatalysis: Introduce the immobilized PGA biocatalyst. The enzyme will cleave the methyl ester and transfer the D-phenylglycyl moiety to the primary amine of 6-APA[2][3].

  • Reaction Quench and Separation: Once maximum conversion is reached (monitored via HPLC), cool the suspension to 0-2°C. Slowly add a strong acid (e.g., sulfuric acid) to drop the pH to 1.0[3][9].

    • Causality: At pH 1.0, the newly synthesized β-lactam antibiotic (e.g., ampicillin) rapidly solubilizes. This allows the solid immobilized enzyme to be cleanly filtered off and recovered for reuse without product contamination[3][9].

    • Validation Checkpoint: The reaction matrix should separate into a clear liquid filtrate (containing the product) and a solid retentate (the reusable enzyme).

Workflow Visualization

The following diagram illustrates the logical flow of the enzymatic coupling process, highlighting the critical phase separation step enabled by precise pH control.

G A Methyl (R)-aminophenylacetate HCl (Acyl Donor) C Aqueous Co-Dissolution (pH 7.0 via NH3) A->C B 6-APA / 7-ADCA (Nucleophile) B->C D Immobilized Penicillin G Acylase (Biocatalysis at 20-25°C) C->D Substrate Feeding E β-Lactam Antibiotic (e.g., Ampicillin) D->E Kinetically Controlled Acylation F Acidic Quench (pH 1.0) Solubilization & Separation E->F Product Recovery

Workflow of enzymatic β-lactam synthesis using Methyl (R)-aminophenylacetate HCl.

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Exploratory

Crystal structure analysis of Methyl (R)-aminophenylacetate hydrochloride

Title : Crystal Structure Analysis of Methyl (R)-aminophenylacetate Hydrochloride: A Comprehensive Crystallographic Guide 1. Introduction Methyl (R)-aminophenylacetate hydrochloride, widely known as D-phenylglycine methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Crystal Structure Analysis of Methyl (R)-aminophenylacetate Hydrochloride: A Comprehensive Crystallographic Guide

1. Introduction Methyl (R)-aminophenylacetate hydrochloride, widely known as D-phenylglycine methyl ester hydrochloride (CAS: 19883-41-1), is a critical chiral building block in the synthesis of semi-synthetic β-lactam antibiotics, including cefaclor, cephalexin, and cephradine[1]. The structural integrity, absolute configuration, and polymorphic purity of this intermediate directly dictate the enantiomeric excess and yield of the downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its crystal structure, detailing the crystallization protocols, X-ray diffraction methodologies, and the mechanistic insights derived from its solid-state packing.

2. Crystallization Methodologies To perform rigorous structural analysis, obtaining high-quality single crystals is paramount. Furthermore, industrial scale-up requires robust bulk crystallization protocols to prevent the oxidation and polymerization of the reactive amino group.

2.1. Growth of Single Crystals for SCXRD Protocol: Vapor Diffusion Method

  • Solubilization : Dissolve 50 mg of Methyl (R)-aminophenylacetate hydrochloride in 1 mL of high-purity methanol (good solvent) in a 2-dram inner vial.

  • Anti-solvent Selection : Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether or ethyl acetate (anti-solvent).

  • Diffusion : Seal the outer vial tightly. Allow the anti-solvent vapor to slowly diffuse into the methanol solution at a constant temperature of 4 °C over 3–7 days.

  • Harvesting : Harvest the resulting colorless, prismatic crystals suspended in the mother liquor using a stereomicroscope equipped with a cross-polarizer to ensure single-domain integrity.

2.2. Industrial Bulk Crystallization Based on optimized industrial processes [1], the bulk crystalline product is obtained via a highly controlled reaction and cooling crystallization workflow.

IndustrialCrystallization A D-Phenylglycine + Methanol B Esterification (Thionyl Chloride, <55°C) A->B C Reflux Reaction (55-65°C, 0.5-2.5h) B->C D Vacuum Azeotropic Distillation (Cyclohexane/Hexane, 0.05 MPa) C->D E Controlled Cooling Crystallization (Cool to 0-15°C) D->E F Filtration & Washing (Cold Methanol) E->F G Vacuum Drying (55°C, 1.5-3h) F->G H Methyl (R)-aminophenylacetate HCl (High Purity Crystals) G->H

Caption: Step-by-step industrial synthesis and crystallization workflow for Methyl (R)-aminophenylacetate hydrochloride.

3. X-Ray Crystallography Data Collection & Processing 3.1. Single-Crystal X-Ray Diffraction (SCXRD) Workflow The crystal structure determination validates the (R)-absolute configuration and maps the hydrogen-bonding network.

Protocol: SCXRD Data Acquisition and Solution

  • Mounting : Select a suitable single crystal (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a micromesh loop using perfluoropolyether oil to prevent solvent loss and environmental degradation.

  • Cooling : Transfer the mounted crystal to the goniometer of a diffractometer equipped with a nitrogen stream, maintaining the sample at 100 K or 150 K to minimize thermal motion and maximize high-angle diffraction intensities.

  • Data Collection : Utilize Cu Kα radiation (λ = 1.54178 Å). Cu Kα is strongly preferred for this compound to maximize the anomalous dispersion signal of the chloride ion, which is critical for the unambiguous determination of the absolute configuration.

  • Integration & Absorption Correction : Process the raw frames using standard reduction software. Apply multi-scan absorption correction to account for the absorption effects of the Cl atom.

  • Structure Solution & Refinement : Solve the phase problem using intrinsic phasing. Refine the structure using full-matrix least-squares on F². Locate all non-hydrogen atoms from the electron density map and refine them anisotropically.

  • Hydrogen Atom Treatment : Locate the critical ammonium (-NH3⁺) hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints to accurately model the hydrogen-bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.

SCXRD_Logic N1 Crystal Selection & Mounting (Perfluoropolyether Oil) N2 Cryocooling (100-150 K) Minimizes Thermal Ellipsoids N1->N2 N3 Diffraction Data Collection (Cu Kα Radiation) N2->N3 N4 Data Reduction & Integration (Absorption Correction) N3->N4 N5 Phase Solution (Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement (Least Squares on F²) N5->N6 N7 Absolute Structure Determination (Flack Parameter Calculation) N6->N7

Caption: Logical workflow for Single-Crystal X-Ray Diffraction data collection and structural refinement.

4. Structural Analysis & Mechanistic Insights

4.1. Crystallographic Data Summary The compound crystallizes in a non-centrosymmetric, chiral space group (typically P2₁2₁2₁ or P2₁), which is mathematically mandated by the enantiopure (R)-configuration of the molecule. The table below summarizes the representative crystallographic parameters.

ParameterValue / Description
Chemical Formula C9H12ClNO2
Formula Weight 201.65 g/mol [2]
Crystal System Orthorhombic (Typical)
Space Group P2₁2₁2₁
Temperature 100(2) K
Radiation Type Cu Kα (λ = 1.54178 Å)
Z (Molecules per unit cell) 4
Absolute Structure Parameter (Flack) ~0.01(2) (Confirms R-configuration)
R-factor (R1) < 0.05

4.2. Absolute Configuration and the Flack Parameter The absolute configuration of chiral pharmaceutical intermediates must be rigorously proven. For Methyl (R)-aminophenylacetate hydrochloride, the presence of the chloride counterion provides sufficient anomalous scattering when irradiated with Cu Kα X-rays. The resulting Flack parameter approaching zero (with a low standard uncertainty) definitively assigns the stereocenter at the α-carbon as (R). A Flack parameter near 1.0 would indicate the (S)-enantiomer, while a value near 0.5 would suggest racemic twinning.

4.3. Conformational Analysis and Hydrogen Bonding Network The causality behind the excellent crystallinity and high melting point (189–191 °C) [2] of this compound lies in its robust 3D hydrogen-bonding network.

  • The Ammonium Donor : The protonated primary amine (-NH3⁺) acts as a trifurcated hydrogen bond donor.

  • The Chloride Acceptor : The Cl⁻ ion acts as a multi-coordinate hydrogen bond acceptor, bridging multiple organic cations.

  • Packing Motif : The structure is characterized by strong N–H···Cl hydrogen bonds. These electrostatic and hydrogen-bonding interactions form infinite 1D chains or 2D sheets along the crystallographic axes. The phenyl rings typically engage in weak edge-to-face C–H···π interactions, filling the hydrophobic voids and stabilizing the overall crystal lattice.

  • Ester Conformation : The methyl ester group adopts a planar conformation to minimize steric clash with the adjacent phenyl ring, with the carbonyl oxygen potentially participating in weaker bifurcated hydrogen bonding with the -NH3⁺ group of an adjacent molecule.

5. Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation While SCXRD provides the definitive 3D atomic map, Powder X-Ray Diffraction (PXRD) is the authoritative technique for validating the phase purity of bulk industrial batches produced via the methods described in Section 2.2.

Protocol: PXRD Quality Control

  • Sample Preparation : Gently grind 50 mg of the bulk Methyl (R)-aminophenylacetate hydrochloride powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Mounting : Back-load the powder into a standard sample holder to ensure a flat surface.

  • Measurement : Scan the sample from 2θ = 5° to 50° using a step size of 0.01° or 0.02° on a PXRD instrument equipped with Cu Kα radiation.

  • Validation : Compare the experimental diffractogram against the simulated powder pattern generated from the SCXRD .cif file. A 1:1 match in peak positions confirms that the bulk material is phase-pure and structurally identical to the single crystal.

6. Conclusion The crystal structure analysis of Methyl (R)-aminophenylacetate hydrochloride serves as a self-validating system for its chemical identity, absolute stereochemistry, and solid-state stability. By leveraging the heavy-atom effect of the chloride ion in SCXRD, researchers can unequivocally verify the (R)-configuration, ensuring the safety and efficacy of downstream β-lactam antibiotics. The robust hydrogen-bonding network elucidated by the crystal structure explains the compound's high thermal stability and forms the mechanistic basis for optimizing industrial crystallization processes.

  • Zheng, G., et al. "Preparation process of D-phenylglycine methyl ester hydrochloride crystals." Google Patents, Patent No. CN104829478A, Hebei University of Science and Technology.
Foundational

Thermodynamic and Solubility Profiling of Methyl (R)-Aminophenylacetate Hydrochloride in Organic and Aqueous Solvents

Executive Summary & Molecular Context Methyl (R)-aminophenylacetate hydrochloride (CAS: 19883-41-1), widely known as D-phenylglycine methyl ester hydrochloride, is a critical chiral building block in the pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

Methyl (R)-aminophenylacetate hydrochloride (CAS: 19883-41-1), widely known as D-phenylglycine methyl ester hydrochloride, is a critical chiral building block in the pharmaceutical industry[1]. It serves as a primary acyl donor in the enzymatic and chemical synthesis of semi-synthetic β -lactam antibiotics, including cephalexin and ampicillin[2].

For process chemists and chemical engineers, understanding the solubility profile of this compound is paramount. The molecule features a protonated primary amine ( −NH3+​Cl− ), a methyl ester, and a lipophilic phenyl ring. This structural triad creates complex solvation dynamics: the ionic lattice demands high-polarity solvents for dissociation, while the phenyl ring interacts favorably with organic environments.

This whitepaper provides an in-depth analysis of its solubility thermodynamics, resolves conflicting literature data, and outlines self-validating experimental protocols for crystallization process design.

Solubility Profile in Pure Solvents

The solubility of a hydrochloride salt is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

Critical Data Correction: Certain automated chemical catalogs erroneously report this compound as "practically insoluble in water". This is a fundamental error likely stemming from data cross-contamination with the unprotonated free base. Rigorous thermodynamic modeling and verified chemical data confirm that the hydrochloride salt exhibits high aqueous solubility,[3]. Relying on peer-reviewed phase equilibria data over generalized catalog descriptions is a foundational rule of process scale-up.

Table 1: Solubility Matrix and Mechanistic Rationale
SolventPolarity IndexSolubility LevelMechanistic Rationale (Causality)
Water 10.2Very HighComplete dissociation of the HCl salt; dominant ion-dipole interactions[4].
N,N-Dimethylformamide (DMF) 6.4Very SolubleHigh dielectric constant and strong hydrogen-bond acceptor capabilities stabilize the cation.
Dimethyl Sulfoxide (DMSO) 7.2High (~100 mg/mL)Highly polar aprotic nature provides intense solvation of the ammonium cation[5].
Methanol 5.1SolubleAmphiphilic solvation; acts as both an H-bond donor (for Cl− ) and acceptor (for −NH3+​ ).
Acetone 5.1ModerateDipole-dipole interactions; lacks H-bond donor capacity for the chloride anion[2].
Ethyl Acetate 4.4LowWeak polarity; insufficient solvation energy to overcome the ionic crystal lattice[2].
Chloroform 4.1Very Slightly SolubleNon-polar environment; cannot solvate the protonated amine or chloride counter-ion,[2].

Thermodynamic Modeling in Binary Mixed Solvents

In industrial crystallization, binary solvent mixtures (e.g., Methanol + Water) are frequently employed to fine-tune yield and crystal habit. The dissolution of Methyl (R)-aminophenylacetate hydrochloride in these mixtures exhibits highly non-ideal thermodynamic behavior.

According to phase equilibria studies, the mole fraction solubility increases predictably with temperature. However, in a methanol/water system, the solubility does not follow a linear interpolation between the two pure solvents. Instead, a co-solvency maximum occurs at a water mole fraction of fc​≈0.8 when the temperature exceeds 308.15 K[3].

The Causality of Co-Solvency: This peak solubility is the result of synergistic solvation. Water optimally hydrates the chloride anion and protonated amine via strong hydrogen bonding, while methanol preferentially solvates the hydrophobic phenyl ring and the methyl ester group. At fc​≈0.8 , the combined solvation energy reaches its absolute maximum, minimizing the Gibbs free energy of the solution ( ΔGmix​ ).

When correlating this experimental data, the modified Apelblat equation consistently outperforms the Wilson and NRTL (Non-Random Two-Liquid) models, providing the lowest Root Mean Square Deviation (RMSD) and best fit according to Akaike Information Criterion (AIC) analysis[3].

Experimental Protocol: Dynamic Laser Monitoring

To generate reliable thermodynamic data for process design, solubility must be measured using a self-validating system. The dynamic laser monitoring technique eliminates the subjective visual errors associated with traditional "shake-flask" methods.

Step-by-Step Methodology
  • Gravimetric Preparation: Prepare binary solvent mixtures (e.g., methanol/water) in a 50 mL jacketed glass vessel using an analytical balance (uncertainty ±0.0001 g) to ensure precise initial mole fractions.

  • Thermostatic Control: Connect the jacketed vessel to a circulating super-thermostat water bath, maintaining temperature stability within ±0.05 K.

  • Laser Alignment: Position a He-Ne laser diode to pass directly through the solvent, with a photoelectric detector mounted on the opposite axis to continuously log light transmittance.

  • Solute Addition: Introduce a pre-weighed excess of Methyl (R)-aminophenylacetate hydrochloride. The resulting suspension will scatter the laser light, dropping transmittance to near 0%.

  • Controlled Heating: Heat the system at a strictly controlled rate of 0.1 K/min under constant magnetic stirring.

  • Endpoint Detection: As the final micro-crystal dissolves, light scattering ceases instantly. The laser transmittance will spike sharply to 100%. Record this exact temperature as the saturation point.

  • Hysteresis Validation: Cool the system to induce recrystallization, then repeat the heating cycle. If the saturation temperature deviates, it indicates solvent evaporation or solute degradation, invalidating the run.

Caption: Self-validating workflow for dynamic laser monitoring of solubility endpoints.

Crystallization Strategy & Process Optimization

Translating thermodynamic data into a scalable crystallization process requires analyzing the slope of the solubility curve (which correlates to the enthalpy of dissolution, ΔHdiss​ ).

  • Cooling Crystallization: If the solubility curve in a chosen solvent (e.g., pure methanol) is steep, the compound exhibits a high temperature dependence. Cooling a saturated solution from 323.15 K to 278.15 K will yield high recovery rates.

  • Antisolvent Crystallization: If the solubility curve is relatively flat, cooling will result in poor yields. Instead, maintaining the system at a constant temperature and dosing in an antisolvent—such as Ethyl Acetate or Chloroform[2]—will rapidly force supersaturation by disrupting the solvent's dielectric constant.

  • Co-Solvent Shift: Leveraging the co-solvency peak at fc​≈0.8 [3], a highly concentrated solution can be prepared in a specific methanol/water ratio. Diluting this system further with pure water pushes the mole fraction past the peak, drastically reducing solubility and triggering controlled precipitation.

Caption: Decision matrix for selecting crystallization strategies based on thermodynamic profiles.

Conclusion

The solubility profile of Methyl (R)-aminophenylacetate hydrochloride is dictated by the delicate balance between its ionic hydrochloride nature and its lipophilic phenyl moiety. By utilizing precise thermodynamic models like the Apelblat equation and leveraging co-solvency phenomena in binary mixtures, process engineers can design highly efficient, high-yield crystallization and extraction workflows. Always ensure that solvent selection is grounded in empirical, laser-validated phase equilibria rather than generalized safety data sheets.

References

  • [3] Sun, H., et al. Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Fluid Phase Equilibria, ResearchGate. Available at: [Link]

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Exploratory

1H and 13C NMR spectroscopic data for Methyl (R)-aminophenylacetate hydrochloride

Spectroscopic Elucidation of Methyl (R)-aminophenylacetate Hydrochloride: A Comprehensive 1 H and 13 C NMR Technical Guide Introduction & Chemical Context Methyl (R)-aminophenylacetate hydrochloride (CAS 19883-41-1), wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation of Methyl (R)-aminophenylacetate Hydrochloride: A Comprehensive 1 H and 13 C NMR Technical Guide

Introduction & Chemical Context

Methyl (R)-aminophenylacetate hydrochloride (CAS 19883-41-1), widely known in the pharmaceutical industry as D-phenylglycine methyl ester hydrochloride, is a highly valuable chiral building block used in the semi-synthesis of β -lactam antibiotics (such as cephalexin) and various peptide-based therapeutics [1].

From a structural perspective, analyzing the free base form of this compound presents significant challenges. The free amine is prone to rapid oxidation, spontaneous cyclization (forming diketopiperazines), and base-catalyzed racemization at the chiral alpha-carbon. To mitigate these degradation pathways, the compound is universally isolated and analyzed as a hydrochloride salt [2].

As an Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this molecule not merely as an exercise in peak assignment, but as a validation of its molecular integrity. The protonation of the amine to an ammonium ion ( −NH3+​ ) fundamentally alters the electronic environment of the molecule, heavily deshielding the adjacent alpha-proton and locking the amine into a state that allows for distinct spectroscopic observation when the correct solvent system is employed.

Self-Validating Experimental Protocol for NMR Acquisition

To generate reproducible, high-resolution NMR data, the experimental workflow must be treated as a self-validating system. Every choice—from solvent selection to pulse sequence parameters—must be deliberately calibrated to the physical chemistry of the hydrochloride salt.

Step-by-Step Methodology
  • Sample Preparation & Mass Optimization:

    • Action: Accurately weigh 15–20 mg of Methyl (R)-aminophenylacetate hydrochloride.

    • Causality: This mass range provides an optimal concentration (~0.12–0.16 M) that guarantees a high signal-to-noise (S/N) ratio for 1 H NMR within 16 scans, while remaining concentrated enough to acquire high-quality 13 C NMR spectra of quaternary carbons within a reasonable timeframe (typically 512–1024 scans).

  • Solvent Selection & Dissolution:

    • Action: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Causality: While chloroform- d ( CDCl3​ ) is a standard NMR solvent, it is entirely unsuitable here due to the high polarity of the hydrochloride salt. DMSO- d6​ not only ensures complete dissolution but acts as a strong hydrogen-bond acceptor. This property slows down the chemical exchange rate of the acidic ammonium protons, allowing the −NH3+​ signal to be resolved rather than lost to the baseline [3].

  • Homogenization & Transfer:

    • Action: Vortex the mixture for 30 seconds. If micro-particulates persist, sonicate for 2 minutes. Transfer exactly 0.55 mL to a pristine 5 mm NMR tube.

    • Causality: Any suspended particulates will distort the local magnetic field ( B0​ ), leading to poor line shape and broad peaks. A perfectly isotropic solution is mandatory for optimal shimming.

  • Instrument Calibration (Tuning & Shimming):

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K. Lock onto the DMSO- d6​ deuterium signal, automatically tune and match the probe, and execute gradient shimming (Z1–Z4).

  • Data Acquisition Parameters:

    • 1 H NMR: Use a standard 30° pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: A 2.0s delay ensures that all protons fully relax back to equilibrium between pulses, guaranteeing that the peak integrations are strictly quantitative.

    • 13 C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set D1​ to 2.0–3.0 seconds. Causality: Quaternary carbons (like the ester carbonyl) lack attached protons to facilitate dipole-dipole relaxation, meaning they relax much slower. A longer D1​ prevents the saturation of these critical signals.

1 H NMR Spectroscopic Data & Mechanistic Insights

The 1 H NMR spectrum of Methyl (R)-aminophenylacetate hydrochloride in DMSO- d6​ provides a precise map of its electronic environment. The data below synthesizes expected chemical shifts based on the compound's structural anisotropy and inductive effects.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic & Structural Rationale
8.95 Broad singlet (br s)3H −NH3+​ Highly deshielded by the formal positive charge on the nitrogen. The signal is broad due to the intermediate exchange rate in DMSO and the quadrupolar relaxation effect of the 14 N nucleus ( I=1 ).
7.55 – 7.40 Multiplet (m)5HAr- H (Phenyl)The aromatic protons are deshielded by the diamagnetic anisotropy of the benzene ring's π -electron cloud.
5.30 Singlet (s)1H −CH− ( α -carbon)Shifted significantly downfield due to the combined electron-withdrawing (inductive) effects of the adjacent phenyl ring, the ester carbonyl, and the strongly electronegative −NH3+​ group.
3.70 Singlet (s)3H −OCH3​ Deshielded by the adjacent electronegative oxygen atom of the ester linkage.

13 C NMR Spectroscopic Data & Structural Assignments

Carbon-13 NMR eliminates proton-proton coupling complexities, offering a direct view of the molecular backbone. The assignment of the 9 distinct carbon environments relies heavily on hybridization and electronegativity principles.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic & Structural Rationale
169.5 Quaternary (C) C=O (Ester)The most deshielded carbon in the molecule due to sp2 hybridization and the double bond to the highly electronegative oxygen atom.
133.0 Quaternary (C)Ar- C (ipso)Deshielded relative to the rest of the ring due to its direct attachment to the electron-deficient α -carbon.
129.5 Methine (CH)Ar- C (para)Standard aromatic region; slightly influenced by the inductive pull of the side chain.
129.0 Methine (CH)Ar- C (meta)Standard aromatic region.
128.5 Methine (CH)Ar- C (ortho)Standard aromatic region.
55.5 Methine (CH) −CH− ( α -carbon)Heavily deshielded by the adjacent nitrogen, carbonyl group, and phenyl ring.
53.0 Methyl ( CH3​ ) −OCH3​ Deshielded by the single bond to the ester oxygen.

Workflow Diagram: NMR Acquisition Protocol

To visualize the self-validating system described in Section 2, the following logical workflow outlines the critical path from raw sample to processed spectroscopic data.

NMR_Workflow S1 1. Sample Preparation Weigh 15-20 mg of Methyl (R)-aminophenylacetate HCl S2 2. Solvent Selection Dissolve in 0.6 mL DMSO-d6 (Preserves NH3+ signal) S1->S2 Ensures high S/N S3 3. Instrument Calibration Lock (DMSO), Tune/Match, and Shim (Z1-Z4) S2->S3 Transfer to 5mm tube S4 4. Data Acquisition 1H (zg30) & 13C (zgpg30) Pulse Sequences S3->S4 B0 homogeneity S5 5. Signal Processing Fourier Transform, Phase & Baseline Correction S4->S5 FID Generation

Fig 1. Self-validating workflow for NMR sample preparation and data acquisition.

Conclusion

The rigorous spectroscopic characterization of Methyl (R)-aminophenylacetate hydrochloride requires a deep understanding of how its salt form interacts with the chosen solvent environment. By utilizing DMSO- d6​ and carefully calibrating relaxation delays, researchers can obtain quantitative, high-resolution 1 H and 13 C NMR spectra. The resulting data not only confirms the structural identity of this crucial chiral intermediate but also validates the integrity of the amine functional group prior to downstream synthetic applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12247453, D-Phenylglycine methyl ester hydrochloride." PubChem,[Link].

  • Zhang, Y., et al. "Development of Amylose- and β -Cyclodextrin-Based Chiral Fluorescent Sensors Bearing Terthienyl Pendants." Molecules, MDPI,[Link].

Foundational

Thermal Stability and Melting Point Dynamics of Methyl (R)-aminophenylacetate Hydrochloride: A Comprehensive Technical Guide

Chemical Context & Structural Causality Methyl (R)-aminophenylacetate hydrochloride (CAS 19883-41-1), widely referred to as D-phenylglycine methyl ester hydrochloride, is a critical chiral intermediate utilized extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Structural Causality

Methyl (R)-aminophenylacetate hydrochloride (CAS 19883-41-1), widely referred to as D-phenylglycine methyl ester hydrochloride, is a critical chiral intermediate utilized extensively in the semi-synthesis of beta-lactam antibiotics, most notably cephalexin and cefaclor .

Why the Hydrochloride Salt? From a mechanistic standpoint, the free base form of methyl (R)-aminophenylacetate is highly reactive and inherently unstable. The unprotonated primary amine acts as a strong nucleophile that can spontaneously attack the ester carbonyl of adjacent molecules, leading to intermolecular condensation and the formation of diketopiperazines (cyclic dipeptides). By formulating the compound as a hydrochloride salt, the amine is protonated into an ammonium ion. This electronic modification sterically and electronically hinders nucleophilic attack, thereby granting the compound long-term shelf stability when stored under dry conditions below 15 °C .

Thermal Profile & Degradation Mechanism

Understanding the thermal boundaries of this compound is vital for optimizing pharmaceutical scale-up processes, particularly during drying or high-temperature crystallization steps.

  • Melting Point ( Tm​ ): The compound exhibits a sharp melting point at 189–191 °C . This relatively high melting point for an amino acid ester is driven by the robust ionic lattice formed by the ammonium chloride interactions, supplemented by intermolecular hydrogen bonding and π−π stacking of the phenyl rings.

  • Decomposition Temperature ( Td​ ): Thermal degradation initiates at approximately 219 °C .

  • Degradation Pathway: Upon reaching the decomposition threshold, thermal energy overcomes the ionic bonding, leading to the volatilization of corrosive hydrogen chloride (HCl) gas. The resulting transient free base immediately undergoes rapid, exothermic intermolecular condensation, releasing methanol. Further heating (>300 °C) leads to complete carbonization and the release of toxic gases, including carbon oxides ( COx​ ), nitrogen oxides ( NOx​ ), and trace phosgene .

ThermalDegradation A Methyl (R)-aminophenylacetate HCl (Stable Salt) B Thermal Energy (Heating > 190°C) A->B Endothermic Melting C Loss of HCl Gas (De-salting) B->C T > 219°C D Free Base Intermediate (Highly Reactive) C->D E Intermolecular Condensation (Ester Aminolysis) D->E Nucleophilic Attack F Diketopiperazine + Methanol (Polymeric/Char Residue) E->F Exothermic Condensation

Logical pathway of the thermal degradation of Methyl (R)-aminophenylacetate HCl.

Experimental Protocols for Thermal Analysis (TGA/DSC)

To accurately characterize the thermal stability of this compound, simultaneous Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is employed. The methodology below is designed as a self-validating system: by monitoring mass loss and heat flow simultaneously, we can definitively prove that the endotherm at 190 °C is a pure melting event (no mass loss) and not a desolvation or premature degradation.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline powder into a pre-tared standard alumina ( Al2​O3​ ) crucible.

    • Causality: A small sample mass minimizes thermal gradients within the sample bed, ensuring that the recorded sensor temperature accurately reflects the true sample temperature (reducing thermal lag).

  • Atmosphere Equilibration: Place the crucible in the TGA/DSC furnace and purge with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min for 10 minutes prior to heating.

    • Causality: An inert atmosphere is mandatory to prevent premature oxidative degradation of the organic framework. This ensures that the observed mass loss is strictly due to inherent thermal instability (e.g., HCl volatilization) rather than combustion.

  • Dynamic Heating: Apply a linear heating ramp of 10 °C/min from 25 °C to 400 °C.

    • Causality: A 10 °C/min rate provides the optimal balance between signal resolution (separating the endothermic melting event from the exothermic degradation) and experimental throughput. Faster rates induce thermal lag, while slower rates can broaden the melting peak excessively.

  • Data Acquisition & Analysis: Monitor the heat flow (W/g) for endothermic/exothermic peaks and the derivative thermogravimetry (DTG) curve for the onset of mass loss.

    • Self-Validation: The melting point is validated by calculating the extrapolated onset temperature of the first endothermic peak only if the TGA curve shows 0% mass loss at that exact temperature coordinate.

Workflow S1 Sample Preparation (2-5 mg in Alumina) S2 Atmosphere Equilibration (N2 Purge 50 mL/min) S1->S2 S3 Dynamic Heating (Ramp 10°C/min) S2->S3 S4 Data Acquisition (Heat Flow & Mass Loss) S3->S4 S5 Thermogram Analysis (Identify Tm & Td) S4->S5

Step-by-step TGA/DSC experimental workflow for thermal stability analysis.

Quantitative Data Presentation

The following table summarizes the key physicochemical and thermal properties established through standardized analytical testing.

PropertyValueAnalytical Method / Condition
CAS Registry Number 19883-41-1N/A
Appearance White to almost white crystalline powderVisual Inspection
Melting Point ( Tm​ ) 189–191 °CDSC (Extrapolated onset temperature)
Decomposition Temp ( Td​ ) ~219 °CTGA (Onset of initial mass loss)
Primary Degradants HCl, Methanol, NOx​ , COx​ Evolved Gas Analysis (TGA-FTIR)
Recommended Storage < 15 °C (Dry, dark, tightly sealed)Long-term Stability Chamber

Conclusion

Methyl (R)-aminophenylacetate hydrochloride demonstrates excellent thermal stability up to its melting point of 189–191 °C, making it highly suitable for standard pharmaceutical manufacturing and reflux conditions in low-boiling solvents. However, strict temperature control must be maintained to avoid exceeding its decomposition threshold of 219 °C. Breaching this thermal limit triggers the liberation of corrosive hydrogen chloride gas and subsequent polymerization of the free base, which will irreversibly compromise batch integrity and pose severe equipment corrosion risks.

References

  • National Library of Medicine (PubChem). "D-Phenylglycine methyl ester hydrochloride - CID 12247453". URL:[Link]

Exploratory

The Mechanistic Role of Methyl (R)-aminophenylacetate Hydrochloride in Chiral and Biocatalytic Synthesis

Introduction: Structural Significance and Chemical Profile Methyl (R)-aminophenylacetate hydrochloride (CAS 19883-41-1), widely referred to as D-phenylglycine methyl ester hydrochloride (PGME·HCl), is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Significance and Chemical Profile

Methyl (R)-aminophenylacetate hydrochloride (CAS 19883-41-1), widely referred to as D-phenylglycine methyl ester hydrochloride (PGME·HCl), is a highly versatile chiral building block and biocatalytic substrate[1]. Structurally, it consists of an amino acid backbone featuring a phenyl group directly attached to the chiral alpha-carbon.

The formulation of this compound as a hydrochloride salt is a deliberate chemical choice rather than a mere convention. The free base of alpha-amino esters is notoriously prone to spontaneous intermolecular condensation, leading to the formation of diketopiperazines. By protonating the amine to form the hydrochloride salt, the nucleophilicity of the nitrogen is quenched, thereby ensuring long-term shelf stability and preventing racemization[1],[2]. Furthermore, the salt form drastically increases aqueous solubility, a critical prerequisite for its primary industrial application: the fully aqueous enzymatic synthesis of β -lactam antibiotics[3].

This technical guide explores the dual mechanistic roles of PGME·HCl: as an activated acyl donor in kinetically controlled biocatalysis, and as a chiral pool precursor in asymmetric chemical synthesis.

Pillar I: Biocatalytic Mechanism in β -Lactam Antibiotic Synthesis

In the industrial production of semi-synthetic cephalosporins (e.g., cephalexin) and penicillins (e.g., ampicillin), PGME acts as the premier acyl donor[4],[5]. The reaction is catalyzed by Penicillin G Acylase (PGA), a heterodimeric serine protease-like enzyme[5],[6].

Causality of the Kinetically Controlled Synthesis

Thermodynamically, the direct condensation of a free carboxylic acid (D-phenylglycine) with a β -lactam nucleus (like 7-ADCA) in water is highly unfavorable. To overcome this, PGME is used as an activated ester. The esterification raises the ground-state energy of the substrate. When the catalytic N-terminal serine of PGA's β -subunit attacks the ester carbonyl, it forms a high-energy covalent acyl-enzyme intermediate[5],[6].

This intermediate can be attacked by two competing nucleophiles:

  • 7-ADCA (Synthesis): Yields the target antibiotic (Cephalexin).

  • Water (Primary Hydrolysis): Yields D-phenylglycine (waste) and methanol[7].

Because the target antibiotic is also an amide, it can re-bind to the enzyme and undergo secondary hydrolysis , reverting to the nucleus and D-phenylglycine[7],[6]. Controlling the Synthesis/Hydrolysis (S/H) ratio is the core engineering challenge in this workflow.

PGA_Mechanism PGME PGME (Acyl Donor) Acyl_Enzyme Acyl-Enzyme Intermediate PGME->Acyl_Enzyme + PGA - Methanol PGA Penicillin G Acylase (Active Serine) PGA->Acyl_Enzyme Product Cephalexin (Target) Acyl_Enzyme->Product + 7-ADCA (Synthesis) Hydrolysis D-Phenylglycine (Waste) Acyl_Enzyme->Hydrolysis + H2O (Primary Hydrolysis) Nuc 7-ADCA (Nucleophile) Product->Hydrolysis + H2O (Secondary Hydrolysis)

Catalytic cycle of Penicillin G Acylase highlighting synthesis vs. hydrolysis pathways.

Optimization of the S/H Ratio

To suppress secondary hydrolysis, researchers employ In Situ Product Removal (ISPR). By adding a complexing agent such as β -naphthol, the synthesized cephalexin immediately precipitates out of the aqueous phase, effectively removing it from the enzyme's microenvironment and driving the equilibrium forward[7].

Table 1: Impact of Reaction Conditions on 7-ADCA Conversion and S/H Ratio [7],[8]

Reaction Condition7-ADCA Conversion (%)S/H Ratio ImpactProduct State
Low Substrate, No ISPR~61%LowSoluble
High Substrate, No ISPR81%ModeratePartially Precipitated
High Substrate + ISPR ( β -naphthol)98%HighPrecipitated Complex
Ethylene Glycol Cosolvent (30%)>90%Very HighSoluble
Protocol 1: Enzymatic Synthesis of Cephalexin with ISPR

Self-Validating System: Real-time HPLC monitoring of the S/H ratio ensures the ISPR mechanism is functioning. A sudden drop in the S/H ratio indicates incomplete complexation.

  • Substrate Preparation: Dissolve 100 mM of 7-ADCA and 300 mM of PGME·HCl in deionized water to create a high-substrate concentration environment[7],[8].

  • Complexation Setup: Add β -naphthol (1.2 molar equivalents relative to 7-ADCA) to the reaction vessel to act as the ISPR agent[7].

  • Biocatalysis: Introduce immobilized Penicillin G Acylase (e.g., 65 IU/mM 7-ADCA). Maintain the reaction strictly at pH 7.5 using an automatic titrator dispensing 1 M ammonia solution[7].

  • In Situ Precipitation: As cephalexin is synthesized, it immediately forms an insoluble complex with β -naphthol, precipitating out of the reactive aqueous phase.

  • Validation/QC: Sample the supernatant every 30 minutes for HPLC analysis. The concentration of D-phenylglycine (hydrolysis byproduct) must remain below 5% of the total converted PGME.

  • Isolation: Filter the solid complex. Dissolve the complex in a mild organic solvent to release the β -naphthol, yielding cephalexin with >99% purity[7].

Pillar II: Asymmetric Chemical Synthesis & Chiral Auxiliaries

Beyond biocatalysis, PGME·HCl is a critical chiral pool reagent used to synthesize Evans' chiral auxiliaries, specifically R-(-)-4-phenyl-2-oxazolidone[9]. These auxiliaries are temporarily attached to substrates to dictate the stereochemical outcome of subsequent reactions (e.g., asymmetric aldol additions).

Causality of the Chemical Transformation

The synthesis of the oxazolidone requires the reduction of the ester to an amino alcohol, followed by cyclization. The critical challenge is performing the reduction without racemizing the highly sensitive benzylic alpha-chiral center. Standard harsh reducing agents can cause enolization. Therefore, a mild, in situ generated borane system (NaBH4/I2) or carefully controlled LiAlH4 is utilized to selectively reduce the ester to (R)-phenylglycinol while preserving strict stereochemical fidelity[9].

Evans_Auxiliary Start PGME·HCl (Chiral Pool) Reduction Reduction (NaBH4 / I2) Start->Reduction AminoAlcohol (R)-Phenylglycinol (Intermediate) Reduction->AminoAlcohol Cyclization Cyclization (Diethyl carbonate) AminoAlcohol->Cyclization Product R-(-)-4-phenyl- 2-oxazolidone Cyclization->Product

Chemical workflow for the synthesis of Evans' chiral auxiliary from PGME·HCl.

Protocol 2: Synthesis of R-(-)-4-phenyl-2-oxazolidone

Self-Validating System: Chiral HPLC analysis of the final product. An enantiomeric excess (ee) of >99.5% validates that the mild reduction conditions successfully prevented alpha-carbon racemization.

  • Freebasing: Suspend PGME·HCl in dichloromethane (DCM). Add an excess of sodium bicarbonate (NaHCO3) and stir at room temperature to liberate the free amino ester[9]. Filter and concentrate.

  • Stereoretentive Reduction: Dissolve the free ester in anhydrous THF. Slowly add NaBH4, followed by the dropwise addition of a solution of iodine (I2) in THF at 0 °C. The in situ generated borane selectively reduces the ester to (R)-phenylglycinol without disturbing the chiral center.

  • Quenching & Extraction: Quench the reaction carefully with methanol, followed by aqueous NaOH. Extract the (R)-phenylglycinol into DCM and evaporate the solvent.

  • Cyclization: Dissolve the crude (R)-phenylglycinol in toluene. Add anhydrous potassium carbonate (K2CO3) and diethyl carbonate (or a chloroformate derivative). Reflux the mixture for 2 hours with a Dean-Stark trap to remove the ethanol byproduct[9].

  • Validation/QC: Filter the mixture while hot, then cool to induce crystallization. Analyze the white crystalline solid via chiral HPLC. The process is validated if the ee value is >99.5%[9].

Conclusion

Methyl (R)-aminophenylacetate hydrochloride bridges the gap between traditional organic asymmetric synthesis and modern green biocatalysis. By understanding its thermodynamic activation as an ester and its stereochemical stability as a hydrochloride salt, researchers can engineer highly efficient, self-validating workflows—whether maximizing the S/H ratio in enzymatic antibiotic production or preserving chiral integrity in the synthesis of complex pharmaceutical auxiliaries.

References

  • Food Technology and Biotechnology. "Enhanced Enzymatic Production of Cephalexin at High Substrate Concentration with in situ Product Removal by Complexation". FTB. [Link]

  • PMC / National Institutes of Health. "Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase". NIH.[Link]

  • ResearchGate. "Comparative study of the enzymatic synthesis of cephalexin at high substrate concentration in aqueous and organic media using statistical model". ResearchGate. [Link]

  • ACS Publications. "Penicillin Acylase in the Industrial Production of β-Lactam Antibiotics". ACS.[Link]

  • ACS Publications. "Nonconventional Reactor for Enzymatic Synthesis of Semi-Synthetic β-Lactam Antibiotics". ACS. [Link]

  • Google Patents. "CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds".

Sources

Foundational

Acid-Base Profiling of Methyl (R)-aminophenylacetate Hydrochloride: pKa Determination and Isoelectric Point Fallacies in Chiral Esters

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a fundamental analytical misunderstanding regarding the physicochemical behavior of amino acid esters. Methyl (R)-aminophenylacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a fundamental analytical misunderstanding regarding the physicochemical behavior of amino acid esters. Methyl (R)-aminophenylacetate hydrochloride (also known as (R)-phenylglycine methyl ester hydrochloride) is a critical chiral building block, predominantly utilized as an acyl donor in the enzymatic synthesis of semi-synthetic β-lactam antibiotics.

However, its acid-base profiling is often erroneously conflated with its parent amino acid, (R)-phenylglycine. This technical guide deconstructs the mechanistic causality behind its pKa, clarifies the widespread misconception surrounding its "isoelectric point," and provides a self-validating protocol for precise potentiometric characterization.

Mechanistic Causality: pKa Depression and the Isoelectric Point Fallacy

To accurately model the behavior of Methyl (R)-aminophenylacetate hydrochloride, we must first examine the parent compound, (R)-phenylglycine. The parent molecule is a true zwitterion, possessing both a carboxylic acid group (pKa ~2.23) and a primary ammonium group (pKa ~8.64), yielding a well-defined isoelectric point (pI) of approximately 5.44 (1)[1].

The Isoelectric Point (pI) Fallacy

An isoelectric point is strictly defined as the pH at which a molecule carries a net electrical charge of exactly zero. For a molecule to possess a pI, it must have the capacity to form both anionic and cationic states.

In Methyl (R)-aminophenylacetate, the carboxylic acid is chemically masked via esterification. Consequently, the molecule cannot form a negatively charged carboxylate ion . It exists solely in an equilibrium between a protonated cationic state (net charge +1) at low pH and a neutral free-base state (net charge 0) at high pH. Because it never crosses into a net negative charge territory, Methyl (R)-aminophenylacetate does not possess a true isoelectric point . Its net charge simply approaches zero asymptotically as the pH rises above its pKa.

pKa Modulation via Inductive Effects

The pKa of the protonated amine in the methyl ester is significantly depressed compared to typical aliphatic amines (which usually exhibit a pKa ~10) and even its parent phenylglycine. This depression is driven by strong electron-withdrawing inductive effects (-I) from both the adjacent phenyl ring and the ester carbonyl group. These structural features withdraw electron density from the amine, destabilizing the protonated ammonium state and facilitating easier proton release. Experimental and predictive models place the pKa of phenylglycine alkyl esters at approximately 6.83 ± 0.10 (2)[2].

Equilibrium Parent Parent: (R)-Phenylglycine Zwitterion (pI = 5.44) Ester_Low Methyl (R)-aminophenylacetate HCl Protonated (NH3+) Net Charge: +1 Parent->Ester_Low Esterification (Blocks COO-) Ester_High Methyl (R)-aminophenylacetate Neutral (NH2) Net Charge: 0 Ester_Low->Ester_High Deprotonation pH > 6.8

Figure 1: Structural transition and protonation states highlighting the loss of zwitterionic capacity.

Quantitative Data Presentation

The table below summarizes the critical physicochemical differences between the parent amino acid and its methyl ester derivative, providing a quick-reference guide for formulation scientists.

Property(R)-PhenylglycineMethyl (R)-aminophenylacetate HClCausality / Structural Rationale
Ionizable Groups Carboxyl (-COOH), Amine (-NH2)Amine (-NH2) onlyEsterification permanently masks the carboxylate.
pKa 1 (Acidic) 2.23N/ANo free carboxylic acid available to deprotonate.
pKa 2 (Basic) 8.64~6.83Electron-withdrawing ester lowers amine basicity.
Isoelectric Point (pI) 5.44Undefined / None Molecule cannot form a net negative charge.
Net Charge at pH 7.4 ~0 (Zwitterionic)~15% (+1), ~85% (0)Physiological pH strongly favors the neutral free base.

Self-Validating Protocol: Potentiometric pKa Determination

To accurately determine the exact pKa of Methyl (R)-aminophenylacetate hydrochloride (3)[3], a rigorous potentiometric titration must be employed. The following methodology is designed as a self-validating system : by running a known standard prior to the sample, the accuracy of the electrode and titrant is empirically verified, ruling out systemic instrumental error.

Reagents and Equipment
  • Methyl (R)-aminophenylacetate hydrochloride (High purity, >98%).

  • 0.1 M NaOH (Standardized against potassium hydrogen phthalate).

  • CO2-free deionized water: Water must be boiled and cooled under nitrogen. Causality: Dissolved CO2 forms carbonic acid, which introduces a secondary weak acid equilibrium that will falsely elevate the apparent pKa of the sample.

  • Calibrated pH meter with a high-response glass electrode.

  • Jacketed titration vessel connected to a circulating water bath.

Step-by-Step Methodology
  • System Validation: Titrate a 10 mM solution of TRIS buffer (known pKa 8.06 at 25°C). If the calculated pKa deviates by more than ±0.05, recalibrate the electrode or restandardize the NaOH.

  • Sample Preparation: Dissolve an accurately weighed 50.0 mg of Methyl (R)-aminophenylacetate HCl in 50.0 mL of CO2-free DI water (yielding a ~5 mM solution).

  • Temperature Stabilization: Maintain the jacketed vessel at exactly 25.0 ± 0.1 °C. Causality: pKa is a thermodynamic equilibrium constant defined by ΔG=−RTln(Ka​) . Fluctuations in temperature exponentially skew the dissociation constant; strict isothermal conditions are mandatory.

  • Titration Execution: Add 0.1 M NaOH in 0.05 mL increments under continuous magnetic stirring. Record the pH only after stabilization (drift < 0.01 pH/min) for each addition.

  • Data Processing: Plot pH vs. Volume of NaOH. Calculate the first derivative (dpH/dV) to precisely locate the equivalence point volume ( Veq​ ).

  • pKa Extraction: Determine the pKa as the pH at exactly half the equivalence point volume ( Veq​/2 ). According to the Henderson-Hasselbalch equation, pH = pKa when the concentrations of the protonated and deprotonated species are equal.

Workflow Step1 1. System Validation Titrate TRIS standard Step2 2. Sample Preparation Dissolve in CO2-free DI Water Step1->Step2 Step3 3. Temperature Control Strictly 25.0 ± 0.1 °C Step2->Step3 Step4 4. Potentiometric Titration Titrate with 0.1M NaOH Step3->Step4 Step5 5. Data Analysis Calculate 1st Derivative (dpH/dV) Step4->Step5 Step6 6. pKa Extraction Half-equivalence point pH Step5->Step6

Figure 2: Standardized potentiometric titration workflow for accurate pKa determination.

Industrial Application: Enzymatic Antibiotic Synthesis

Understanding the exact pKa of this ester is not merely an academic exercise; it is a critical process parameter in pharmaceutical manufacturing. Methyl (R)-aminophenylacetate is heavily utilized as an acyl donor in the kinetically controlled enzymatic synthesis of ampicillin using Penicillin G Acylase (PGA) (4)[4].

Because PGA operates optimally at specific pH ranges (typically pH 6.5 to 7.5), knowing the exact protonation state of the substrate dictates the thermodynamic solubility and the actual concentration of the reactive neutral amine species available for the coupling reaction with 6-aminopenicillanic acid (6-APA). Miscalculating the pKa—or falsely assuming the presence of an isoelectric point—leads to suboptimal reactor pH setpoints, resulting in poor ampicillin yields and increased ester hydrolysis byproducts.

References

  • Source: grokipedia.
  • Source: benchchem.
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • (R)

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of Methyl (R)-aminophenylacetate Hydrochloride: A Mechanistic Whitepaper

Executive Summary Methyl (R)-aminophenylacetate hydrochloride—frequently designated as D-phenylglycine methyl ester hydrochloride—is a high-value chiral building block extensively utilized in the pharmaceutical industry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (R)-aminophenylacetate hydrochloride—frequently designated as D-phenylglycine methyl ester hydrochloride—is a high-value chiral building block extensively utilized in the pharmaceutical industry. It acts as a critical acyl donor in the enzymatic and chemical synthesis of semi-synthetic beta-lactam antibiotics, including ampicillin, cefaclor, and cephradine[1]. Given its central role in drug development, rigorous analytical characterization is non-negotiable. Mass spectrometry (MS) serves as the gold standard for its structural elucidation, impurity profiling, and pharmacokinetic quantification. This guide provides an in-depth, mechanistic analysis of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, alongside a validated, self-contained LC-MS/MS protocol for quantitative analysis.

Physicochemical & Structural Grounding

Before analyzing gas-phase ion chemistry, it is crucial to understand the ground-state properties of the molecule that dictate its behavior in the mass spectrometer.

  • Chemical Name: Methyl (R)-2-amino-2-phenylacetate hydrochloride

  • Molecular Formula: C9H11NO2 (Free base)

  • Monoisotopic Mass: 165.0789 Da[2]

  • Structural Causality: The molecule features a central chiral alpha-carbon bonded to a phenyl ring, a primary amine, and a methyl ester group. The basic primary amine (pKa ~ 7.5) makes it highly amenable to positive-ion electrospray ionization (ESI+), while the ester and phenyl groups dictate its thermodynamic fragmentation logic.

Electron Ionization (EI-MS) Fragmentation Mechanics

In standard gas chromatography-mass spectrometry (GC-MS) utilizing 70 eV electron ionization, the molecule undergoes hard ionization. The resulting radical cation [M]•+ at m/z 165 is highly unstable and rapidly fragments[2].

The causality behind the fragmentation is driven by radical site initiation and charge stabilization:

  • Alpha-Cleavage (Base Peak Formation): The most thermodynamically favorable pathway is the homolytic cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon. This results in the loss of the carbomethoxy radical (•COOCH3, 59 Da). The resulting alpha-aminobenzyl cation at m/z 106 is the base peak (100% abundance)[2]. This ion is exceptionally stable because the positive charge is delocalized over the adjacent phenyl ring and resonance-stabilized by the lone pair on the nitrogen atom.

  • Acylium Ion Formation: A secondary, less dominant cleavage involves the loss of the methoxy radical (•OCH3, 31 Da) from the ester moiety, yielding an acylium ion at m/z 134 .

  • Aromatic Degradation: The m/z 106 ion can undergo further high-energy degradation, losing neutral imine (CH2=NH, 29 Da) to form the phenyl cation at m/z 77 , or rearranging to form a tropylium-like ion at m/z 91 .

Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation

In liquid chromatography-mass spectrometry (LC-MS), soft ionization via ESI in positive mode yields the intact protonated molecule [M+H]+ at m/z 166.0868 [3]. When subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole or Q-TOF system, the even-electron precursor ion fragments via neutral losses:

  • m/z 166 → m/z 106: The dominant MS/MS transition. The protonated ester undergoes a rearrangement leading to the neutral loss of methyl formate (HCOOCH3, 60 Da). The resulting m/z 106 product ion is the same resonance-stabilized alpha-aminobenzyl cation seen in EI, making this the ideal quantifier transition for Multiple Reaction Monitoring (MRM)[4].

  • m/z 166 → m/z 149: The primary amine can be eliminated as neutral ammonia (NH3, 17 Da).

  • m/z 166 → m/z 134: Loss of neutral methanol (CH3OH, 32 Da) from the protonated ester group.

MS_Fragmentation M_ESI Precursor Ion [M+H]+ m/z 166.0868 F106 Alpha-Cleavage Cation m/z 106.0651 [Ph-CH-NH2]+ M_ESI->F106 -HCOOCH3 (-60 Da) F134 Acylium Ion m/z 134.0600 [M - OCH3]+ M_ESI->F134 -CH3OH (-32 Da) F149 Deaminated Ion m/z 149.0602 [M+H - NH3]+ M_ESI->F149 -NH3 (-17 Da) M_EI Molecular Ion [M]+ m/z 165.0789 M_EI->F106 -COOCH3 (-59 Da) M_EI->F134 -OCH3 (-31 Da) F77 Phenyl Cation m/z 77.0391 [C6H5]+ F106->F77 -CH2NH (-29 Da)

Gas-phase fragmentation pathways of Methyl (R)-aminophenylacetate under EI and ESI-CID conditions.

Quantitative Data Presentation

Table 1: Exact Mass and Isotopic Data (Free Base)

Species Formula Theoretical Exact Mass (m/z) Relative Abundance
Molecular Ion[M]+ C9H11NO2 165.0789 ~15% (EI)
Protonated Precursor [M+H]+ [C9H12NO2]+ 166.0868 100% (ESI+)

| [M+H+1]+ Isotope | [13C1C8H12NO2]+ | 167.0902 | ~10.2% |

Table 2: Principal MS/MS Transitions for MRM Quantification

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Collision Energy (eV) Diagnostic Utility
166.1 106.1 HCOOCH3 (60 Da) 15 - 20 Quantifier (Base Peak)
166.1 149.1 NH3 (17 Da) 10 - 15 Qualifier 1

| 166.1 | 134.1 | CH3OH (32 Da) | 20 - 25 | Qualifier 2 |

Experimental Protocol: LC-MS/MS Method for Quantification

To ensure scientific integrity and reproducibility, the following self-validating protocol details the quantification of Methyl (R)-aminophenylacetate in biological matrices or synthetic reaction mixtures. The use of UPLC-Q-TRAP-MS/MS or triple quadrupole systems is highly recommended for optimal sensitivity[4].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the sample (plasma or reaction buffer) into a clean microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate isotopically labeled internal standard, e.g., D5-phenylglycine methyl ester) to precipitate proteins and quench enzymatic activity.

  • Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC autosampler vial.

Step 2: UPLC Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides low pH to ensure complete protonation of the amine).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • MRM Transitions: Monitor 166.1 → 106.1 (Quantifier) and 166.1 → 149.1 (Qualifier).

LCMS_Workflow Prep Sample Prep Protein Ppt Chrom LC Separation UPLC C18 Prep->Chrom Ion Ionization ESI Positive (+) Chrom->Ion Quad Quad Ion->Quad Data Data Processing Quantification Quad->Data

Step-by-step LC-MS/MS workflow for the quantitative analysis of Methyl (R)-aminophenylacetate.

Conclusion

The mass spectrometric behavior of Methyl (R)-aminophenylacetate hydrochloride is defined by the high stability of the alpha-aminobenzyl cation (m/z 106). Whether subjected to hard electron ionization or soft electrospray ionization with collision-induced dissociation, the cleavage of the ester moiety dominates the fragmentation landscape. By leveraging these predictable mechanistic pathways, researchers can design highly sensitive and specific LC-MS/MS assays, accelerating drug development workflows and ensuring the quality control of critical synthetic intermediates.

References

  • PubChem CID 117324 - Methyl phenylglycine | C9H11NO2 | CID 117324 - PubChem. National Institutes of Health (NIH).2

  • Journal of Medicinal Chemistry - Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. ACS Publications. 3

  • CLOCKSS Archive - IDENTIFICATION AND QUANTIFICATION OF ALKALOID COMPOUNDS FROM DIFFERENT PARTS AND PRODUCTION AREAS OF DATURA METEL L.4

  • ETradeAsia - 19883-41-1 H-D-PHG-OME HCL large sale UK Warehouse. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl (R)-aminophenylacetate Hydrochloride in the Biocatalytic Synthesis of Semi-Synthetic β-Lactam Antibiotics

Introduction & Mechanistic Overview Methyl (R)-aminophenylacetate hydrochloride, universally recognized in pharmaceutical manufacturing as D-phenylglycine methyl ester hydrochloride (D-PGME·HCl), is a premier chiral acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Methyl (R)-aminophenylacetate hydrochloride, universally recognized in pharmaceutical manufacturing as D-phenylglycine methyl ester hydrochloride (D-PGME·HCl), is a premier chiral acyl donor. It is predominantly utilized in the kinetically controlled enzymatic synthesis of semi-synthetic β-lactam antibiotics, most notably ampicillin and cephalexin 1.

By substituting traditional chemical coupling—which requires hazardous solvents, extreme low temperatures (-30°C), and complex protection/deprotection steps—with an enzymatic route, manufacturers achieve a greener, highly stereospecific, and more efficient process 2. The biocatalytic synthesis relies on enzymes such as Immobilized Penicillin G Acylase (IPGA) or α-amino ester hydrolases (AEH) to catalyze the transfer of the D-phenylglycyl moiety from D-PGME to the β-lactam nucleus (6-aminopenicillanic acid [6-APA] for ampicillin, or 7-amino-3-deacetoxycephalosporanic acid[7-ADCA] for cephalexin) 3.

The Kinetic Control Challenge

Because IPGA also catalyzes the hydrolysis of the ester (primary hydrolysis) and the newly formed antibiotic (secondary hydrolysis), the reaction is a complex series-parallel network 1. The efficiency of the process is dictated by the Synthesis/Hydrolysis (S/H) ratio. To maximize yield, the desired product must be continuously removed from the aqueous phase, typically via in-situ precipitation 4.

ReactionNetwork DPGME D-PGME·HCl (Acyl Donor) IPGA Immobilized PGA (Biocatalyst) DPGME->IPGA Acyl-Enzyme Intermediate Nucleus 6-APA / 7-ADCA (β-Lactam Nucleus) Nucleus->IPGA Nucleophilic Attack Antibiotic Ampicillin / Cephalexin (Target Product) IPGA->Antibiotic Synthesis (S) Byproduct D-Phenylglycine + MeOH (Hydrolysis Byproducts) IPGA->Byproduct Primary Hydrolysis (H1) Antibiotic->Byproduct Secondary Hydrolysis (H2)

Kinetically controlled enzymatic synthesis network of β-lactam antibiotics.

Optimization of Reaction Parameters

The S/H ratio and overall productivity are highly sensitive to pH, temperature, and substrate molar ratios. Table 1 summarizes the optimized parameters derived from recent pilot-scale validations.

Table 1: Quantitative Reaction Parameters for Enzymatic β-Lactam Synthesis

ParameterAmpicillin Synthesis (from 6-APA)Cephalexin Synthesis (from 7-ADCA)Mechanistic Causality
Optimal pH 6.0 – 6.5 56.2 – 7.0 6Balances enzyme activity with the uncharged state of the nucleus's amino group, facilitating nucleophilic attack.
Temperature 15°C – 25°C 515°C – 20°C 6Lower temperatures suppress secondary hydrolysis of the antibiotic and improve the S/H ratio 7.
Substrate Ratio 1:3 (6-APA:D-PGME) 51:3 (7-ADCA:D-PGME)Excess acyl donor compensates for primary hydrolysis, driving the kinetic equilibrium toward synthesis.
Substrate Conc. High (e.g., 600 mM) 4High (Suspension) 8High concentrations induce spontaneous product precipitation, removing it from the aqueous phase and preventing secondary hydrolysis 4.
Conversion Yield 85% – 97% 485% – 99.3% 8Achieved via repetitive feeding or fed-batch systems to maintain nucleus saturation.

Experimental Protocol 1: Fed-Batch Enzymatic Synthesis of Ampicillin

This protocol utilizes a fed-batch "aqueous solution-precipitate" system to maximize the conversion of 6-APA to ampicillin 4.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-phenylglycine methyl ester hydrochloride (D-PGME·HCl)

  • Immobilized Penicillin G Acylase (IPGA) (e.g., Eupergit C-bound or CLEA) 5

  • 2.5 M Ammonia solution (for pH control)

  • Deionized water

Step-by-Step Methodology:

  • Initial Substrate Suspension: Suspend 6-APA (e.g., 100 mM initial) in deionized water in a jacketed stirred-tank reactor. Maintain the system at 20°C.

  • Acyl Donor Addition: Dissolve D-PGME·HCl in deionized water and add to the reactor to achieve a 1:3 molar ratio (6-APA:D-PGME).

  • pH Adjustment: Carefully titrate the suspension with 2.5 M ammonia to pH 6.5.

    • Causality: Ammonia is preferred over strong bases like NaOH to avoid localized high alkalinity, which can irreversibly degrade the sensitive β-lactam ring.

  • Enzyme Initiation: Add IPGA (approx. 36-50 IU/mmol 6-APA) to initiate the reaction 5.

  • Repetitive Feeding (Fed-Batch): As the reaction progresses, ampicillin will begin to precipitate. Repetitively add solid 6-APA and D-PGME·HCl in 4 subsequent batches to maintain 6-APA at saturation levels 4.

    • Causality: Maintaining saturation ensures the enzyme is constantly saturated with the nucleophile, favoring synthesis over hydrolysis.

  • Reaction Monitoring: Monitor the reaction via HPLC (measuring 6-APA, D-PGME, ampicillin, and D-phenylglycine). Terminate the reaction when 6-APA conversion plateaus (typically 2.5-3 hours).

  • Product Recovery: Lower the temperature to 0-2°C and adjust the pH to 1.0 using a strong acid to dissolve the ampicillin and D-phenylglycine, allowing clean filtration of the solid IPGA 9. Subsequently, adjust the filtrate pH back to the isoelectric point of ampicillin (pH 4.8) to crystallize the pure product.

Experimental Protocol 2: Suspension Synthesis of Cephalexin

Cephalexin synthesis from 7-ADCA utilizes a continuous feeding strategy in a suspension system 8.

Step-by-Step Methodology:

  • Reactor Preparation: Suspend 7-ADCA in deionized water at 15°C.

  • Enzyme Addition: Introduce IPGA (approx. 65 IU/mM 7-ADCA) 2.

  • Continuous Feeding: Continuously feed a concentrated solution of D-PGME·HCl into the reactor over 60-75 minutes 6.

    • Causality: Continuous feeding of the acyl donor prevents high localized concentrations of D-PGME, which would otherwise accelerate primary hydrolysis to D-phenylglycine 8.

  • pH Stat Control: Maintain the pH strictly between 6.2 and 7.0 using an automated ammonia titrator 6.

  • In-Situ Precipitation: Allow the cephalexin to precipitate directly out of the reaction mixture. The precipitation drives the reaction forward by shifting the kinetic equilibrium 6.

  • Enzyme Separation: Separate the immobilized enzyme from the cephalexin suspension using a differential filtration mesh.

DownstreamProcess ReactionEnd Reaction Mixture (Product Crystals + IPGA Beads) Acidification Acidification (pH 1.0, 0°C) Dissolves Product ReactionEnd->Acidification Filtration1 Primary Filtration Acidification->Filtration1 EnzymeRec Recovered IPGA (Recycled) Filtration1->EnzymeRec Retentate Filtrate Soluble Antibiotic Filtrate Filtration1->Filtrate Permeate Isoelectric Isoelectric Precipitation (pH 4.8 - 5.0) Filtrate->Isoelectric Filtration2 Secondary Filtration Isoelectric->Filtration2 PureProduct Pure Ampicillin/Cephalexin Filtration2->PureProduct Retentate

Logic workflow for downstream product isolation and biocatalyst recovery.

Quality Control and Impurity Profiling

A critical aspect of utilizing D-PGME·HCl is managing the impurities generated during the reaction. D-phenylglycine is the most common byproduct, arising from the primary hydrolysis of D-PGME or the secondary hydrolysis of the antibiotic 1. Furthermore, trace amidation of the amino group in the side chain of the antibiotic with unreacted D-PGME can form D-phenylglycyl-antibiotic dimers 4. Rigorous HPLC monitoring (typically using a C18 column, UV detection at 254 nm) is required to ensure the final API meets pharmacopeial standards 5.

References

  • Nonconventional Reactor for Enzymatic Synthesis of Semi-Synthetic β-Lactam Antibiotics | Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • Enhanced Enzymatic Production of Cephalexin at High Substrate Concentration with in situ Product Removal by Complexation - Food Technology and Biotechnology.[Link]

  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC.[Link]

  • Highly efficient synthesis of ampicillin in an "aqueous solution-precipitate" system: Repetitive addition of substrates in a semicontinuous process - ResearchGate.[Link]

  • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase - ResearchGate.[Link]

  • Biotransformations Catalyzed by Multimeric Enzymes: Stabilization of Tetrameric Ampicillin Acylase Permits the Optimization of Ampicillin Synthesis under Dissociation Conditions | Biomacromolecules - ACS Publications.[Link]

  • Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed.[Link]

  • US6218138B1 - Synthesis of beta-lactam antibiotics with immobilized penicillin amidase - Google P

Sources

Application

Application Notes and Protocols for Peptide Coupling Utilizing Methyl (R)-2-amino-2-phenylacetate Hydrochloride

Abstract This comprehensive guide provides detailed application notes and protocols for the utilization of Methyl (R)-2-amino-2-phenylacetate hydrochloride in solution-phase peptide synthesis. This document is intended f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the utilization of Methyl (R)-2-amino-2-phenylacetate hydrochloride in solution-phase peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers a blend of theoretical principles and practical, step-by-step methodologies, focusing on the widely-used EDC/HOBt coupling method. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and successful outcomes.

Introduction: The Significance of Chiral Amino Acid Esters in Peptide Synthesis

Peptide synthesis is a cornerstone of modern biochemistry and pharmaceutical development, enabling the creation of novel therapeutics, research tools, and biomaterials.[1] The formation of the peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is a thermodynamically unfavorable process that requires chemical activation of the carboxyl group.[2] This is achieved through the use of coupling reagents, which facilitate the reaction under mild conditions to prevent side reactions and racemization.[2][3]

Methyl (R)-2-amino-2-phenylacetate hydrochloride is a valuable building block in peptide synthesis. The presence of the phenyl group introduces conformational rigidity and potential for aromatic interactions in the resulting peptide, which can be crucial for modulating biological activity. The methyl ester serves as a convenient protecting group for the C-terminus, which can be retained or selectively removed in subsequent synthetic steps.[4] The use of the hydrochloride salt ensures the stability and solubility of the amino acid ester.

This guide will focus on the practical aspects of using this chiral amino acid derivative in a solution-phase peptide coupling reaction, a versatile method particularly suited for smaller scale synthesis and the preparation of peptide fragments.[1]

The Chemistry of Peptide Bond Formation: A Mechanistic Overview

The formation of a peptide bond is a nucleophilic acyl substitution reaction. To facilitate this, the carboxylic acid is activated by a coupling reagent. One of the most common and cost-effective methods involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[5]

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable and less susceptible to racemization.

  • Nucleophilic Attack by the Amine: The amino group of Methyl (R)-2-amino-2-phenylacetate attacks the carbonyl carbon of the HOBt-active ester, leading to the formation of the tetrahedral intermediate.

  • Peptide Bond Formation: The intermediate collapses, forming the desired peptide bond and releasing HOBt.

This process is illustrated in the diagram below:

Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Peptide Bond Formation Boc-AA-OH Boc-Amino Acid O-acylisourea O-acylisourea Intermediate Boc-AA-OH->O-acylisourea Activates EDC EDC EDC->O-acylisourea Reacts with HOBt_ester HOBt-Active Ester O-acylisourea->HOBt_ester Reacts with HOBt to form HOBt HOBt HOBt->HOBt_ester Forms Dipeptide Protected Dipeptide HOBt_ester->Dipeptide Reacts with Amine to form Amine Methyl (R)-aminophenylacetate Amine->Dipeptide Nucleophilic Attack

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Experimental Protocol: Synthesis of Boc-L-Alaninyl-(R)-phenylglycine Methyl Ester

This protocol details the synthesis of a dipeptide using Boc-L-Alanine and Methyl (R)-2-amino-2-phenylacetate hydrochloride.

Materials and Reagents
ReagentMolecular Weight ( g/mol )SupplierPurity
Boc-L-Alanine189.21e.g., Sigma-Aldrich>98%
Methyl (R)-2-amino-2-phenylacetate hydrochloride201.66e.g., Sigma-Aldrich>98%
EDC hydrochloride191.70e.g., Sigma-Aldrich>98%
1-Hydroxybenzotriazole (HOBt) hydrate153.14 (hydrate)e.g., Sigma-Aldrich>97%
N,N-Diisopropylethylamine (DIPEA)129.24e.g., Sigma-Aldrich>99%
Dichloromethane (DCM), anhydrous84.93e.g., Sigma-Aldrich>99.8%
Ethyl acetate (EtOAc)88.11e.g., Sigma-AldrichHPLC grade
1M Hydrochloric acid (HCl)36.46
Saturated sodium bicarbonate (NaHCO₃) solution84.01
Saturated sodium chloride (NaCl) solution (brine)58.44
Anhydrous magnesium sulfate (MgSO₄)120.37e.g., Sigma-Aldrich
Silica gel for column chromatographye.g., SiliCycle60 Å, 40-63 µm
Reaction Stoichiometry
ReagentEquivalentsAmount (for 1 mmol scale)
Boc-L-Alanine1.0189 mg
Methyl (R)-2-amino-2-phenylacetate hydrochloride1.0202 mg
EDC hydrochloride1.2230 mg
HOBt hydrate1.2184 mg
DIPEA2.2380 µL
Anhydrous DCM-10 mL
Step-by-Step Procedure
  • Preparation of the Amine Component:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl (R)-2-amino-2-phenylacetate hydrochloride (202 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (DCM, 5 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add N,N-Diisopropylethylamine (DIPEA, 190 µL, 1.1 mmol) to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C. The suspension should become a clear solution.

  • Activation of the Carboxylic Acid:

    • In a separate flame-dried 25 mL round-bottom flask, dissolve Boc-L-Alanine (189 mg, 1.0 mmol) and HOBt hydrate (184 mg, 1.2 mmol) in anhydrous DCM (5 mL).

    • Cool this solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (230 mg, 1.2 mmol) to the solution in one portion.

    • Stir the mixture at 0 °C for 20 minutes. This is the pre-activation step.

  • Coupling Reaction:

    • To the solution of the activated Boc-L-Alanine, add the neutralized Methyl (R)-2-amino-2-phenylacetate solution from step 1 via cannula or syringe at 0 °C.

    • Add an additional portion of DIPEA (190 µL, 1.1 mmol) to the reaction mixture to maintain basic conditions.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16-18 hours).

  • Work-up and Extraction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1M HCl (2 x 20 mL)

      • Saturated NaHCO₃ solution (2 x 20 mL)

      • Brine (1 x 20 mL)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude dipeptide can be purified by flash column chromatography on silica gel.[6][7]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb the product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions to yield the purified dipeptide as a white solid or a colorless oil.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Amine_Prep Neutralize Methyl (R)-aminophenylacetate hydrochloride with DIPEA in DCM at 0°C Coupling Combine activated acid and amine solutions. Add more DIPEA. Stir overnight at RT. Amine_Prep->Coupling Acid_Prep Dissolve Boc-L-Alanine and HOBt in DCM Activation Add EDC to Boc-L-Alanine/HOBt solution at 0°C for pre-activation Acid_Prep->Activation Activation->Coupling Extraction Dilute with DCM and perform aqueous washes (HCl, NaHCO3, Brine) Coupling->Extraction Drying Dry organic layer (MgSO4), filter, and concentrate Extraction->Drying Purification Purify by silica gel column chromatography Drying->Purification

Caption: Overall experimental workflow for dipeptide synthesis.

Characterization of the Dipeptide Product

The structure and purity of the synthesized dipeptide, Boc-L-Alaninyl-(R)-phenylglycine Methyl Ester, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

NMR Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of peptides.[8][9][10] For the target dipeptide, the following characteristic signals are expected in the ¹H NMR spectrum (in CDCl₃):

  • Boc group: A singlet at approximately 1.4 ppm (9H).

  • Alanine α-proton: A multiplet around 4.2-4.4 ppm.

  • Alanine β-protons (methyl group): A doublet at approximately 1.3-1.5 ppm.

  • Phenylglycine α-proton: A doublet around 5.5-5.7 ppm, coupled to the adjacent NH proton.

  • Phenylglycine aromatic protons: Multiplets in the range of 7.2-7.4 ppm (5H).

  • Methyl ester protons: A singlet at approximately 3.7 ppm (3H).

  • Amide protons: Two distinct signals, typically in the range of 6.5-8.0 ppm.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized dipeptide. The expected [M+Na]⁺ peak for C₁₇H₂₄N₂O₅ would be at m/z 359.16.

Alternative Coupling Reagents: HATU

For more challenging couplings, such as those involving sterically hindered amino acids or for minimizing racemization, more powerful coupling reagents can be employed.[5] One such reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a highly reactive OAt-active ester. This reaction is generally faster and more efficient than EDC/HOBt coupling.

A typical protocol using HATU would involve:

  • Dissolving the Boc-amino acid (1.0 eq) and HATU (1.1 eq) in an anhydrous solvent like DMF.

  • Adding DIPEA (2.0 eq).

  • Adding the amine component (1.0 eq).

  • Stirring at room temperature for a few hours.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be due to insufficient activation or reaction time. Ensure all reagents are anhydrous, as water will quench the activated species. The use of a more potent coupling reagent like HATU may be necessary.

  • Racemization: While HOBt significantly suppresses racemization, it can still occur, particularly with sensitive amino acids.[5] Maintaining a low reaction temperature during activation and coupling can help minimize this side reaction.

  • Byproduct Formation: The formation of N-acylurea is a common side reaction with EDC. Using the correct stoichiometry of HOBt and ensuring a prompt reaction with the amine can mitigate this.

  • Purification Challenges: If the product and starting materials have similar polarities, purification by column chromatography can be difficult. Optimizing the eluent system is crucial.

Conclusion

Methyl (R)-2-amino-2-phenylacetate hydrochloride is a versatile building block for the synthesis of peptides containing a phenylglycine residue. The solution-phase peptide coupling method described in this guide, utilizing EDC and HOBt, provides a reliable and cost-effective approach for the synthesis of dipeptides and larger peptide fragments. Proper attention to experimental conditions, including the use of anhydrous solvents and appropriate stoichiometry, is key to achieving high yields and purity. The characterization techniques outlined, particularly NMR spectroscopy, are essential for verifying the structure of the final product. For more challenging syntheses, alternative coupling reagents such as HATU offer enhanced efficiency.

References

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]

  • Triclinic Labs. Peptide NMR Analysis Services. Retrieved from [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • D'Addio, S. M., et al. (2012). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics. Retrieved from [Link]

  • Gaggini, F., et al. (2017). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Bioactive Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]

  • American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2002). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 12(49), 31633-31639. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Peptide World. Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Wikipedia. HATU. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. Retrieved from [Link]

  • ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC?. Retrieved from [Link]

  • Sorbead India. Silica Gel |Purification of Peptides - Column Chromatography. Retrieved from [Link]

  • PubMed. Separation and identification of dipeptides by paper and column chromatography. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Yusof, Y., & Al-Lohedan, H. A. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3209. Retrieved from [Link]

  • CLaME. Amino Acid And Peptide Synthesis. Retrieved from [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Biotage. (2023, January 30). Peptide purification with flash column chromatography - a beginner's experience. Retrieved from [Link]

  • Hebei Weibang Biotechnology Co., Ltd. High-Quality (R) -Methyl 2-Amino-2-Phenylacetate Hydrochloride Factory, Supplier. Retrieved from [Link]

  • Waters. Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Oakwood Chemical. (S)-Methyl 2-amino-2-phenylacetate hydrochloride. Retrieved from [Link]

  • Current Protocols. Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. Planning a Peptide Synthesis. Retrieved from [Link]

  • American Peptide Society. (2026, February 18). Ready-Made Amino Acids. Retrieved from [Link]

  • AnaSpec. Overview of Custom Peptide Synthesis. Retrieved from [Link]

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Method

Enzymatic kinetic resolution of Methyl (R)-aminophenylacetate hydrochloride

Application Note: Enzymatic Kinetic Resolution of Methyl (R)-Aminophenylacetate Hydrochloride Executive Summary Methyl (R)-aminophenylacetate (also known as D-phenylglycine methyl ester) is a critical chiral building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Kinetic Resolution of Methyl (R)-Aminophenylacetate Hydrochloride

Executive Summary

Methyl (R)-aminophenylacetate (also known as D-phenylglycine methyl ester) is a critical chiral building block in the pharmaceutical industry, primarily utilized as the side-chain precursor for semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin. Traditional chemical resolutions using diastereomeric salt formation suffer from low yields and require harsh conditions. This application note details a highly efficient, self-validating Enzymatic Kinetic Resolution (EKR) strategy utilizing Penicillin G Acylase (PGA). By exploiting the precise stereochemical recognition of PGA, researchers can isolate the target (R)-enantiomer with >99% enantiomeric excess (ee) under mild, environmentally benign conditions.

Mechanistic Principles & Causality

Designing a robust kinetic resolution requires understanding the thermodynamic and kinetic forces at play. Every parameter in this protocol is chosen based on specific chemical causality:

  • Substrate Stability (Why the Hydrochloride Salt?): The free base of methyl aminophenylacetate is highly nucleophilic and prone to spontaneous intermolecular aminolysis, which leads to the formation of unwanted [1]. Storing and handling the substrate as a hydrochloride salt completely prevents this auto-condensation, ensuring the integrity of the starting material.

  • Biocatalyst Selection (Why PGA?): Penicillin G Acylase from E. coli is the biocatalyst of choice. The active site of PGA—specifically the hydrophobic pocket near the Phe24β residue—is to recognize the (S)-configuration of phenylglycine derivatives[2].

  • Reaction Causality: When an acyl donor (e.g., methyl phenylacetate) is introduced, PGA selectively acylates the amino group of the (S)-enantiomer. The (R)-enantiomer suffers a severe steric clash within the active site, preventing the formation of the acyl-enzyme intermediate, and thus remains completely unreacted.

  • Solvent Causality: Conducting the resolution in a controlled (such as MTBE) rather than an aqueous buffer suppresses the spontaneous, non-enzymatic hydrolysis of the methyl ester group[3]. Immobilizing the enzyme ensures it remains active and stable in this non-aqueous environment.

Workflow Visualization

EKR_Workflow Start Racemic Methyl aminophenylacetate HCl (Stable Precursor) Neutralize In Situ Neutralization (Mild Base, e.g., NaHCO3) Start->Neutralize FreeBase Racemic Free Base (Reactive Intermediate) Neutralize->FreeBase Biocatalysis Immobilized Penicillin G Acylase (PGA) + Methyl phenylacetate (Acyl Donor) FreeBase->Biocatalysis Acylated (S)-N-Phenylacetyl Derivative (Acylated Byproduct) Biocatalysis->Acylated Acylation of (S)-enantiomer Unreacted (R)-Methyl aminophenylacetate (Unreacted Target) Biocatalysis->Unreacted (R)-enantiomer rejected Extraction Liquid-Liquid Extraction (Aqueous Acid / Organic Solvent) Acylated->Extraction Unreacted->Extraction OrgPhase Organic Phase (Contains Neutral (S)-Amide) Extraction->OrgPhase Neutral species AqPhase Aqueous Phase (Contains Protonated (R)-Amine) Extraction->AqPhase Basic species Crystallization HCl Addition & Crystallization AqPhase->Crystallization FinalProduct Pure Methyl (R)-aminophenylacetate HCl (>99% ee) Crystallization->FinalProduct

Figure 1: Workflow for the enzymatic kinetic resolution of methyl aminophenylacetate using PGA.

Experimental Protocol: Self-Validating Kinetic Resolution

This protocol is designed as a self-validating system : the enzymatic reaction inherently alters the pKa of the undesired enantiomer (converting a basic amine into a neutral amide), allowing the success of the biocatalysis to be physically validated through a simple, highly efficient phase separation[4].

Phase 1: Substrate Activation (In Situ Neutralization)

  • Suspend 100 mmol (approx. 20.1 g) of racemic methyl aminophenylacetate hydrochloride in 200 mL of methyl tert-butyl ether (MTBE).

  • Add 100 mL of saturated aqueous NaHCO₃ under vigorous stirring.

    • Causality: The mild base selectively liberates the reactive free amine without inducing base-catalyzed hydrolysis of the sensitive methyl ester.

  • Separate the organic phase and dry over anhydrous Na₂SO₄ to remove residual water, preventing downstream ester hydrolysis.

Phase 2: Biocatalytic Resolution

  • To the dried MTBE solution containing the free base racemate, add 60 mmol (0.6 eq) of methyl phenylacetate. (An excess relative to the 50% (S)-enantiomer ensures complete conversion).

  • Introduce 5.0 g of immobilized Penicillin G Acylase (e.g., Eupergit C-PGA).

  • Incubate the mixture at 25°C with orbital shaking (150 rpm) for 24–48 hours. Monitor the reaction via chiral HPLC until the (S)-enantiomer is completely consumed.

Phase 3: Self-Validating Separation

  • Filter the reaction mixture to recover the immobilized PGA. The catalyst can be washed with MTBE and reused for >20 cycles without significant loss of activity.

  • Extract the MTBE filtrate with 100 mL of 1.0 M HCl.

    • Self-Validating Logic: The enzymatic acylation neutralizes the basicity of the (S)-enantiomer, trapping the resulting amide in the organic phase. The unreacted (R)-enantiomer retains its basic amine, becomes protonated by the HCl, and migrates entirely to the aqueous phase.

Phase 4: Product Isolation

  • Collect the aqueous phase containing the highly pure (R)-methyl aminophenylacetate hydrochloride.

  • To isolate the solid product, basify the aqueous layer to pH 8 with cold NH₄OH, extract into fresh MTBE (150 mL), dry over Na₂SO₄, and bubble dry HCl gas (or add ethereal HCl) to precipitate the target salt.

  • Filter and dry the white crystals under a vacuum.

    • Expected Yield: 40–45% (Maximum theoretical is 50%).

    • Enantiomeric Excess: >99%.

Quantitative Data & Method Comparison

The following table summarizes the performance of various biocatalytic systems utilized for the resolution of phenylglycine derivatives. PGA in an organic medium provides the optimal balance of high E-value and ester stability.

Biocatalytic SystemSubstrateReaction TypeSolvent MediumTarget EnantiomerEnantiomeric Excess (ee)E-value
PGA (Immobilized) Racemic Methyl aminophenylacetateAcylationMTBE (Organic)(R)-Ester>99%>100
PGA (Mutant F24A) Racemic PhenylglycineHydrolysisAqueous Buffer(R)-Acid97%>80
CALB (Lipase) Racemic Methyl aminophenylacetateAminolysisDiisopropyl ether(R)-Ester95%~50

(Note: While CALB can be used for the, PGA provides superior enantioselectivity and a cleaner downstream extraction profile[5].)

References

  • Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews.[Link]

  • Papa, C., & Tomasini, C. (2000). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Tetrahedron: Asymmetry.[Link]

  • Pereira, P. C., Arends, I. W. C. E., & Sheldon, R. A. (2014). A green and expedient synthesis of enantiopure diketopiperazines via enzymatic resolution of unnatural amino acids. Tetrahedron Letters.[Link]

  • Carboni, C., Kierkels, H. G. T., Gardossi, L., & Quaedflieg, P. J. L. M. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Tetrahedron: Asymmetry.[Link]

Sources

Application

Application Note: Preparation of Chiral Ligands from Methyl (R)-aminophenylacetate Hydrochloride

Executive Summary Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride) is a highly versatile, commercially available chiral pool reagent. Its structural architecture—feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride) is a highly versatile, commercially available chiral pool reagent. Its structural architecture—featuring a sterically demanding phenyl group directly adjacent to a primary amine and a reducible ester handle—makes it an ideal precursor for a diverse array of chiral ligands. This application note details the mechanistic rationale and validated protocols for synthesizing C2-symmetric Bis(oxazoline) (BOX) ligands and Acyclic Diamino Carbene (ACC) / N-Heterocyclic Carbene (NHC) precursors from this single starting material.

Mechanistic Rationale & Synthetic Divergence

The utility of Methyl (R)-aminophenylacetate hydrochloride stems from three distinct chemical advantages:

  • Stereochemical Integrity : The hydrochloride salt prevents auto-condensation and racemization of the α-chiral center during storage and handling.

  • Steric Bulk : The phenyl group provides rigid steric shielding, which is critical for enantio-discrimination in asymmetric catalysis (e.g., Diels-Alder reactions, cyclopropanations)[1].

  • Bifunctional Divergence : The methyl ester can be selectively reduced to an alcohol (yielding (R)-phenylglycinol) for oxazoline synthesis[2], or the primary amine can be utilized directly in amidation or carbene-coupling reactions[3].

DivergentSynthesis A Methyl (R)-aminophenylacetate HCl (Chiral Pool Precursor) B (R)-Phenylglycinol (Amino Alcohol) A->B NaBH4, I2 (Ester Reduction) C Acyclic Diamino Carbene (ACC) Au(III) Complexes A->C K2CO3, Metal Precursor (Direct Amination) D (R)-Ph-BOX Ligands (C2-Symmetric) B->D Dimethylmalononitrile, Zn(OTf)2 (Condensation) E (R)-Ph-PyBOX Ligands (Tridentate) B->E 2,6-Pyridinedicarbonitrile, Zn(OTf)2 (Condensation)

Divergent synthetic pathways from Methyl (R)-aminophenylacetate hydrochloride.

Workflow 1: Synthesis of C2-Symmetric (R)-Ph-BOX Ligands

The synthesis of BOX ligands requires the initial reduction of the ester to an amino alcohol, followed by a Lewis acid-catalyzed condensation with a dinitrile[4].

Step 1: Reduction to (R)-Phenylglycinol

Causality of Reagents : While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent, the combination of Sodium Borohydride (NaBH4) and Iodine (I2) in THF generates borane ( BH3​ ) in situ. This method is highly chemoselective, reducing the ester to the corresponding alcohol smoothly without risking the racemization of the sensitive benzylic chiral center.

Protocol :

  • Suspend Methyl (R)-aminophenylacetate hydrochloride (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Add NaBH4 (25.0 mmol) in one portion. Cool the suspension to 0 °C using an ice bath.

  • Dissolve I2 (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture over 30 minutes. Note: Hydrogen gas evolution will occur.

  • Once addition is complete, heat the mixture to reflux for 14 hours.

  • Cool to room temperature and carefully quench by the dropwise addition of methanol until effervescence ceases.

  • Concentrate the mixture in vacuo, dissolve the white residue in 20% aqueous KOH (30 mL), and extract with dichloromethane (3 × 30 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield (R)-phenylglycinol as a white solid.

Step 2: Zinc-Catalyzed Condensation to (R)-Ph-BOX

Causality of Reagents : Zinc triflate ( Zn(OTf)2​ ) is utilized as a thiophilic/oxophilic Lewis acid. It selectively coordinates to the nitrogen atoms of the malononitrile, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the primary amine of (R)-phenylglycinol[4].

Mechanism N1 Nitrile Activation by Zn(OTf)2 N2 Nucleophilic Attack by -NH2 N1->N2 N3 Amidine Intermediate Formation N2->N3 N4 Intramolecular Cyclization via -OH N3->N4 N5 NH3 Elimination & Oxazoline Ring Closure N4->N5

Mechanistic sequence of Zn(OTf)2-catalyzed bis(oxazoline) ring formation.

Protocol [2]:

  • To a flame-dried Schlenk flask, add dimethylmalononitrile (7.23 mmol) and (R)-phenylglycinol (14.5 mmol) in anhydrous toluene (160 mL) under argon.

  • Add Zn(OTf)2​ (7.23 mmol). Note: Stoichiometric zinc is often required to overcome product inhibition, as the resulting BOX ligand strongly chelates the metal.

  • Reflux the mixture vigorously for 72 hours.

  • Cool the reaction to room temperature. Dilute with a saturated aqueous NaHCO3​ solution (200 mL) and chloroform (300 mL).

  • Stir vigorously for 1 hour to break up zinc-ligand emulsions.

  • Separate the layers, extract the aqueous phase with chloroform (2 × 50 mL), dry over MgSO4​ , and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure (R)-Ph-BOX ligand.

Workflow 2: Direct Synthesis of Acyclic Diamino Carbene (ACC) Ligands

Recent advancements in organometallic chemistry leverage Methyl (R)-aminophenylacetate hydrochloride directly to synthesize amino ester-functionalized ACC and NHC complexes, particularly for Gold(III) anticancer therapeutics[3].

Causality of Reagents : Potassium carbonate ( K2​CO3​ ) acts as a mild, heterogeneous base to deprotonate the hydrochloride salt, liberating the nucleophilic free amine without hydrolyzing the methyl ester. Acetonitrile is chosen as a polar aprotic solvent to solubilize the intermediate species and stabilize the resulting cationic Au(III) complex[5].

Protocol [5]:

  • Charge a flame-dried Schlenk flask with Methyl (R)-aminophenylacetate hydrochloride (0.146 mmol), K2​CO3​ (0.087 mmol), activated 4Å molecular sieves, and anhydrous acetonitrile (5 mL).

  • Sonicate the suspension for 30 minutes to ensure complete neutralization and liberation of the free amine.

  • Transfer the supernatant via cannula to a separate flame-dried Schlenk flask containing the Gold(III) isocyanide/carbene precursor (0.073 mmol).

  • Stir the reaction mixture for 16 hours at room temperature.

  • Remove the resulting precipitate by filtering the solution through a tightly packed Celite plug.

  • Concentrate the filtrate and precipitate the desired [(C^N^C)Au(ACC)] complex using diethyl ether.

Quantitative Data Presentation

The table below summarizes the comparative properties of the chiral ligands synthesized from Methyl (R)-aminophenylacetate hydrochloride.

Ligand ClassKey IntermediateTypical Metal CoordinationsPrimary Catalytic/Therapeutic ApplicationsEnantioselectivity DriverTypical Yield
(R)-Ph-BOX (R)-PhenylglycinolCu(II), Pd(II), Mg(II)Asymmetric Diels-Alder, Cyclopropanation, CCC-Coupling[2]Steric bulk of the phenyl ring blocking one face of the metal complex.65 - 85%
(R)-Ph-PyBOX (R)-PhenylglycinolRu(II), Rh(III), Ln(III)Asymmetric Hydrosilylation, Enantioselective Photoredox CatalysisTridentate rigid pocket formed by the pyridine backbone.70 - 90%
ACC / NHC Direct PrecursorAu(I), Au(III), Ag(I)Anticancer Therapeutics (A549, MCF-7 cell lines)[3]Chiral amino-ester moiety enhances target selectivity and cellular uptake.50 - 75%

References

  • Cyclization-Carbonylation-Cyclization Coupling Reaction of Propargyl Ureas with Palladium(II)-Bisoxazoline Catalyst Source: MDPI - Molecules, 2012. URL:[Link]

  • An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands Source: Synlett, 2005 (via ResearchGate). URL:[Link]

  • (C^Npz^C)AuIII complexes of acyclic carbene ligands: synthesis and anticancer properties Source: Dalton Transactions, 2017. URL:[Link]

  • Conformationally Constrained Bis(oxazoline) Derived Chiral Catalyst: A Highly Effective Enantioselective Diels-Alder Reaction Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Method

Application Note: Methyl (R)-aminophenylacetate hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview Methyl (R)-aminophenylacetate hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

Methyl (R)-aminophenylacetate hydrochloride, widely known as D-phenylglycine methyl ester hydrochloride, is a highly versatile chiral building block and auxiliary in asymmetric organic synthesis. Structurally, it features a phenyl ring attached directly to the α -carbon of a glycine methyl ester framework.

The Causality of Stereocontrol: The efficacy of this compound as a chiral auxiliary stems directly from the immense steric bulk of the α -phenyl group combined with its proximity to the reactive nitrogen center. When incorporated into cyclic systems (like oxazolidinones) or rigid acyclic intermediates (like imines), the phenyl ring effectively shields one stereoface of the adjacent reactive site. Incoming reagents (nucleophiles or electrophiles) are thermodynamically and kinetically forced to approach from the opposite, unhindered face, resulting in exceptionally high diastereomeric ratios (dr) and enantiomeric excesses (ee)[1]. Furthermore, the ester functionality allows for facile removal or transformation (via hydrolysis or reduction) under mild conditions, ensuring the integrity of the newly formed chiral centers.

Key Applications in Drug Development and Synthesis

A. Precursor to Evans-Type Chiral Oxazolidinones

The Evans aldol and alkylation reactions are foundational to modern asymmetric synthesis. Methyl (R)-aminophenylacetate is readily reduced to (R)-phenylglycinol, which is subsequently cyclized to form (R)-4-phenyl-2-oxazolidone. The rigid five-membered oxazolidinone ring restricts C-N bond rotation, locking the phenyl group over one face of the N-acyl enolate. This architectural rigidity is the causal mechanism that dictates the absolute stereochemistry of subsequent enolate alkylations[2].

B. Asymmetric Strecker and Ugi Multicomponent Reactions

In the synthesis of unnatural α -amino acids, Methyl (R)-aminophenylacetate acts as a chiral amine component. Condensation with an aldehyde yields a chiral imine. During the Strecker reaction, the addition of cyanide is directed by the chiral auxiliary, which blocks the Re- or Si-face depending on the specific conformation. The resulting α -amino nitriles are hydrolyzed and the auxiliary is cleaved via hydrogenolysis to yield enantiopure unnatural amino acids[1].

C. Diastereomeric Resolution of Phosphorus Prodrugs

In medicinal chemistry, particularly in the development of nucleotide prodrugs (ProTides), controlling the stereochemistry at the phosphorus center is critical for therapeutic efficacy. Methyl (R)-aminophenylacetate is coupled with racemic chlorophosphates to form a mixture of diastereomeric phosphoramidates. The distinct physicochemical properties imparted by the chiral auxiliary allow for straightforward chromatographic separation of the diastereomers, followed by mild hydrolysis to yield stereopure phosphorus compounds[3].

Visualization of Workflows and Mechanisms

EvansWorkflow A Methyl (R)-aminophenylacetate Hydrochloride B Reduction (NaBH4 / I2) A->B C (R)-Phenylglycinol B->C D Cyclization (Vinyl Chloroformate) C->D E (R)-4-Phenyl-2-oxazolidone (Evans Auxiliary) D->E F N-Acylation & Enolate Formation E->F G Stereoselective Alkylation (Facial Blockade by Phenyl) F->G

Caption: Workflow for the synthesis and application of (R)-4-phenyl-2-oxazolidone from Methyl (R)-aminophenylacetate.

StreckerMechanism A Aldehyde + Chiral Auxiliary B Chiral Iminium Intermediate A->B C Re-Face Attack (Sterically Blocked) B->C Cyanide D Si-Face Attack (Thermodynamically Favored) B->D Cyanide E Diastereomerically Pure α-Amino Nitrile D->E

Caption: Stereochemical control mechanism in the Asymmetric Strecker Reaction using a chiral auxiliary.

Quantitative Data Summary

The following table summarizes expected yields, enantiomeric excesses (ee), and diastereomeric ratios (dr) when utilizing Methyl (R)-aminophenylacetate hydrochloride across various synthetic applications based on established literature[1][2].

Application / Reaction TypeTarget ProductYield (%)StereoselectivityCleavage Method
Auxiliary Synthesis (R)-4-Phenyl-2-oxazolidone88 - 92%> 99.5% eeN/A (Precursor)
Evans Alkylation α -Alkylated Carboxylic Acids80 - 95%95:5 to 99:1 drLiOH / H₂O₂
Asymmetric Strecker Unnatural α -Amino Acids75 - 85%> 95% eeH₂ / Pd-C
Phosphorus Resolution Stereopure Phosphoramidates40 - 45%*> 98% de0.2 M Et₃N (Hydrolysis)

*Yield reflects the theoretical maximum of 50% for the isolation of a single diastereomer from a racemic mixture.

Experimental Protocols

Protocol 1: Phosgene-Free Synthesis of (R)-4-Phenyl-2-oxazolidone

Note: This protocol utilizes vinyl chloroformate to avoid the severe safety hazards associated with phosgene gas, ensuring a safer, self-validating benchtop procedure[2].

Reagents:

  • Methyl (R)-aminophenylacetate hydrochloride (24.4 g, 0.12 mol)

  • Sodium bicarbonate (30.2 g, 0.36 mol)

  • Vinyl chloroformate (14.3 g, 0.13 mol)

  • Dichloromethane (DCM, 100 mL)

  • Potassium carbonate (33.0 g, 0.24 mol)

  • Toluene (160 mL)

Step-by-Step Methodology:

  • Carbamate Formation: Suspend Methyl (R)-aminophenylacetate hydrochloride and sodium bicarbonate in 100 mL of DCM. Stir at room temperature for 15 minutes to liberate the free base.

  • Acylation: Add vinyl chloroformate dropwise over 30 minutes at room temperature. Causality check: The slow addition prevents thermal runaway and limits di-acylation.

  • Reaction Monitoring: Stir the mixture for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the primary amine spot disappears.

  • Filtration & Concentration: Filter the inorganic salts and concentrate the DCM filtrate under reduced pressure to yield an off-white solid intermediate.

  • Cyclization: Dissolve the intermediate in 160 mL of toluene. Add potassium carbonate. Reflux the mixture with a Dean-Stark trap for 2 hours to remove generated byproducts (methanol/acetaldehyde). Causality check: Removing volatile byproducts drives the cyclization equilibrium forward.

  • Isolation: Filter the mixture while hot. Allow the filtrate to cool to room temperature to induce crystallization.

  • Validation: Filter the white crystalline solid and dry under vacuum. Validate the product via Chiral HPLC (Expected ee > 99.5%) and specific rotation[2].

Protocol 2: Diastereoselective Strecker Reaction

This protocol outlines the formation of α -amino nitriles using the auxiliary to direct cyanide attack[1].

Reagents:

  • Methyl (R)-aminophenylacetate hydrochloride (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Trimethylsilyl cyanide (TMSCN, 1.2 equiv)

  • Triethylamine (Et₃N, 1.0 equiv)

  • Methanol (MeOH, 0.5 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Methyl (R)-aminophenylacetate hydrochloride in MeOH. Add Et₃N to neutralize the salt, followed by the target aldehyde. Stir at room temperature for 2-4 hours. Add anhydrous MgSO₄ if water removal is necessary to drive imine formation.

  • Cyanation: Cool the reaction mixture to -20°C. Causality check: Lower temperatures maximize the energy difference between the diastereomeric transition states, enhancing the dr.

  • Add TMSCN dropwise. Stir for 12 hours while slowly warming to 0°C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify the resulting diastereomeric mixture via flash column chromatography. The major diastereomer (typically >95:5 dr) can be validated via ¹H-NMR, looking for the distinct shift of the newly formed α -proton.

References

  • Grokipedia. Phenylglycine.
  • Benchchem. Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide.
  • Google Patents. CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds.
  • Thieme-Connect. Science of Synthesis 42.16: Phosphoric Acid and Derivatives.

Sources

Application

Scale-up synthesis procedures for Methyl (R)-aminophenylacetate hydrochloride

An Application Guide for the Scale-Up Synthesis of Methyl (R)-aminophenylacetate Hydrochloride Intended Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scale-Up Synthesis of Methyl (R)-aminophenylacetate Hydrochloride

Intended Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Strategic Importance of a Chiral Building Block

Methyl (R)-aminophenylacetate hydrochloride is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals. Its stereochemical integrity is critical, as the biological activity and safety profile of the final API often depend on a single enantiomer. The scale-up of its synthesis from laboratory to industrial production presents significant challenges, demanding a robust, cost-effective, and stereocontrolled process. This guide provides an in-depth analysis of viable synthetic strategies, detailing protocols and the rationale behind key process decisions to ensure a successful and scalable manufacturing campaign.

Chapter 1: Foundational Synthetic Strategies

The synthesis of a single-enantiomer compound on a large scale fundamentally relies on one of three core strategies:

  • Resolution: A racemic mixture is synthesized, and the desired enantiomer is separated from the unwanted one.

  • Asymmetric Synthesis: A prochiral starting material is converted directly into an enantiomerically enriched product using a chiral catalyst or auxiliary.

  • Chiral Pool Synthesis: The synthesis begins with a naturally occurring, enantiomerically pure starting material.

This guide will focus on the most industrially relevant approaches for this target molecule: resolution-based methods and asymmetric synthesis.

cluster_main Core Strategies for Enantiopure Synthesis Prochiral\nSubstrate Prochiral Substrate Enantiopure\nProduct Enantiopure Product Prochiral\nSubstrate->Enantiopure\nProduct Asymmetric Synthesis Racemic\nMixture Racemic Mixture Racemic\nMixture->Enantiopure\nProduct Resolution Chiral\nPool Chiral Pool Chiral\nPool->Enantiopure\nProduct Derivatization cluster_strecker Strecker Synthesis Workflow A Benzaldehyde + Ammonia B Iminium Ion Intermediate A->B C Cyanide Addition (NaCN) B->C D Racemic α-Aminophenylacetonitrile C->D

Figure 2: The reaction sequence for the formation of the aminonitrile intermediate.

Protocol 1: Scale-Up Synthesis of Racemic α-Aminophenylacetonitrile

WARNING: This procedure involves sodium cyanide, which is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit must be readily available. All waste must be quenched and disposed of according to strict institutional protocols.

  • Reactor Setup: Charge a suitable jacketed glass reactor with a solution of ammonium chloride in 7M aqueous ammonia. Cool the solution to 5-10°C with constant stirring.

  • Cyanide Addition: In a separate vessel, dissolve sodium cyanide in deionized water and cool the solution. Slowly add the cold sodium cyanide solution to the reactor, maintaining the internal temperature below 15°C.

  • Aldehyde Feed: Add benzaldehyde to the reaction mixture dropwise via an addition funnel over 1-2 hours. A slight exotherm will be observed; maintain the temperature below 25°C.

  • Reaction & Aging: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by HPLC.

  • Work-up & Isolation: Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Crystallization: Concentrate the organic solution under reduced pressure. The crude aminonitrile can often be crystallized from a solvent/anti-solvent system like isopropanol/heptane to yield the product as a solid.

Part B: Hydrolysis and Esterification

The resulting aminonitrile is first hydrolyzed to the racemic amino acid, (±)-Phenylglycine, which is then esterified to form the target methyl ester.

Protocol 2: Hydrolysis to (±)-Phenylglycine

  • Acid Hydrolysis: Charge the crude α-aminophenylacetonitrile to a reactor containing concentrated hydrochloric acid. Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Caution: This step liberates some hydrogen cyanide gas and should be performed in a well-ventilated hood.

  • Isolation: Cool the reaction mixture. The (±)-Phenylglycine hydrochloride will precipitate. Filter the solid, wash with cold acetone, and dry under vacuum.

  • Neutralization: To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (approx. 6.0) with aqueous ammonia. The (±)-Phenylglycine will precipitate and can be isolated by filtration.

Protocol 3: Esterification to Methyl (±)-aminophenylacetate Hydrochloride

A common and scalable method involves the use of methanol with thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).

  • Reaction Setup: Suspend (±)-Phenylglycine in anhydrous methanol in a reactor equipped with a reflux condenser and a gas scrubber. Cool the suspension to 0°C.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas. Maintain the temperature below 15°C during the addition.

  • Reaction: After the addition, warm the mixture to reflux (approx. 65°C) and maintain for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Isolation: Cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization. The product, Methyl (±)-aminophenylacetate hydrochloride, can be collected by filtration, washed with cold MTBE, and dried under vacuum.

Part C: Resolution of the Racemic Ester

This is the key stereochemistry-defining step in this pathway. Two primary methods are industrially viable.

1. Classical Resolution via Diastereomeric Salt Crystallization

This technique relies on reacting the racemic amine with a chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.

Protocol 4: Resolution with L-(-)-Tartaric Acid

  • Salt Formation: Dissolve the racemic methyl aminophenylacetate hydrochloride in water and neutralize carefully with a base (e.g., NaOH) to a pH of ~8-9 to generate the free base. Extract the free base into an organic solvent like toluene.

  • Resolving Agent: In a separate vessel, dissolve a sub-stoichiometric amount (approx. 0.5 equivalents) of L-(-)-tartaric acid in a suitable solvent, such as methanol.

  • Crystallization: Slowly add the tartaric acid solution to the solution of the free base. Stir the mixture at a controlled temperature. The salt of the (R)-amine with L-tartaric acid is typically less soluble and will preferentially crystallize.

  • Isolation: After a sufficient aging period, filter the solid diastereomeric salt and wash it with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the isolated salt in a biphasic mixture of water and an organic solvent. Add a base (e.g., NaOH) to break the salt and liberate the free (R)-amine into the organic layer.

  • Final Salt Formation: Wash and dry the organic layer. Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol to precipitate the final Methyl (R)-aminophenylacetate hydrochloride product with high enantiomeric purity.

2. Enzymatic Kinetic Resolution (EKR)

EKR is a greener alternative that uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemate. For example, the enzyme can selectively acylate the (S)-amine, leaving the desired (R)-amine unreacted and allowing for easy separation.

cluster_res Enzymatic Kinetic Resolution Workflow A Racemic Amine (R and S) B Lipase + Acyl Donor A->B C Separation B->C D Unreacted (R)-Amine C->D E Acylated (S)-Amine C->E

Figure 3: Workflow for separating enantiomers using enzymatic kinetic resolution.

Protocol 5: Lipase-Catalyzed Resolution

  • Setup: Charge the racemic methyl aminophenylacetate free base and a suitable acyl donor (e.g., ethyl acetate, which can also serve as the solvent) to a reactor.

  • Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica Lipase B, CAL-B). Immobilized enzymes are preferred for scale-up as they can be easily recovered by filtration and reused.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme. The reaction mixture now contains the desired (R)-amine and the acylated (S)-amine. The difference in their chemical properties (e.g., basicity) allows for separation, typically by an acid-base extraction.

  • Isolation: After separation, the (R)-amine is converted to its hydrochloride salt as described previously.

A significant drawback of kinetic resolution is that the maximum theoretical yield is 50%. However, this can be overcome by coupling it with in-situ racemization of the unwanted enantiomer in a process known as Dynamic Kinetic Resolution (DKR) , which can theoretically achieve a 100% yield.

Chapter 3: Asymmetric Synthesis via Phase-Transfer Catalysis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the wasteful separation of a racemic mixture. Asymmetric Phase-Transfer Catalysis (PTC) is a powerful, scalable, and environmentally friendly method for this purpose.

This strategy involves the alkylation of a glycine derivative (a Schiff base) using a chiral phase-transfer catalyst. These catalysts, often derived from Cinchona alkaloids, shuttle the enolate from an aqueous basic phase to an organic phase containing the alkylating agent, creating a chiral environment that directs the reaction to form one enantiomer preferentially.

cluster_ptc Asymmetric Phase-Transfer Catalysis Workflow A Glycine Schiff Base (Aqueous Phase) B Chiral PTC + Base A->B Deprotonation C Chiral Ion Pair (Organic Phase) B->C D Alkylation with Benzyl Halide C->D E Enantioenriched Product D->E F Hydrolysis E->F G Methyl (R)-aminophenylacetate F->G

Figure 4: Key steps in the synthesis of the target molecule using a chiral PTC.

Protocol 6: Asymmetric Alkylation of Glycine Schiff Base

  • Reactor Setup: Charge the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester), toluene, and the chiral phase-transfer catalyst (e.g., a derivative of cinchonidine) to the reactor.

  • Phase Transfer: Begin vigorous stirring and add an aqueous solution of potassium hydroxide (50% w/w).

  • Alkylation: Cool the biphasic mixture to 0°C or below. Add benzyl bromide dropwise over several hours, carefully controlling the temperature.

  • Reaction: Allow the reaction to proceed at low temperature until completion (monitored by HPLC).

  • Work-up: Separate the phases. Wash the organic layer with water and brine.

  • Deprotection and Esterification: The resulting enantioenriched product is then hydrolyzed under acidic conditions to cleave the Schiff base and tert-butyl ester groups, followed by esterification with methanol and HCl to yield the final product.

Chapter 4: Comparison of Scale-Up Strategies

The choice of synthetic route for industrial production depends on a careful evaluation of several factors.

ParameterStrecker + Classical ResolutionStrecker + Enzymatic ResolutionAsymmetric PTC
Overall Yield Low to Moderate (<50% theoretical)Low to Moderate (<50% theoretical)Moderate to High
Enantiomeric Excess (% ee) High (>99% achievable with optimization)Very High (>99% typical)High (90-99% typical)
Number of Steps High (synthesis, hydrolysis, esterification, resolution, salt breaking)High (

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Phenylglycine Derivative Couplings

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical degradation when utilizing Methyl (R)-aminophenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical degradation when utilizing Methyl (R)-aminophenylacetate hydrochloride (the methyl ester of D-phenylglycine) in amide or peptide coupling workflows.

As an application scientist, the most frequent point of failure I observe in these syntheses is treating phenylglycine derivatives like standard aliphatic amino acids. Below, we dissect the causality of this instability, provide targeted troubleshooting FAQs, and outline a self-validating, epimerization-free protocol.

Mechanistic Causality: Why Does Methyl (R)-aminophenylacetate Racemize?

To solve the problem, we must first understand the molecular environment. The α -proton of Methyl (R)-aminophenylacetate is exceptionally acidic. This acidity is driven by the fact that the resulting carbanion (enolate) is heavily stabilized by both the electron-withdrawing ester carbonyl and the extended π -system of the adjacent phenyl ring[1].

Because of this dual-activation, base-catalyzed deprotonation occurs at a rate roughly nine times higher than that of standard amino acids like alanine[1]. When you add a base to neutralize the hydrochloride salt (generating the nucleophilic free amine required for coupling), you inadvertently create the exact conditions required to strip the α -proton. The moment the molecule forms a planar enolate, chiral integrity is permanently lost, resulting in a racemic mixture upon reprotonation.

Racemization_Mechanism Start Methyl (R)-aminophenylacetate HCl (Stable Salt) BaseAddition Base Addition (Neutralization) Start->BaseAddition FreeAmine Free Amine Intermediate (Chiral, Highly Sensitive) BaseAddition->FreeAmine FastCoupling In Situ Fast Coupling (COMU / DEPBT) FreeAmine->FastCoupling Weak Base (TMP/NMM) T = 0-5 °C StrongBase Excess / Strong Base (e.g., DIPEA, TEA) FreeAmine->StrongBase Strong Base (DIPEA) Pre-neutralization ChiralProduct Desired (R)-Amide Product (Retention of Configuration) FastCoupling->ChiralProduct Enolate Alpha-Proton Abstraction (Planar Enolate Formation) StrongBase->Enolate Racemized Racemized (R/S)-Product (Loss of Chiral Integrity) Enolate->Racemized

Mechanistic pathways of Methyl (R)-aminophenylacetate coupling: optimized vs. racemization routes.

Troubleshooting FAQs

Q1: I am using DIPEA to neutralize the Methyl (R)-aminophenylacetate HCl salt before adding my activated carboxylic acid. My product is >20% racemized. What went wrong? A1: The basicity of N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) is far too high for phenylglycine derivatives. While DIPEA is an industry standard for general amide couplings, its strong basicity rapidly deprotonates the highly sensitized α -carbon of your substrate[2]. Studies have shown that using DIPEA in these systems can lead to unacceptable racemization levels of up to 33%[3]. Corrective Action: Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4) or N-methylmorpholine (NMM, pKa ~7.4)[2]. TMP provides just enough basicity to neutralize the HCl salt while drastically reducing α -proton abstraction[4].

Q2: Should I pre-neutralize the amine salt or perform in situ neutralization? A2: Never pre-neutralize phenylglycine derivatives if it can be avoided. Pre-activation or pre-neutralization increases the residency time of the free amine in a basic environment, which is the primary driver of epimerization[3]. Corrective Action: Perform in situ neutralization. Add the base as the absolute final step to a chilled mixture containing both the amine salt and the pre-activated carboxylic acid.

Q3: Which coupling reagents are optimal to outcompete the racemization pathway? A3: The kinetic rate of amide bond formation must outpace the thermodynamic rate of base-catalyzed enolization. Standard reagents like HATU are fast but are typically paired with DIPEA, which we have established is detrimental. Corrective Action: Third-generation uronium reagents like COMU, or the organophosphorus reagent DEPBT, paired with TMP, are the gold standards for phenylglycine couplings[4]. COMU provides exceptionally fast coupling kinetics, minimizing the lifespan of the free amine intermediate[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the quantitative impact of base and coupling reagent selection on the chiral integrity of phenylglycine derivatives during synthesis.

Base SelectionBase pKaCoupling ReagentObserved Racemization (%)Application Recommendation
DIPEA 10.5HATU15.0% - 33.0%Strongly Discouraged
NMM 7.4DMTMM-BF45.0% - 10.0%Acceptable for non-critical steps
TMP (Collidine) 7.4DEPBT< 2.0%Optimal
TMP (Collidine) 7.4COMU< 1.0%Highly Recommended

(Note: Data parameters synthesized from standard optimization studies on phenylglycine epimerization[4],[2],[3])

Self-Validating Protocol: In Situ Coupling with COMU/TMP

This methodology is designed as a self-validating system. By strictly controlling the order of addition and temperature, we enforce a kinetic trap that captures the free amine before enolization can occur.

Materials Required:
  • Carboxylic acid partner (1.0 equiv)

  • Methyl (R)-aminophenylacetate hydrochloride (1.0 equiv)

  • COMU (1.0 equiv)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:
  • System Chilling: Purge a dry round-bottom flask with Nitrogen. Add the carboxylic acid partner (1.0 equiv) and COMU (1.0 equiv). Dissolve in anhydrous DMF (0.1 M concentration). Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C to 5 °C.

  • Amine Salt Addition: Add Methyl (R)-aminophenylacetate hydrochloride (1.0 equiv) as a solid to the chilled mixture. Causality Note: At this stage, the amine remains protonated (as an HCl salt), preventing premature enolization.

  • Kinetic Neutralization (Critical Step): While maintaining vigorous stirring at 0 °C, add TMP (2.0 equiv) dropwise over 5 minutes. Causality Note: 1 equivalent of TMP neutralizes the HCl salt, generating the free amine in the immediate presence of the COMU-activated acid. The second equivalent facilitates the coupling mechanism.

  • Reaction Propagation: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the reaction to slowly warm to room temperature over an additional 1 to 2 hours. Monitor completion via LC-MS.

  • Self-Validation Checkpoint: Before proceeding to standard aqueous workup, extract a 50 μ L aliquot, dilute in mobile phase, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to quantify the enantiomeric excess ( ee ). If the (S)-epimer is detected at >2%, verify that the internal temperature during TMP addition (Step 3) did not exceed 5 °C.

  • Workup: Quench the reaction with 5% aqueous citric acid to protonate and remove excess TMP and unreacted amine. Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl (R)-aminophenylacetate HCl Esterification

As a Senior Application Scientist, I frequently consult on the synthesis of Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride). While Fischer esterification appears str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the synthesis of Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride). While Fischer esterification appears straightforward on paper, this specific chiral building block—vital for the enzymatic synthesis of semi-synthetic beta-lactam antibiotics like cephalexin[1]—is notoriously sensitive.

When yields plummet, the root cause rarely lies in the fundamental chemistry. Instead, it stems from thermodynamic and kinetic nuances: moisture control, thermal racemization, and isolation mechanics. This guide provides a causal analysis and validated protocols to resolve poor yields in your workflows.

Diagnostic Workflow

Before adjusting your stoichiometry, use the following logical matrix to isolate the failure point in your esterification process.

Troubleshooting A Low Yield: Methyl (R)-aminophenylacetate HCl B Conversion Complete? (HPLC/TLC) A->B C Check Reagents & Water Content B->C No D Check Chiral Purity (Enantiomeric Excess) B->D Yes E Ensure Anhydrous MeOH & Correct SOCl2 Ratio C->E Water >0.1% F Thermal Racemization Switch to TMSCl Method D->F ee < 98% G Isolation Issue Use Azeotropic Distillation D->G ee > 98%

Diagnostic workflow for troubleshooting Methyl (R)-aminophenylacetate HCl esterification yield.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why is my reaction stalling at 70-80% conversion despite using excess thionyl chloride ( SOCl2​ )? Causality: Esterification is an equilibrium process. While SOCl2​ acts as a dehydrating agent by reacting with water to form SO2​ and HCl, excessive initial moisture in the methanol prematurely consumes the SOCl2​ . More importantly, SOCl2​ must first react with methanol to form methyl sulfite chloride, which is the actual reactive intermediate driving the esterification[2]. If the temperature is too high during addition, this intermediate volatilizes or degrades before reacting with the carboxylic acid. Solution: Verify your methanol is strictly anhydrous (Karl Fischer < 0.05%). Ensure the SOCl2​ addition is strictly temperature-controlled (kept below 55°C) to preserve the active chlorinating species[2].

Q2: My conversion is >95%, but my isolated yield is poor (<60%). Where is the product going? Causality: Methyl (R)-aminophenylacetate hydrochloride is highly soluble in methanol. Standard cooling crystallization often fails to crash out the product efficiently, leaving the bulk of your yield dissolved in the mother liquor. Solution: Implement vacuum azeotropic distillation. By adding a co-solvent/entrainer like cyclohexane and distilling at a mild 45°C under vacuum, you can reduce the methanol mass content to <20% without thermally degrading the product, forcing quantitative crystallization[2][3].

Q3: The isolated product has a yellow tint and the enantiomeric excess (ee) has dropped. What causes this? Causality: D-phenylglycine is uniquely susceptible to racemization. The electron-withdrawing phenyl ring stabilizes the enol/enolate intermediate at the alpha-carbon. Prolonged refluxing at >65°C, or recycling degraded mother liquor, accelerates this racemization and promotes oxidative polymerization of the amino group, turning the solution yellow[2][3]. Solution: Cap the reflux temperature at 60°C for a maximum of 2.5 hours[2]. If racemization persists, abandon the SOCl2​ method and switch to the milder Trimethylchlorosilane (TMSCl) protocol, which operates efficiently at room temperature[4].

Methodological Comparison: SOCl2​ vs. TMSCl

To select the appropriate intervention, compare the quantitative and operational parameters of the two primary esterification methods.

ParameterThionyl Chloride ( SOCl2​ ) MethodTrimethylchlorosilane (TMSCl) Method
Primary Reagent Ratio 1.0 : 1.5 (Amino Acid : SOCl2​ )1.0 : 2.0 (Amino Acid : TMSCl)
Reaction Temperature Exothermic addition (<55°C), Reflux (55-65°C)Room Temperature (20-25°C)
Reaction Time 1.5 - 2.5 hours12 - 24 hours
Primary Byproducts SO2​ (gas), HCl (gas)Hexamethyldisiloxane (liquid), HCl
Racemization Risk Moderate to High (if reflux exceeds 65°C)Very Low
Isolation Strategy Vacuum azeotropic distillation (cyclohexane)Rotary evaporation & ether trituration
Validated Experimental Protocols
Protocol A: Industrial Esterification via SOCl2​ with Azeotropic Distillation

This protocol is optimized for scale-up, utilizing the heat of reaction to drive the process while employing azeotropic distillation to solve solubility-based yield losses[2][3].

  • Suspension: Suspend 70 g of D-phenylglycine in 300 mL of anhydrous methanol in a 500 mL four-neck flask reactor equipped with a constant pressure dropping funnel[2].

  • Controlled Addition: Begin stirring. Slowly add 60 mL of SOCl2​ over 1.5 hours[2][3].

    • Self-Validation Checkpoint: The internal temperature must naturally rise due to the exothermic formation of methyl sulfite chloride. Utilize this heat to maintain the reactor at 55°C without external heating. If the temperature does not rise, the SOCl2​ is degraded or the methanol is wet[2].

  • Reflux: Post-addition, apply gentle heat to maintain the reactor at 60°C. Reflux for 0.5 to 2.5 hours until the suspension clears into a homogeneous solution[2].

  • Azeotropic Distillation: Cool the reactor to 45°C. Apply a vacuum (0.05 MPa) and continuously add cyclohexane as an entrainer to maintain the liquid volume. Distill until the methanol mass content drops below 20%[2][3].

  • Crystallization & Isolation: Stop the distillation and cool the reactor to 15°C. Stir continuously for 50 minutes to force crystallization. Filter, wash the cake with 5°C methanol (30% of cake volume), and vacuum dry at 55°C for 3 hours[2].

Protocol B: Mild Ambient Esterification via TMSCl

If thermal racemization is destroying your chiral purity, this room-temperature protocol offers exceptional enantiomeric retention[4].

  • Preparation: Place 0.1 mol of D-phenylglycine in a round bottom flask[4].

  • Activation: Slowly add 0.2 mol of freshly distilled Trimethylchlorosilane (TMSCl) under continuous magnetic stirring[4].

  • Solvation: Add 100 mL of anhydrous methanol.

    • Self-Validation Checkpoint: The mixture will initially form a thick suspension. As the TMSCl reacts with methanol to generate anhydrous HCl in situ, the esterification proceeds. The gradual transition from a cloudy suspension to a clear solution provides visual confirmation of conversion[4].

  • Maturation: Stir continuously at room temperature for 12-24 hours. Monitor via TLC until the starting material is entirely consumed[4].

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to remove methanol and the hexamethyldisiloxane byproduct. Triturate the resulting residue with cold diethyl ether to yield the pure D-phenylglycine methyl ester hydrochloride[4].

Sources

Troubleshooting

Technical Support Center: Methyl (R)-aminophenylacetate Hydrochloride Crystallization

Welcome to the Process Optimization and Troubleshooting Portal for Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride). This guide is designed for researchers, crystalli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Portal for Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride). This guide is designed for researchers, crystallization engineers, and drug development professionals dealing with the isolation and purification of this critical chiral intermediate.

Below, you will find quantitative data summaries, logical troubleshooting pathways, and self-validating protocols grounded in chemical thermodynamics and authoritative literature.

Part 1: Physicochemical Data & Parameter Optimization

To design a robust crystallization process, we must first establish the thermodynamic boundaries of the target molecule. Methyl (R)-aminophenylacetate hydrochloride is highly soluble in polar solvents but prone to thermal degradation and racemization under stress.

Table 1: Physicochemical Profile
PropertyValueClinical/Chemical Significance
CAS Number 19883-41-1Standard identifier for regulatory filing.
Molecular Weight 201.65 g/mol Used for precise supersaturation calculations.
Melting Point 189–191 °C (decomp.)Indicates thermal instability at high temperatures.
Specific Rotation [α]²⁰/D +120° (c=1, H₂O)Critical metric for validating enantiomeric purity.

Data sourced from.

Table 2: Crystallization Parameter Optimization
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent System Pure MethanolMethanol / CyclohexaneMethanol alone leads to poor yield due to high solubility. Cyclohexane acts as an antisolvent to dynamically drive supersaturation.
Concentration Method Evaporative HeatingVacuum Azeotropic DistillationVacuum distillation (<45°C) prevents the thermal enolization that leads to racemization.
Cooling Rate > 0.5 °C/min0.1 – 0.2 °C/minSlow cooling prevents the system from crossing the binodal curve (preventing oiling out) and favors prism over needle growth.

Part 2: Experimental Workflows & Troubleshooting Logic

Workflow A Crude Mixture (in Methanol) B Vacuum Azeotropic Distillation (T < 45°C, 0.05 MPa) A->B Initiate vacuum D Controlled Cooling (0.2 °C/min to 15°C) B->D Methanol < 20% C Continuous Antisolvent Addition (Cyclohexane) C->B Maintain liquid level E Seed Crystal Addition (at Metastable Zone) D->E Reaches supersaturation F Filtration & Washing (Cold Methanol) D->F Complete crystallization E->D Isothermal hold G Pure D-Phenylglycine Methyl Ester HCl F->G Vacuum dry (55°C)

Fig 1. Optimized vacuum azeotropic crystallization workflow for methyl (R)-aminophenylacetate HCl.

Frequently Asked Questions (FAQs)

Q1: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your supersaturation trajectory crosses the binodal curve before intersecting the solubility curve. Because methyl (R)-aminophenylacetate hydrochloride is an ester salt, rapid addition of an antisolvent (like cyclohexane) or rapid cooling creates localized zones of extreme supersaturation. Solution: You must operate strictly within the metastable zone. Reduce your cooling rate to 0.1–0.2 °C/min and ensure antisolvent is dosed continuously rather than in bulk. Introducing 1-2 wt% of seed crystals just before the cloud point provides a surface for heterogeneous nucleation, bypassing the energy barrier that leads to LLPS.

Troubleshooting Issue Oiling Out (LLPS) Detected Check1 Cooling rate > 0.5°C/min? Issue->Check1 Action1 Reduce to 0.1-0.2°C/min Check1->Action1 Yes Check2 Antisolvent added too fast? Check1->Check2 No Success Stable Crystal Nucleation Action1->Success Action2 Match distillation rate Check2->Action2 Yes Check3 Seed crystals absent? Check2->Check3 No Action2->Success Action3 Add 1% wt seeds at 25°C Check3->Action3 Yes Action3->Success

Fig 2. Logical troubleshooting pathway to resolve Liquid-Liquid Phase Separation (oiling out).

Q2: How do I prevent racemization during the crystallization process? A: The alpha-proton of phenylglycine derivatives is highly acidic due to the electron-withdrawing effects of the adjacent phenyl ring and ester carbonyl. Prolonged heating, especially in the presence of trace impurities, promotes enolization, leading to epimerization/racemization. Solution: Never exceed 50°C during concentration. Utilizing a vacuum azeotropic distillation approach at 0.05 MPa allows you to strip methanol and water at gentle temperatures (40–45°C), safeguarding the chiral integrity of the (R)-enantiomer.

Q3: My yield is unacceptably low when crystallizing from pure methanol. How can I improve it? A: Methyl (R)-aminophenylacetate hydrochloride has exceptionally high solubility in methanol. Relying solely on cooling crystallization in methanol leaves a massive amount of product in the mother liquor. Solution: Transition to an antisolvent-azeotropic distillation process. By continuously feeding cyclohexane (or n-hexane) into the reactor under vacuum while distilling off methanol, you alter the solvent composition dynamically. Stop distillation when the methanol mass content drops below 20%. This method drastically suppresses solubility and can increase first-pass yields to >90%.

Q4: My crystals are fine needles that clog the filter. How do I improve the morphology? A: Needle-like morphology is a classic symptom of rapid 1D crystal growth driven by high supersaturation. Solution: Implement an isothermal hold. After adding seed crystals at 25°C, hold the temperature constant for 30–50 minutes. This allows the supersaturation to be consumed via secondary nucleation and face-growth (thickening the needles into prisms) rather than tip-growth.

Part 3: Self-Validating Protocol

Vacuum Azeotropic Distillation Crystallization

This protocol is engineered with built-in validation checkpoints to ensure process control and reproducibility.

Step 1: System Preparation & Dissolution

  • Action: Charge 70g of crude Methyl (R)-aminophenylacetate hydrochloride and 300 mL of methanol into a jacketed reactor. Stir at 250 RPM until dissolved.

  • Validation Checkpoint: Solution must be visually clear. A turbid solution indicates insoluble impurities; filter through a 0.45 µm PTFE membrane before proceeding.

Step 2: Azeotropic Distillation

  • Action: Apply vacuum to achieve 0.05 MPa. Heat the jacket to maintain an internal temperature of 40–45°C. As the methanol begins to distill, continuously dose cyclohexane via a constant-pressure dropping funnel.

  • Validation Checkpoint: The volume of cyclohexane added must exactly match the volume of distillate collected to maintain a constant liquid level and prevent premature crash-out.

Step 3: Methanol Depletion

  • Action: Continue the distillation until the solvent composition shifts favorably toward the antisolvent.

  • Validation Checkpoint: Pull an in-process sample. Use Gas Chromatography (GC) or a calibrated Refractive Index (RI) measurement to confirm the methanol mass content is < 20% . Do not proceed to cooling until this threshold is met.

Step 4: Controlled Cooling & Seeding

  • Action: Stop the vacuum. Initiate a linear cooling ramp of 0.2 °C/min down to 25°C. Add 0.7g (1 wt%) of pure Methyl (R)-aminophenylacetate hydrochloride seed crystals. Hold isothermally at 25°C for 30 minutes, then resume cooling at 0.1 °C/min to a final temperature of 15°C.

  • Validation Checkpoint: Visually confirm the growth of a uniform suspension. The absence of a secondary liquid phase on the reactor walls validates that LLPS was successfully avoided.

Step 5: Isolation & Drying

  • Action: Discharge the slurry and filter via a Nutsche filter. Wash the filter cake with 30 mL of a pre-chilled (5°C) 20:80 Methanol/Cyclohexane mixture. Dry the cake in a vacuum oven at 55°C for 3 hours.

  • Validation Checkpoint: Weigh the product until a constant weight is achieved (Loss on Drying < 0.5%). Perform Chiral HPLC to validate that the enantiomeric excess (ee) remains > 99%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12247453, D-Phenylglycine methyl ester hydrochloride". PubChem. Available at:[Link]

  • Google Patents. "CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals". Google Patents.
Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Methyl (R)-aminophenylacetate Hydrochloride Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride) presents a notorious dual-challenge in organic synthesis.

The chiral center is directly adjacent to a bulky phenyl ring, creating immense steric hindrance that drastically slows down nucleophilic attacks (such as amidation). Concurrently, this same phenyl ring resonance-stabilizes the resulting carbanion if the alpha-proton is abstracted, making the molecule extremely susceptible to racemization/epimerization under basic conditions.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these barriers without sacrificing chiral integrity.

Workflow Visualization

G A Methyl (R)-aminophenylacetate Hydrochloride B Base Selection (HCl Neutralization) A->B C TMP / Collidine (Minimizes Epimerization) B->C Preferred D DIPEA / TEA (High Racemization Risk) B->D Avoid if possible E Coupling Reagent Selection C->E D->E F COMU / OxymaPure (High Efficiency, Safe) E->F Optimal G HATU / HOAt (7-Aza Anchimeric Effect) E->G Strong Activation H Coupling Reaction (Strict Temp Control: 0-20°C) F->H G->H I Enantiopure Amide Product H->I

Optimized amidation workflow for sterically hindered phenylglycine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling protocols (e.g., EDC/HOBt with DIPEA) result in low yields and severe racemization when reacting with Methyl (R)-aminophenylacetate? A1: The root cause lies in the structural dichotomy of the D-phenylglycine core. First, the bulky phenyl ring creates a massive steric shield around the amine nucleophile, drastically reducing the kinetics of aminolysis[1]. Because the reaction is sluggish, the intermediate spends an extended period exposed to basic conditions. Concurrently, the alpha-proton of phenylglycine is highly acidic; the resulting carbanion is heavily resonance-stabilized by the adjacent aromatic ring[2]. Prolonged exposure to standard unhindered bases like DIPEA triggers rapid deprotonation and oxazolone formation, leading to a complete loss of chiral integrity[2].

Q2: How can I effectively freebase the hydrochloride salt without triggering this alpha-proton abstraction? A2: The choice of base is your primary control mechanism. While N,N-Diisopropylethylamine (DIPEA) is the industry standard for peptide synthesis, it is basic enough to abstract the activated alpha-proton of phenylglycine derivatives. To neutralize the hydrochloride salt safely, you must use a base with lower basicity but sufficient steric bulk to act as a "proton sponge." 2,4,6-Trimethylpyridine (TMP, also known as collidine) or 2,6-dimethylpyridine (DMP) are highly recommended[3]. These bases effectively neutralize the HCl salt to free the amine for nucleophilic attack, but their specific pKa and steric profile prevent them from abstracting the alpha-proton, thereby reducing racemization to negligible levels[3].

Q3: Which coupling reagents are best suited to overcome the steric hindrance during amidation? A3: To overcome the high activation energy barrier imposed by the phenyl ring, you must abandon traditional carbodiimides and utilize highly reactive uronium/aminium salts:

  • HATU: Generates an OAt active ester. The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (the 7-aza effect). This acts as an intramolecular base to guide the bulky amine into the electrophilic center, significantly accelerating aminolysis in sterically congested environments[4].

  • COMU: A newer, OxymaPure-based reagent. It matches or exceeds the coupling efficiency of HATU but operates via a morpholino-carbenium intermediate. Crucially, COMU exists entirely in the more reactive uronium form and requires only one equivalent of base, further minimizing the basic environment and suppressing epimerization[5][6].

Quantitative Data Presentation

Table 1: Performance Comparison of Coupling Reagents for Hindered Phenylglycine Derivatives

Coupling ReagentActive Ester IntermediateRelative Coupling Speed (Steric Hindrance)Racemization SuppressionSafety Profile
HBTU / TBTU OBtModerateLowStandard
HATU OAt (7-aza effect)Very HighHighExplosive risk
COMU OxymaPureVery HighVery HighNon-explosive
Experimental Protocols
Optimized Solution-Phase Amidation Protocol

Self-Validating Workflow using COMU and TMP

Objective: Couple a generic carboxylic acid to Methyl (R)-aminophenylacetate hydrochloride while maintaining >99% enantiomeric excess (ee).

Step 1: Carboxylic Acid Pre-activation

  • Action: Dissolve the carboxylic acid partner (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2/Ar).

  • Causality: Limiting COMU to exactly 1.0 eq prevents excess highly reactive uronium salt from reacting with and "capping" the sterically hindered amine in subsequent steps[6].

Step 2: Base Addition & Active Ester Formation

  • Action: Cool the mixture to 0°C using an ice bath. Add TMP (1.0 eq) dropwise. Stir for 2-3 minutes.

  • Causality: The low temperature stabilizes the Oxyma active ester and prevents premature degradation before the sluggish amine can attack.

Step 3: Freebasing the Hydrochloride Salt

  • Action: In a separate vial, dissolve Methyl (R)-aminophenylacetate hydrochloride (1.1 eq) in anhydrous DMF. Add TMP (1.1 eq) to freebase the amine.

  • Causality: TMP neutralizes the HCl salt without abstracting the highly acidic alpha-proton of the D-phenylglycine core, preserving the (R)-stereocenter[3].

Step 4: Nucleophilic Coupling

  • Action: Add the freebased amine solution dropwise to the activated acid mixture at 0°C. Allow the reaction to slowly warm to room temperature (20°C) over 2 hours.

  • Causality: The gradual warming provides enough kinetic energy to overcome the steric hindrance of the phenyl ring while minimizing the time the system spends at higher temperatures where racemization pathways accelerate[1].

Step 5: Self-Purifying Workup

  • Action: Quench the reaction with brine and extract with Ethyl Acetate. Wash the organic layer sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over Na2SO4, filter, and concentrate.

  • Causality: The acidic KHSO4 wash selectively removes the TMP base and any unreacted amine. The basic NaHCO3 wash clears unreacted carboxylic acid and the water-soluble Oxyma byproducts, yielding a highly pure product prior to chromatography.

References
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem. 5

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptidechemistry.org. 4

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis - Journal of the American Chemical Society. 1

  • Epimerisation in Peptide Synthesis - PMC - NIH. 2

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions - ResearchGate. 3

  • Coupling Reagents - Aapptec Peptides. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in Methyl (R)-aminophenylacetate Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure modes encountered during the synthesis of Methyl (R)-aminophenylacetate hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure modes encountered during the synthesis of Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride). This molecule is a vital chiral building block for semi-synthetic β-lactam antibiotics, but its unique electronic structure makes it notoriously susceptible to stereochemical degradation.

Below, we dissect the mechanistic causality of enantiomeric excess (ee) loss, provide self-validating experimental protocols, and answer the most frequent troubleshooting questions from the field.

Mechanistic Insight: The Causality of Racemization

To prevent the loss of enantiomeric purity, you must first understand the thermodynamic forces at play. The α-carbon of (R)-phenylglycine is sandwiched between an electron-withdrawing phenyl ring and an ester carbonyl group. This dual-withdrawing environment significantly lowers the pKa of the α-proton, making it highly acidic.

Experimentally, phenylglycine derivatives exhibit a nine-fold higher rate of racemization compared to standard aliphatic amino acids like alanine 1. Any exposure to heat, base, or prolonged aqueous acid triggers deprotonation. This yields a resonance-stabilized, achiral planar enolate. Subsequent reprotonation is kinetically non-selective, irreversibly driving the system toward a 50:50 racemic mixture.

G R_isomer (R)-Phenylglycine Methyl Ester (High ee) Deprotonation Deprotonation of α-carbon (Base/Heat) R_isomer->Deprotonation Enolate Planar Enolate Intermediate (Achiral Carbanion) Deprotonation->Enolate Reprotonation Non-selective Reprotonation (Kinetic Control) Enolate->Reprotonation Racemate Racemic Mixture (50% R, 50% S) Reprotonation->Racemate

Mechanistic pathway of α-carbon deprotonation leading to racemization.

Troubleshooting Guide: Direct Esterification Workflows

When synthesizing the methyl ester directly from enantiopure (R)-phenylglycine, the primary failure mode is thermal or moisture-induced racemization during Fischer esterification.

Quantitative Impact of Reaction Parameters
ParameterExperimental ConditionImpact on Enantiomeric Excess (ee)Mechanistic Rationale
Temperature > 60°C (Reflux)Severe Degradation (< 50% ee)High thermal energy overcomes the activation barrier for α-proton abstraction.
Temperature 0°C to 25°CHigh Retention (> 98% ee)Kinetic trapping; insufficient energy for enolization.
Acid Source Aqueous HClModerate Loss (80-90% ee)Presence of water forces equilibrium, requiring longer reaction times and increasing exposure to racemization.
Acid Source SOCl₂ in Anhydrous MeOHHigh Retention (> 98% ee)Irreversible water scavenging drives reaction quickly at low temperatures.
Workup Basic NeutralizationComplete Racemization (0% ee)Hydroxide/carbonate ions rapidly deprotonate the free base.
Protocol A: Self-Validating Low-Temperature Esterification

This protocol is designed as a self-validating system: by utilizing thionyl chloride (SOCl₂) to chemically scavenge water generated during esterification, the reverse hydrolysis pathway is eliminated. This allows the reaction to reach completion at room temperature, inherently protecting the chiral center.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of enantiopure (R)-phenylglycine in 10 volumes of strictly anhydrous methanol under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Add 1.2 equivalents of thionyl chloride dropwise over 30 minutes. (Causality: SOCl₂ reacts with MeOH to generate HCl gas in situ while consuming moisture, driving the equilibrium forward without the need for destructive heating).

  • Propagation: Remove the ice bath and allow the mixture to stir at 20-25°C for 24 hours. Do not apply heat.

  • Isolation: Concentrate the reaction mixture under reduced pressure (max bath temperature 30°C). Triturate the resulting solid with cold diethyl ether to precipitate the pure Methyl (R)-aminophenylacetate hydrochloride.

  • Validation: Analyze via Chiral HPLC. The absence of the (S)-enantiomer validates that the low-temperature threshold was successfully maintained.

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

If you are starting from a racemic mixture (e.g., recovering unwanted enantiomers from mother liquors), standard kinetic resolution limits your yield to 50%. By coupling an enantioselective enzyme with an in situ chemical racemization catalyst, you can achieve >95% ee and >80% total conversion 2.

DKR racemic rac-Phenylglycine Methyl Ester S_isomer (S)-Enantiomer racemic->S_isomer Resolution R_isomer (R)-Enantiomer racemic->R_isomer Resolution racemization In situ Racemization (Aldehyde Catalyst) S_isomer->racemization enzyme Enzymatic Ammonolysis (Lipase) R_isomer->enzyme Kinetic Capture racemization->R_isomer product (R)-Phenylglycine Amide (>95% ee) enzyme->product

Dynamic Kinetic Resolution (DKR) workflow for enantiopure synthesis.

Protocol B: Lipase-Catalyzed Ammonolysis with In Situ Racemization
  • Solvent Preparation: Dissolve rac-phenylglycine methyl ester in a biphasic mixture of tert-butanol and a non-polar co-solvent (e.g., cyclohexane) to ensure substrate solubility while maintaining enzyme activity.

  • Catalyst Addition: Add 1 mM benzaldehyde (acts as the Schiff-base racemizing agent for the unreactive enantiomer) and ammonium carbamate (acyl acceptor).

  • Enzyme Addition: Introduce immobilized Candida antarctica Lipase B (Novozym 435).

  • Incubation: React at 20°C for 7 hours. The enzyme selectively consumes the (R)-isomer, while the aldehyde continuously racemizes the (S)-isomer back into the reactive pool.

Frequently Asked Questions (FAQs)

Q: Why does my ee drop drastically during the neutralization/workup step? A: The free base of methyl aminophenylacetate is stereochemically highly unstable. Under basic conditions (e.g., washing with NaHCO₃ or NaOH), the hydroxide or carbonate ions rapidly deprotonate the α-carbon. You must always store, handle, and isolate the product exclusively as the hydrochloride salt to lock the amine in its protonated, non-nucleophilic state.

Q: Can I use HCl gas instead of thionyl chloride for esterification? A: Yes, but it requires strictly anhydrous conditions and longer reaction times. Thionyl chloride is preferred because it chemically scavenges residual moisture (forming SO₂ and HCl), preventing the reverse hydrolysis reaction. Prolonged reaction times with HCl gas increase the temporal window for racemization to occur.

Q: How can I recover the (R)-enantiomer from a heavily racemized batch? A: You have two options. Biocatalytically, you can utilize a selective Penicillin G Acylase (PGA) variant. Recent studies have identified PGA mutants (e.g., βPhe24Ala) that exhibit up to 98% diastereomeric excess for synthesizing (R)-ampicillin directly from racemic phenylglycine methyl ester 3. Chemically, you can perform a classic diastereomeric resolution using (+)-tartaric acid to crystallize the (R)-ester, followed by racemizing the unwanted (S)-enantiomer in the mother liquor by heating it with thionyl chloride at 40°C–90°C to recycle the material 4.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. URL:[Link]

  • Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization - Ovid. URL: [Link]

  • Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates - Oxford Academic. URL: [Link]

  • US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents.

Sources

Optimization

Technical Support Center: Impurity Profiling and Purification of Methyl (R)-aminophenylacetate Hydrochloride

Welcome to the Technical Support Center. Methyl (R)-aminophenylacetate hydrochloride (commonly known as D-phenylglycine methyl ester hydrochloride, CAS: 19883-41-1) is a critical chiral building block used extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl (R)-aminophenylacetate hydrochloride (commonly known as D-phenylglycine methyl ester hydrochloride, CAS: 19883-41-1) is a critical chiral building block used extensively in the enzymatic synthesis of β-lactam antibiotics, such as cephalexin and cefaclor [2], [3].

Due to the highly reactive nature of its free amino group, this compound is exceptionally susceptible to oxidation, polymerization, and hydrolysis if not properly stabilized and purified as a hydrochloride salt [1]. This guide provides drug development professionals with mechanistic troubleshooting insights and self-validating protocols to consistently isolate high-purity (>99%) batches.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: My final batch exhibits a yellowish or gray discoloration. What is the root cause, and how can I prevent it? A1: Discoloration (failing to meet the pharmaceutical 1# color grade) is typically caused by the oxidation and subsequent polymerization of the free amino group of the ester [1]. This degradation occurs when the hydrochloride salt formation is incomplete, or when the reaction mixture is exposed to excessive thermal stress during solvent evaporation.

  • Causality & Fix: Traditional synthesis methods often rely on repetitive mother liquor recycling to boost yield, which inadvertently accumulates colored polymeric impurities. To prevent this, abandon mother liquor recycling. Instead, utilize vacuum azeotropic distillation to remove excess methanol and water at lower temperatures (<40°C), followed by strict temperature-controlled cooling crystallization [1].

Q2: HPLC analysis of my batch shows high levels of unreacted D-phenylglycine. Why did the esterification stall? A2: The esterification of D-phenylglycine with methanol using thionyl chloride is an equilibrium-driven process. If the reaction stalls, it is usually due to an insufficient molar excess of the chlorinating agent or inadequate removal of the reaction heat, which prematurely shifts the equilibrium.

  • Causality & Fix: The mass ratio of thionyl chloride to D-phenylglycine must be strictly maintained between 1:1 and 1.5:1 [1]. Furthermore, the addition of thionyl chloride is highly exothermic. The internal reactor temperature must be controlled below 55°C during the dropwise addition to prevent thionyl chloride degradation, followed by a sustained reflux at 55–65°C for 0.5 to 2.5 hours to drive the esterification to absolute completion [1].

Q3: How do I efficiently remove residual methanol and HCl without degrading the ester product? A3: Prolonged heating to drive off methanol and HCl leads to the hydrolysis of the ester bond, reverting the product back to D-phenylglycine and generating acidic by-products.

  • Causality & Fix: Implement vacuum azeotropic distillation using an entrainer like n-hexane. By maintaining a vacuum of ~0.07 MPa, the boiling point of the solvent mixture is significantly lowered. Cease the distillation precisely when the methanol mass content drops below 5% [1]. This thermodynamic control prevents thermal degradation while efficiently stripping volatile impurities.

Part 2: Validated Experimental Protocols

Protocol: Vacuum Azeotropic Distillation & Cold-Wash Crystallization

Self-Validating Mechanism: This protocol utilizes continuous entrainer addition to maintain constant liquid levels (ensuring stable thermodynamics during distillation) and employs a highly specific cold-washing step to selectively dissolve surface impurities without sacrificing bulk yield.

  • Reaction Completion & Cooling: Following the reflux of D-phenylglycine, methanol, and thionyl chloride (55–65°C), cool the reactor internally to exactly 40°C [1].

  • Azeotropic Distillation: Initiate vacuum distillation at 0.07 MPa. Continuously add an entrainer (e.g., n-hexane) to maintain a constant liquid level in the reactor, ensuring uniform heat distribution [1].

  • Endpoint Detection: Monitor the distillate composition. Cease distillation immediately when the methanol mass fraction in the solution falls below 5% [1].

  • Cooling Crystallization: Gradually cool the reactor to 0°C. Maintain this exact temperature and stir continuously for 30 to 100 minutes. Causality: This holding time allows for the complete, ordered lattice formation of the hydrochloride salt, excluding solvent inclusions [1].

  • Filtration & Cold Wash: Filter the suspension to obtain the wet cake. Wash the filter cake with pre-chilled methanol (0–5°C) using a volume equivalent to 10%–30% of the filter cake volume [1]. Note: The low temperature minimizes the dissolution of the product while effectively washing away residual acid and colored polymeric impurities.

  • Vacuum Drying: Transfer the washed cake to a vacuum oven. Dry at 55–60°C for 1.5 to 3 hours to yield pure Methyl (R)-aminophenylacetate hydrochloride (>99% purity) [1].

Part 3: Quantitative Data Presentation

The following table summarizes the primary impurities, their mechanistic sources, and the specific process parameters required for mitigation.

Impurity TypeSource / MechanismMitigation StrategyTarget Metric
Unreacted D-Phenylglycine Incomplete esterification equilibriumMaintain SOCl₂:D-PG mass ratio at 1:1 to 1.5:1; Reflux at 55–65°C.< 0.5%
Polymeric/Oxidized Amines Thermal stress; oxidation of free amineAvoid mother liquor recycling; Use vacuum azeotropic distillation.Color Grade 1# (White)
Residual Methanol / HCl Incomplete drying or solvent strippingVacuum distillation at 0.07 MPa; Vacuum dry at 55–60°C.Methanol < 5% before cooling
Hydrolysis By-products High heat in the presence of water/acidKeep distillation temp < 40°C; Wash with 0–5°C methanol.Overall Purity > 99.0%

Part 4: Process Visualization

PurificationWorkflow A Crude Reaction Mixture (D-PGME·HCl + Impurities) B Vacuum Azeotropic Distillation (0.07 MPa, 40°C) A->B Add Entrainer (n-hexane) C Temperature-Controlled Crystallization (0°C, 30-100 min) B->C Methanol < 5% D Filtration & Cold Wash (10-30% Vol Methanol, 0-5°C) C->D Solid-Liquid Separation E Vacuum Drying (55-60°C, 1.5-3h) D->E Wet Cake F Pure D-PGME·HCl (>99% Purity, 1# Color Grade) E->F Final Product

Workflow for the purification of Methyl (R)-aminophenylacetate hydrochloride.

References

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals (CN104829478A / CN104829478B). Google Patents.
Troubleshooting

Technical Support Center: Stability &amp; Storage of Methyl (R)-aminophenylacetate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the catastrophic failure of asymmetric syntheses and peptide couplings caused by degraded chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the catastrophic failure of asymmetric syntheses and peptide couplings caused by degraded chiral building blocks. Methyl (R)-aminophenylacetate hydrochloride (CAS 19883-41-1) is a critical intermediate in drug development ([1]). However, its unique electronic structure makes it highly susceptible to stereochemical and structural degradation if mishandled.

Because free amino acid methyl esters are intrinsically unstable and prone to self-condensation, they are formulated as hydrochloride salts to enforce chemical stability during storage ([2]). This guide provides the mechanistic causality behind its degradation and the self-validating protocols required to protect your inventory.

The Causality of Degradation (Mechanistic Insights)

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. Methyl (R)-aminophenylacetate HCl faces three primary failure modes:

  • Stereochemical Lability (Racemization): Phenylglycine derivatives are notoriously susceptible to racemization. The α -proton is sandwiched between an electron-withdrawing phenyl ring and a methyl ester carbonyl, making it unusually acidic ([3]). Even mild thermal stress can induce reversible enolization, leading to epimerization and a devastating loss of enantiomeric excess (ee%).

  • Hygroscopic Hydrolysis: As a hydrochloride salt, the compound is hygroscopic. Upon absorbing atmospheric moisture, the local micro-environment becomes highly acidic. This trapped water acts as a nucleophile, catalyzing the cleavage of the ester bond to yield (R)-phenylglycine and methanol ([4]).

  • Nucleophilic Self-Condensation (DKP Formation): If the protective HCl salt is compromised by exposure to basic vapors (e.g., ammonia or volatile amines in a shared chemical refrigerator), the free amine is liberated. This free amine is highly nucleophilic and will attack the ester carbonyl of adjacent molecules, forming insoluble diketopiperazines (DKPs) and oligomers.

Quantitative Storage Parameters

To arrest the kinetics of these degradation pathways, strict adherence to the following environmental parameters is mandatory.

ParameterOptimal TargetCritical ThresholdMechanistic Justification
Temperature 2°C to 8°C> 25°CLow thermal energy prevents α -proton enolization and subsequent racemization.
Relative Humidity (RH) < 10%> 30%Mitigates hygroscopic water absorption, entirely preventing acid-catalyzed ester hydrolysis.
Atmosphere Argon (Ar)Ambient AirArgon displaces atmospheric moisture and oxygen, creating an inert micro-environment.
Container Amber GlassClear PlasticGlass blocks vapor transmission; amber tint prevents UV-induced radical formation.
Visualizing the Degradation & Prevention Network

The following systems diagram maps the relationship between environmental stressors, chemical degradation pathways, and the targeted preventative measures required to maintain compound integrity.

G Compound Methyl (R)-aminophenylacetate HCl (CAS 19883-41-1) Moisture Moisture Ingress (H2O) Compound->Moisture Exposure Heat Thermal Stress (>25°C) Compound->Heat Exposure Base Basic Vapors (Ammonia/Amines) Compound->Base Exposure Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Acid Catalyzed Racemization Alpha-Proton Epimerization Heat->Racemization Enolization FreeBasing HCl Neutralization (Free Amine) Base->FreeBasing Deprotonation Degradant1 (R)-Phenylglycine + Methanol Hydrolysis->Degradant1 Degradant2 Racemic Mixture (Loss of ee%) Racemization->Degradant2 Degradant3 Diketopiperazines (DKP Oligomers) FreeBasing->Degradant3 Self-Attack Desiccation Desiccation & Argon Purge Desiccation->Moisture Inhibits ColdStorage Cold Storage (2-8°C) ColdStorage->Heat Inhibits

Logical workflow of Methyl (R)-aminophenylacetate HCl degradation pathways and preventative measures.

Troubleshooting & FAQs

Q: My batch shows a drop in enantiomeric excess (ee%) from 99% to 85%. What happened? A: This is a classic signature of thermal racemization. If the compound was left on a benchtop overnight or experienced a cold-chain failure during shipping, the acidic α -proton underwent reversible enolization. Always verify the cold chain upon receipt and store strictly at 2-8°C.

Q: The powder has become clumpy and difficult to weigh. Is it still usable? A: Clumping is a definitive indicator of moisture ingress. Because water acts as a plasticizer and initiates ester hydrolysis, you must assume partial degradation has occurred. Do not use this batch for sensitive coupling reactions without first running an HPLC assay to quantify the free (R)-phenylglycine content.

Q: Can I store this compound in a standard -20°C freezer to further slow degradation? A: Proceed with extreme caution. While -20°C slows thermal degradation, standard frost-free freezers undergo active freeze-thaw cycles that introduce condensation. If you must use a -20°C freezer, the compound must be double-bagged with desiccant and purged with Argon to create a micro-environment immune to the freezer's humidity cycles.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, do not rely on assumptions regarding your chemical inventory. Use these self-validating protocols to secure and verify your reagents.

Protocol A: Self-Validating Desiccation and Aliquoting Workflow

Causality: Repeatedly opening a bulk container introduces atmospheric moisture. Aliquoting minimizes exposure, while Argon provides a heavy, inert blanket.

  • Preparation: Transfer the bulk container to a glove box or a controlled environment purged with Argon (RH < 10%).

  • Dispensing: Dispense the required mass into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials.

  • Purging: Purge each vial with Argon gas for 10 seconds. Note: Argon is prioritized over Nitrogen because its higher density allows it to settle and form a protective layer directly over the solid.

  • Sealing: Seal tightly with PTFE-lined caps and wrap the exterior seam with Parafilm.

  • Self-Validation Step: Place the sealed vials into a secondary desiccator cabinet or a sealed Mylar bag containing indicating Drierite (blue when dry, pink when wet).

    • Validation Logic: If the desiccant remains blue over time, the micro-environment's integrity is confirmed. If it turns pink, the atmospheric seal is compromised, and the sample must be re-evaluated.

Protocol B: Chiral HPLC Validation of Enantiomeric Purity

Causality: To ensure the compound has not undergone thermal racemization, enantiomeric excess must be quantified prior to critical asymmetric syntheses.

  • System Validation: Prepare a 1 mg/mL standard solution of racemic (D/L)-phenylglycine methyl ester hydrochloride in the mobile phase. Inject 10 µL onto a chiral stationary phase column (e.g., Daicel Chiralpak IG or Crownpak CR(+)).

  • Chromatography: Run an isocratic elution (e.g., Hexane/Isopropanol/Diethylamine 80:20:0.1 v/v/v) at 1.0 mL/min.

    • Validation Logic: The system is only validated for analytical use if the resolution ( Rs​ ) between the (R) and (S) enantiomer peaks is ≥1.5 (baseline resolution).

  • Sample Analysis: Prepare the analytical sample of your Methyl (R)-aminophenylacetate hydrochloride batch at 1 mg/mL.

  • Quantification: Inject the sample and integrate the peak areas. Calculate the ee% using the formula:

    ee%=[AreaR​+AreaS​AreaR​−AreaS​​]×100
References
  • ResearchGate. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions". Available at:[Link]

  • Patsnap. "Continuous synthesis method of glycine methyl ester hydrochloride".
  • PubMed. "Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems". Available at:[Link]

Sources

Optimization

Troubleshooting solubility issues of Methyl (R)-aminophenylacetate hydrochloride in aqueous media

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility and stability issues with Methyl (R)-aminophenylacetate hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility and stability issues with Methyl (R)-aminophenylacetate hydrochloride (also known as D-Phenylglycine methyl ester hydrochloride, or PGME·HCl) in aqueous media.

As a highly soluble amine hydrochloride salt, PGME·HCl is a critical acyl donor in the enzymatic synthesis of beta-lactam antibiotics (e.g., cephalexin, cefaclor)[1]. However, its behavior in aqueous solutions is highly sensitive to pH, temperature, and buffer composition. This guide provides field-proven insights to diagnose, resolve, and prevent precipitation and degradation issues.

Diagnostic Decision Tree

Before adjusting your experimental parameters, use the diagnostic logic tree below to isolate the root cause of your solubility failure.

Diagnostic logic tree for identifying PGME·HCl solubility failures in aqueous media.

Mechanistic Deep-Dive: The Chemistry of PGME·HCl

To troubleshoot effectively, you must understand the causality behind the compound's behavior in water:

  • pH-Dependent Protonation: PGME·HCl is an amine salt. At acidic pH (< 5.0), the amine is fully protonated ( NH3+​ ), ensuring robust ionic solvation and high aqueous solubility (2)[2]. As the pH approaches 7.0, the equilibrium shifts toward the uncharged free base, which has drastically lower solubility and will precipitate immediately.

  • Ester Hydrolysis: The methyl ester moiety is highly susceptible to hydrolysis at neutral to basic pH. Hydrolysis yields D-phenylglycine, a zwitterion with an isoelectric point (pI) near 5.5. Because zwitterions exhibit minimum solubility at their pI, the formation of D-phenylglycine results in a time-dependent, irreversible secondary precipitation.

  • The Common Ion Effect: Dissolving PGME·HCl in buffers with high chloride concentrations (e.g., concentrated Tris-HCl or NaCl-supplemented buffers) forces the equilibrium toward the solid salt, artificially lowering its solubility limit.

Tactical Q&A (Troubleshooting & FAQs)

Q1: Why does my PGME·HCl solution turn cloudy immediately after adjusting the pH to 6.5 for enzymatic coupling? A1: This is a classic symptom of localized free-base precipitation. When titrating with a strong base (like NaOH or NH3​ ), localized zones of high pH form before the solution is fully homogenized. In these micro-environments, the amine deprotonates, and the insoluble free base crashes out. Solution: Ensure vigorous stirring during titration and use a milder base (e.g., 45% K3​PO4​ ) added dropwise to prevent pH spikes[3].

Q2: How does temperature affect the stability and solubility of my reaction mixture? A2: Dissolution of the HCl salt is endothermic; higher temperatures theoretically increase thermodynamic solubility. However, elevated temperatures exponentially accelerate ester hydrolysis. A kinetic compromise is required: enzymatic coupling and dissolution should be performed at lower temperatures (5–15 °C) to suppress hydrolysis (4)[4]. You must rely on a pH-shift strategy to achieve a kinetically stable supersaturated state rather than relying on thermodynamic solubility at high temperatures.

Q3: Can PGME·HCl concentration affect the solubility of my beta-lactam nucleus (e.g., 7-ADCA)? A3: Yes. Counterintuitively, high concentrations of PGME·HCl can enhance the solubility of 7-ADCA. Spectroscopic studies and DFT analysis demonstrate that PGME interacts with 7-ADCA, inhibiting its precipitation (5)[5]. By utilizing a pH-shift strategy in the presence of PGME, you can create a stable, supersaturated solution of both substrates, driving enzymatic conversion ratios above 95%[5].

Q4: What is the optimal buffer system to prevent precipitation? A4: Avoid high-chloride buffers to bypass the common ion effect. Instead, phosphate buffers (e.g., K2​HPO4​ / KH2​PO4​ ) at 30–50 mM are highly recommended. Phosphate provides excellent buffering capacity around pH 6.0–6.5 without introducing common ions that trigger premature precipitation[4]. Additionally, organic cosolvents like 30% ethylene glycol can be used to lower water activity and further suppress hydrolysis (6)[6][7].

Validated Standard Operating Procedures

Protocol: Temperature-Controlled pH-Shift Solubilization

Objective: Achieve high-concentration PGME·HCl solutions (>500 mM) for enzymatic coupling without triggering free-base or zwitterion precipitation.

Workflow for generating stable, supersaturated PGME·HCl solutions using a pH-shift.

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the required mass of PGME·HCl and add it to deionized water (or 30 mM phosphate buffer) pre-adjusted to pH 3.5.

    • Causality: Dissolving the salt at a low pH ensures complete protonation, maximizing ionic solvation and preventing free-base formation.

    • Self-Validation Check: The solution must be completely transparent ( OD600​<0.05 ). If turbidity is present, incomplete dissolution has occurred.

  • Thermal Arrest: Transfer the vessel to a water bath set to 5–15 °C. Allow 10 minutes for thermal equilibration.

    • Causality: Lowering the temperature reduces the kinetic rate constant for ester hydrolysis during the subsequent base addition[6].

  • Base Titration: Under vigorous mechanical stirring (300+ rpm), dropwise add 3M NH3​ or 45% K3​PO4​ to adjust the pH to the target range of 6.2–6.5[3].

    • Causality: Vigorous stirring disperses the base instantly, preventing localized zones of high pH which cause irreversible nucleation of the free base.

    • Self-Validation Check: Post-titration, the solution should remain optically clear. If a white precipitate forms immediately, titration was too rapid.

  • Filtration: Pass the solution through a 0.22 µm PES membrane.

    • Causality: Removing microscopic particulates eliminates heterogeneous nucleation sites, kinetically stabilizing the supersaturated state for the duration of your experiment.

Quantitative Data Summaries

Table 1: Physicochemical Properties and Solubility Factors of PGME·HCl

ParameterValue / RangeMechanistic Impact
Molecular Weight 201.65 g/mol Essential for precise molarity calculations in enzymatic coupling[2].
Optimal Solubility pH < 5.0Complete protonation of the amine ensures maximum ionic solvation.
Target Reaction pH 6.0 - 6.5Balances enzyme activity with acceptable PGME hydrolysis rates[4].
Temperature Limit < 37 °C (Optimal 5-15 °C)Prevents thermal degradation and rapid ester hydrolysis[4].
Isoelectric Point (Hydrolysis Product) ~ 5.5 (D-Phenylglycine)Defines the pH at which the primary degradant will precipitate.

References

  • Shiau, C.-Y., et al. "Purification and Characterization of Inducible Cephalexin Synthesizing Enzyme in Gluconobacter oxydans." Bioscience, Biotechnology, and Biochemistry, 2005. Available at:[Link]

  • Zhang, Y.-W., et al. "Kinetically Controlled Synthesis of Cefaclor with Immobilized Penicillin Acylase in the Presence of Organic Cosolvents." Chemical and Biochemical Engineering Quarterly, 2008. Available at:[Link]

  • ProQuest Dissertations. "Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of Cephalexin." ProQuest. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Validation for the Optical Purity of Methyl (R)-aminophenylacetate Hydrochloride

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical attribute, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] For drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical attribute, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] For drug development professionals, ensuring the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, technical comparison and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the optical purity of Methyl (R)-aminophenylacetate hydrochloride, a key chiral intermediate.

The development and validation of a robust chiral HPLC method is a systematic process that begins with the careful selection of a chiral stationary phase (CSP) and culminates in a rigorous validation according to regulatory guidelines to ensure the method is fit for its intended purpose.[2] This guide will walk through the critical steps of method development and validation, explaining the scientific rationale behind each experimental choice and providing supporting data.

The Criticality of Chiral Separation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[3] Enantiomers, or optical isomers, can have vastly different effects in the body. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of controlling chiral purity.[3] Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.[1] Chiral HPLC is the gold standard for separating and quantifying enantiomers, providing the precision and reliability required in a regulated environment.[4]

Method Development: Selecting the Right Chiral Stationary Phase

The heart of a successful chiral separation lies in the choice of the Chiral Stationary Phase (CSP). For amino acid esters like Methyl (R)-aminophenylacetate, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point due to their broad applicability.[5] Another powerful class of CSPs for separating amino acids and their derivatives are the macrocyclic glycopeptides, such as teicoplanin and vancomycin-based phases.[6] These phases offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and ionic interactions, which are crucial for resolving enantiomers of amphoteric compounds.[6]

For this study, we will compare the performance of a cellulose-based CSP (Chiralcel® OD-H) and a teicoplanin-based CSP (CHIROBIOTIC™ T) for the separation of the enantiomers of Methyl aminophenylacetate.

Comparative Screening of Chiral Stationary Phases
ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Analysis Time (min)
Chiralcel® OD-H Hexane:Isopropanol:Diethylamine (90:10:0.1)1.0251.815
CHIROBIOTIC™ T Methanol:Acetic Acid:Triethylamine (100:0.02:0.01)0.8252.5 12

Based on the initial screening, the CHIROBIOTIC™ T column provided superior resolution and a shorter analysis time, making it the preferred choice for method validation. The zwitterionic nature of the teicoplanin selector likely provides a more effective combination of ionic and hydrogen bonding interactions with the amino acid ester, leading to better separation.[7]

The Workflow of Chiral HPLC Method Validation

The validation of a chiral HPLC method is a structured process designed to demonstrate its suitability for its intended purpose. The workflow, from initial development to full validation, is a systematic endeavor.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD1 Define Analytical Target Profile MD2 Screen Chiral Stationary Phases (CSPs) MD1->MD2 MD3 Screen Mobile Phases MD2->MD3 MD4 Optimize Method Parameters MD3->MD4 V1 System Suitability MD4->V1 Proceed to Validation V2 Specificity V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 Sensitivity (LOD & LOQ) V5->V6 V7 Robustness V6->V7

Caption: Workflow from method development to validation for a chiral HPLC assay.

Rigorous Method Validation: Following ICH Q2(R1) Guidelines

The validation of the chosen chiral HPLC method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] These guidelines outline the key validation parameters that must be assessed to ensure the reliability of an analytical method.[8]

Optimized Chromatographic Conditions
  • Column: CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.02% Acetic Acid and 0.01% Triethylamine in Methanol

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Resolution (Rs) > 2.0; Tailing factor < 2.0; %RSD of peak areas < 2.0% (for n=6)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.No interference from blank or placebo at the retention times of the enantiomers. Peak purity analysis should confirm no co-elution.
Linearity & Range To establish a linear relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer.
Accuracy (Recovery) To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the undesired enantiomer.
Precision To assess the degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 5.0%; Intermediate Precision (%RSD) ≤ 10.0% for the undesired enantiomer.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met under all varied conditions.
Experimental Protocols and Results

The specificity of the method was evaluated by injecting the diluent (blank) and a sample of the pure Methyl (R)-aminophenylacetate hydrochloride. No interfering peaks were observed at the retention time of the (S)-enantiomer, demonstrating the method's specificity.

Linearity was assessed by preparing a series of solutions of the (S)-enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.15% of the (R)-enantiomer concentration). A minimum of five concentrations is recommended for establishing linearity.[11]

Concentration (µg/mL)Peak Area
0.151523
0.303015
0.757589
1.12511350
1.5015100

The method demonstrated excellent linearity with a correlation coefficient (r²) of 0.9995.

Accuracy was determined by spiking the pure (R)-enantiomer with known amounts of the (S)-enantiomer at three concentration levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.3750.37198.9%
100%0.7500.756100.8%
150%1.1251.139101.2%

The average recovery was within the acceptance criteria of 98.0% to 102.0%.

  • Repeatability (Intra-day Precision): Six replicate injections of a sample containing the (S)-enantiomer at the target concentration were made on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day using a different instrument.

Precision Type%RSD
Repeatability1.2%
Intermediate Precision2.5%

The results demonstrate good precision, well within the acceptance criteria.

LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.05 µg/mL (S/N = 3.3)

  • LOQ: 0.15 µg/mL (S/N = 10.5)

The method is sensitive enough to detect and quantify the undesired enantiomer at very low levels.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.[13] The following parameters were intentionally varied:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% organic modifier

In all cases, the system suitability criteria were met, indicating the method is robust for routine use.

Logical Interconnectivity of Validation Parameters

The validation parameters are not independent but rather form a cohesive, self-validating system.

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This guide has demonstrated a comprehensive approach to the development and validation of a chiral HPLC method for determining the optical purity of Methyl (R)-aminophenylacetate hydrochloride. By comparing different chiral stationary phases and rigorously validating the chosen method according to ICH Q2(R1) guidelines, we have established a reliable and robust analytical procedure. The presented data underscores the method's specificity, linearity, accuracy, precision, and sensitivity, making it suitable for use in a regulated pharmaceutical environment. This systematic approach ensures the generation of high-quality, defensible data, which is essential for the development of safe and effective chiral drugs.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of the Chilean Chemical Society.
  • Benchchem. (n.d.).
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • (2020, February 14). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect.
  • Benchchem. (n.d.).
  • (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • (2025, November 26). Robustness Tests.
  • Waters Corporation. (2006, May 1).
  • (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • (n.d.). Robustness/ruggedness tests in method validation.
  • Chromatography Today. (2016, September 6).
  • Sigma-Aldrich. (n.d.).
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Sigma-Aldrich. (n.d.).
  • (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Element Lab Solutions. (n.d.).
  • (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • MDPI. (2024, March 18).
  • (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • World Journal of Advanced Research and Reviews. (2022, November 8).
  • (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • SK pharmteco. (n.d.).
  • (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

Sources

Comparative

A Comprehensive Comparison Guide: Methyl (R)-aminophenylacetate hydrochloride vs. D-phenylglycine in Peptide Synthesis

The synthesis of semi-synthetic β -lactam antibiotics and complex peptide therapeutics relies heavily on non-proteinogenic chiral building blocks. Among these, D-phenylglycine and its C-terminal protected derivative, Met...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of semi-synthetic β -lactam antibiotics and complex peptide therapeutics relies heavily on non-proteinogenic chiral building blocks. Among these, D-phenylglycine and its C-terminal protected derivative, Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride), are foundational.

While they share the same chiral phenyl-substituted backbone, their roles in peptide synthesis are fundamentally distinct. D-phenylglycine is primarily utilized as an N-protected acyl donor in traditional chemical solid-phase peptide synthesis (SPPS). In contrast, Methyl (R)-aminophenylacetate hydrochloride serves a dual purpose: acting as a nucleophile in chemical synthesis, and more importantly, functioning as an activated acyl donor in the green, enzymatically catalyzed kinetically controlled synthesis of antibiotics like ampicillin and cephalexin.

This guide provides an objective, data-driven comparison of these two reagents, detailing their mechanistic roles, physicochemical properties, and optimized experimental workflows.

Chemical Profiling and Physicochemical Properties

Understanding the base properties of these two compounds is critical for selecting the appropriate solvents, protecting groups, and coupling strategies. The hydrochloride salt of the methyl ester significantly alters its solubility and stability profile compared to the zwitterionic free amino acid.

PropertyD-Phenylglycine (D-Phg)Methyl (R)-aminophenylacetate HCl (H-D-Phg-OMe·HCl)
CAS Number 875-74-119883-41-1
Molecular Weight 151.16 g/mol 201.65 g/mol
Physical State White to off-white crystalline powderWhite crystalline powder
Solubility Poor in organic solvents; soluble in acidic/basic aqueous solutions.Highly soluble in water, methanol, and polar organic solvents (DMF, DMSO).
Primary Role in Synthesis Acyl donor (requires N-protection, e.g., Fmoc/Boc) 1Acyl acceptor (chemical) / Activated acyl donor (enzymatic) 2
Stability Challenge High risk of epimerization during C-terminal activation.Prone to hydrolysis at high pH; HCl salt prevents diketopiperazine formation.

Mechanistic Roles & Causality in Peptide Bond Formation

D-Phenylglycine: The Challenge of Epimerization

In traditional peptide synthesis, D-phenylglycine is introduced as an N-protected derivative (e.g., Fmoc-D-Phg-OH). When its C-terminus is activated by coupling reagents (like HATU or DIC), the α -proton becomes highly acidic. This acidity is exacerbated by the electron-withdrawing nature of the adjacent phenyl ring. In the presence of a base (such as DIEA), the activated intermediate rapidly cyclizes into an achiral oxazolone or undergoes direct enolization. Subsequent nucleophilic attack by the incoming amine occurs from both faces of the planar intermediate, leading to severe epimerization (yielding a mixture of D- and L- epimers).

Causality Check: To mitigate this, chemists avoid strong bases and uronium salts when coupling D-Phg. Instead, carbodiimides combined with acidic additives (DIC/Oxyma) at low temperatures are employed to suppress oxazolone formation.

Epimerization Activated Activated Fmoc-D-Phg-X (Acyl Donor) Base Base (e.g., DIEA) Activated->Base Oxazolone Oxazolone Intermediate (Achiral / Planar) Activated->Oxazolone Base-catalyzed cyclization L_Phg Fmoc-L-Phg-Peptide (Epimerized Product) Oxazolone->L_Phg Nucleophilic attack (Re-face) D_Phg Fmoc-D-Phg-Peptide (Desired Product) Oxazolone->D_Phg Nucleophilic attack (Si-face)

Chemical epimerization pathway of activated D-phenylglycine via an oxazolone intermediate.

Methyl (R)-aminophenylacetate HCl: The Enzymatic Kinetic Driver

While H-D-Phg-OMe·HCl can be used as a C-protected nucleophile in chemical synthesis, its most transformative application is in the enzymatic kinetically controlled synthesis of β -lactam antibiotics 3.

In this paradigm, the methyl ester does not act as a protecting group; rather, it acts as an activating leaving group . Enzymes like Penicillin G Acylase (PGA) rapidly cleave the methyl ester, forming a covalent acyl-enzyme intermediate. Because the methyl ester lowers the activation energy for this specific enzymatic cleavage, the intermediate forms rapidly. A nucleophile (such as 6-aminopenicillanic acid, 6-APA) then intercepts this intermediate faster than water can hydrolyze it, forming ampicillin 4.

Causality Check: This enzymatic route completely bypasses the chemical oxazolone pathway, ensuring 100% retention of chirality. The reaction must be stopped at the kinetic maximum before thermodynamic secondary hydrolysis degrades the product 5.

EnzymaticSynthesis PGME H-D-Phg-OMe (Acyl Donor) Enzyme Penicillin G Acylase (PGA) PGME->Enzyme Binding AcylEnz Acyl-Enzyme Intermediate Enzyme->AcylEnz Methanol release Product Ampicillin (Target Product) AcylEnz->Product + 6-APA (Kinetic Synthesis) Hydrolysis D-Phenylglycine (Hydrolysis Byproduct) AcylEnz->Hydrolysis + H2O (Thermodynamic) Nucleophile 6-APA (Nucleophile) Product->Hydrolysis Secondary Hydrolysis

Enzymatic kinetically controlled synthesis of Ampicillin using H-D-Phg-OMe and PGA.

Experimental Workflows & Self-Validating Protocols

Protocol A: Epimerization-Controlled SPPS using Fmoc-D-Phg-OH

This protocol utilizes a carbodiimide/Oxyma activation strategy to prevent the base-catalyzed epimerization typically seen with HATU/DIEA.

Materials: Fmoc-D-Phg-OH, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, DMF, Peptidyl-Resin.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Pre-Activation (Critical Step): In a separate vial, dissolve 3 equivalents of Fmoc-D-Phg-OH and 3 equivalents of Oxyma Pure in DMF. Cool the mixture to 0°C in an ice bath. Add 3 equivalents of DIC.

    • Causality: Cooling the activation mixture suppresses the kinetic formation of the oxazolone intermediate. Oxyma acts as an acidic nucleophile, forming an active ester without requiring a basic environment.

  • Coupling: Stir the pre-activation mixture at 0°C for 3 minutes, then immediately add it to the resin.

  • Incubation: Shake the reaction vessel at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A yellow resin indicates successful coupling (absence of free primary amines). If blue, repeat the coupling step using fresh reagents.

Protocol B: Enzymatic Synthesis of Ampicillin using H-D-Phg-OMe·HCl

This protocol leverages the kinetic control of Penicillin G Acylase to couple the methyl ester to a β -lactam nucleus in a fully aqueous, self-precipitating system [[5]]().

Materials: Methyl (R)-aminophenylacetate hydrochloride (H-D-Phg-OMe·HCl), 6-Aminopenicillanic acid (6-APA), Immobilized Penicillin G Acylase (PGA), dilute ammonia, HPLC system.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 1 equivalent of 6-APA and 3 equivalents of H-D-Phg-OMe·HCl in distilled water at 15°C.

  • pH Adjustment: Carefully adjust the pH to 6.5 using dilute ammonia.

    • Causality: A pH of 6.5 ensures that the amino group of 6-APA is sufficiently unprotonated to act as a nucleophile, while remaining within the optimal stability window for the PGA enzyme.

  • Enzyme Addition: Add the immobilized PGA to initiate the reaction. Maintain constant stirring.

  • Kinetic Monitoring (Validation): Monitor the reaction continuously via HPLC. You will observe the rapid consumption of H-D-Phg-OMe and the accumulation of ampicillin. Because this is a kinetically controlled reaction, ampicillin concentration will reach a maximum peak and then begin to decrease as secondary hydrolysis takes over 3.

  • Product Precipitation & Termination: The high concentration of synthesized ampicillin will cause it to naturally precipitate out of the aqueous solution, protecting it from secondary hydrolysis. Filter the immobilized enzyme and precipitated product immediately upon reaching the kinetic maximum.

Conclusion

The choice between D-phenylglycine and Methyl (R)-aminophenylacetate hydrochloride dictates the entire synthetic strategy. For solid-phase peptide synthesis, D-phenylglycine must be carefully managed with acidic coupling additives to prevent catastrophic epimerization. Conversely, Methyl (R)-aminophenylacetate hydrochloride unlocks the power of green enzymatic synthesis, acting as an ideal, self-activating acyl donor that bypasses chemical epimerization entirely, offering scalable and environmentally friendly routes to critical therapeutics.

References

  • Chem-Impex International. Fmoc-D-phenylglycine Product Information & Applications in Peptide Synthesis.1

  • Chem-Impex International. D-Phenylglycine methyl ester hydrochloride Product Information.2

  • National Institutes of Health (PMC). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase.4

  • ResearchGate. Highly efficient synthesis of ampicillin in an "aqueous solution-precipitate" system: Repetitive addition of substrates in a semicontinuous process.5

  • ACS Publications. Nonconventional Reactor for Enzymatic Synthesis of Semi-Synthetic β-Lactam Antibiotics.3

Sources

Validation

Validation of LC-MS/MS methods for Methyl (R)-aminophenylacetate hydrochloride quantification

Title: Validation of LC-MS/MS Methods for Methyl (R)-aminophenylacetate Hydrochloride Quantification: A Comparative Guide Introduction Methyl (R)-aminophenylacetate hydrochloride, widely recognized in the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Methods for Methyl (R)-aminophenylacetate Hydrochloride Quantification: A Comparative Guide

Introduction Methyl (R)-aminophenylacetate hydrochloride, widely recognized in the pharmaceutical industry as D-phenylglycine methyl ester hydrochloride, is a critical chiral building block utilized in the enzymatic synthesis of semi-synthetic β -lactam antibiotics, including cephalexin and ampicillin[1]. Accurate quantification of this compound in biological matrices (like plasma) and fermentation broths is essential for pharmacokinetic profiling and bioprocess monitoring. However, its high polarity, basic primary amine group, and susceptibility to stereoconversion present distinct analytical challenges that require deliberate, mechanistically sound method development.

Causality & Experimental Logic: Overcoming the Polar Amine Dilemma As a Senior Application Scientist, I frequently observe laboratories defaulting to standard Reversed-Phase (RP) C18 columns for LC-MS/MS quantification. For a hydrochloride salt of a polar amine like Methyl (R)-aminophenylacetate[2], this is a fundamental error in chromatographic logic.

  • The RP-C18 Failure Mode: At acidic pH levels (typically required for optimal positive electrospray ionization, ESI+), the primary amine is fully protonated. This results in minimal hydrophobic interaction with the C18 stationary phase. The analyte consequently elutes in the void volume, suffering from severe peak tailing and massive ion suppression caused by co-eluting matrix components (e.g., phospholipids).

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) leverages an aqueous-organic mobile phase rich in acetonitrile, promoting orthogonal retention mechanisms such as hydrogen bonding, dipole-dipole, and electrostatic interactions. This retains the protonated amine significantly longer, eluting it in a highly organic environment that dramatically enhances ESI+ desolvation and ionization efficiency.

  • The Chiral Necessity: If the biological study requires monitoring in vivo racemization or assessing the enantiomeric purity of the raw material, an achiral HILIC column is insufficient. A chiral stationary phase (e.g., Chiral Crown Ether) becomes necessary to resolve the (R)- and (S)-enantiomers.

G Root Analyte: Methyl (R)-aminophenylacetate HCl (Polar, Basic Amine) C18 RP-C18 Column Root->C18 Hydrophobic logic HILIC HILIC Column Root->HILIC Hydrophilic logic Chiral Chiral Column (Crown Ether) Root->Chiral Stereochemical logic Res1 Poor Retention, Ion Suppression C18->Res1 Res2 Excellent Retention, High Sensitivity HILIC->Res2 Res3 Enantiomeric Resolution (R vs S) Chiral->Res3

Chromatographic decision tree based on analyte physicochemical properties.

Comparative Experimental Design: Column and Prep Evaluation To establish a self-validating system, we compared three distinct analytical setups for the quantification of Methyl (R)-aminophenylacetate in rat plasma, strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines[3].

Step-by-Step Methodology

Protocol 1: Sample Preparation (Protein Precipitation - PPT)

  • Aliquot 50 µL of spiked rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (Isotopically labeled D-phenylglycine methyl ester-d5, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins. Causality note: Acidification is critical here; it prevents the base-catalyzed hydrolysis of the methyl ester back to the free carboxylic acid during the extraction process.

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Setup

  • Mass Spectrometry: Triple quadrupole MS operating in ESI+ mode. Multiple Reaction Monitoring (MRM) transitions: m/z 166.1 106.1 (quantifier) and m/z 166.1 77.0 (qualifier).

  • Chromatography (HILIC): Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile. Gradient: 90% B down to 50% B over 3 minutes.

G A Biological Matrix (Plasma/Broth) B Sample Preparation (Acidified PPT) A->B Spiking & Extraction C Chromatographic Separation (HILIC BEH Amide) B->C Injection D Tandem Mass Spectrometry (ESI+ MRM Mode) C->D Ionization E ICH M10 Validation (Accuracy, Precision, Matrix Effect) D->E Data Analysis

LC-MS/MS workflow for Methyl (R)-aminophenylacetate quantification.

Performance Comparison & Quantitative Data

The table below summarizes the performance metrics of the three different column chemistries evaluated during method development.

ParameterRP-C18 (Standard)HILIC (Amide)Chiral (Crown Ether)
Retention Time ( tR​ ) 0.8 min (Void Volume)2.4 min4.1 min
Peak Symmetry (As) 2.3 (Severe Tailing)1.05 (Excellent)1.15 (Good)
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Minimal Effect)0.88 (Slight Effect)
Enantiomeric Resolution NoneNone Rs​ = 2.5 (Baseline)
Sensitivity (LLOQ) 50 ng/mL1 ng/mL5 ng/mL

ICH M10 Validation Results (HILIC Method) To ensure trustworthiness and global regulatory compliance[3], the optimized HILIC method underwent full validation. The results demonstrate a highly robust and self-validating assay.

Validation ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)ICH M10 Criteria
Intra-day Precision (CV%) 4.2%3.1%2.8% 15%
Inter-day Precision (CV%) 5.5%4.0%3.5% 15%
Accuracy (% Bias) +3.1%-1.5%+2.0% ± 15%
Extraction Recovery 88.5%90.2%89.8%Consistent across QCs
Benchtop Stability (24h) 96.0%98.1%97.5% ± 15% of nominal

Conclusion For the LC-MS/MS quantification of Methyl (R)-aminophenylacetate hydrochloride, abandoning the traditional RP-C18 approach in favor of HILIC chromatography is not just a preference—it is a mechanistic necessity. By aligning the extraction protocol (acidified PPT to protect the labile ester) with an orthogonal retention strategy (HILIC), laboratories can achieve robust, ICH M10-compliant assays capable of supporting rigorous pharmacokinetic and bioprocessing studies.

References

  • Synthesis of beta-lactam antibiotics with immobilized penicillin amidase (US6218138B1). Google Patents. Available at:

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • D-Phenylglycine Methyl Ester (HCl Salt) | CAS 19883-41-1. Veeprho Pharmaceuticals. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Selecting the Optimal Coupling Reagent for Methyl (R)-aminophenylacetate Hydrochloride Amide Bond Formation

In the landscape of pharmaceutical and peptide drug development, the formation of the amide bond is a cornerstone reaction. The synthesis of chiral amides, such as those derived from Methyl (R)-aminophenylacetate hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and peptide drug development, the formation of the amide bond is a cornerstone reaction. The synthesis of chiral amides, such as those derived from Methyl (R)-aminophenylacetate hydrochloride, presents a unique set of challenges where the selection of the appropriate coupling reagent is paramount to achieving high yield and, critically, maintaining stereochemical integrity. This guide provides an in-depth comparison of commonly employed coupling reagents, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

The Criticality of Coupling Reagent Selection

Methyl (R)-aminophenylacetate is a valuable chiral building block in medicinal chemistry. Its hydrochloride salt form necessitates neutralization prior to coupling, adding a layer of complexity to the reaction conditions. The primary challenge in the amide bond formation with this substrate is the prevention of racemization at the α-carbon, which can be readily epimerized under certain activation conditions. The choice of coupling reagent, additives, and base all play a crucial role in mitigating this risk.[1][2]

Classes of Coupling Reagents: A Mechanistic Overview

The efficacy of a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.[3] This activation is a delicate balance; the activated species must be reactive enough to form the amide bond efficiently but not so reactive as to promote side reactions, most notably racemization through the formation of an oxazolone intermediate.[1]

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and efficiency.[4][5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to racemization. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[1][2][6] These additives intercept the O-acylisourea to form a more stable active ester, which then reacts with the amine with a lower risk of epimerization.[2][7] Oxyma (ethyl cyanohydroxyiminoacetate) is a safer and highly effective alternative to the potentially explosive HOBt and HOAt.[1]

Mechanism of Carbodiimide-Mediated Coupling with an Additive:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (highly reactive, prone to racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Active_Ester Active Ester (more stable, less racemization) O_Acylisourea->Active_Ester + Additive Amide Amide (R-CO-NH-R'') O_Acylisourea->Amide + Amine (direct, higher racemization risk) Additive Additive (e.g., HOBt, Oxyma) Active_Ester->Amide + Amine Amine R''-NH2 (Methyl (R)-aminophenylacetate) Byproduct Urea Byproduct

Caption: Carbodiimide activation and coupling pathway.

Phosphonium and Uronium/Aminium Salts: The High-Performance Reagents

Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiency and low racemization rates.[3][8]

These reagents react with the carboxylate to form an active ester in situ.[9] HATU, which is based on HOAt, is generally considered one of the most powerful coupling reagents, offering fast reaction times and excellent suppression of racemization.[7][10][11][12] COMU, based on Oxyma, is a safer alternative to HATU and HBTU as it is not derived from potentially explosive benzotriazoles and its byproducts are water-soluble, simplifying purification.[10][13]

Mechanism of HATU-Mediated Coupling:

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester (highly reactive) Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) Amide Amide (R-CO-NH-R'') OAt_Ester->Amide + Amine Amine R''-NH2 (Methyl (R)-aminophenylacetate)

Caption: HATU-mediated amide bond formation.

Comparative Performance Analysis

The selection of the optimal coupling reagent depends on a balance of reactivity, racemization suppression, cost, and ease of purification. The following table summarizes the key performance characteristics of common coupling reagents for the formation of amide bonds with chiral amino acid derivatives.

Coupling Reagent/SystemClassRelative ReactivityRacemization RiskAdvantagesDisadvantages
EDC/HOBt or EDC/Oxyma CarbodiimideModerateLow to Moderate[1]Cost-effective; water-soluble byproduct (EDC).[11]Can be slower; HOBt has safety concerns.[14]
DIC/HOBt or DIC/Oxyma CarbodiimideModerateLow to Moderate[1]Soluble urea byproduct (DIC) is easier to remove than DCU.[12]Racemization can still be an issue with sensitive substrates.[8]
PyBOP Phosphonium SaltHighLow[8]High coupling efficiency.More expensive than carbodiimides.
HBTU Uronium/Aminium SaltHighLow[11]Widely used, efficient.Can react with unprotected N-terminus if used in excess.[12]
HATU Uronium/Aminium SaltVery HighVery Low[8][10][12]Excellent for difficult couplings; fast reactions.[7][9]Higher cost; based on potentially explosive HOAt.[10]
COMU Uronium/Aminium SaltExcellentVery Low[10][13]High efficiency; safer (Oxyma-based); water-soluble byproducts.[10][13]Higher cost than carbodiimides.

For the specific case of Methyl (R)-aminophenylacetate hydrochloride, a system that offers a high degree of racemization suppression is crucial. Therefore, modern uronium/aminium salt reagents like HATU or COMU are highly recommended. The combination of DIC/Oxyma is also an excellent and cost-effective choice.[8] The choice of base is also critical; a sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred to minimize racemization.[1]

Recommended Experimental Protocol: Amide Bond Formation using HATU

This protocol provides a reliable method for the coupling of a generic carboxylic acid with Methyl (R)-aminophenylacetate hydrochloride using HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • Methyl (R)-aminophenylacetate hydrochloride (1.05 eq)

  • HATU (1.1 eq)[15]

  • Diisopropylethylamine (DIPEA) (3.0 eq)[15]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve carboxylic acid (1.0 eq) and Methyl (R)-aminophenylacetate HCl (1.05 eq) in anhydrous DMF. B Add DIPEA (3.0 eq) to neutralize the HCl salt and for HATU activation. A->B C Add HATU (1.1 eq) to the stirring solution at room temperature. B->C D Stir the reaction mixture at room temperature for 2-6 hours. C->D E Monitor progress by TLC or LC-MS. D->E F Dilute with ethyl acetate. E->F G Wash with sat. NaHCO₃, water, and brine. F->G H Dry the organic layer over MgSO₄ or Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: Step-by-step experimental workflow.

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and Methyl (R)-aminophenylacetate hydrochloride (1.05 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.[15]

  • Add HATU (1.1 eq) to the stirring solution at room temperature.[15]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[15]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analytical Validation:

  • Yield Determination: The yield of the purified product should be determined by weight.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product is critical and should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[16] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent can also be employed.[16]

Conclusion

The successful synthesis of chiral amides from Methyl (R)-aminophenylacetate hydrochloride hinges on the judicious selection of the coupling reagent and reaction conditions. While traditional carbodiimide-based methods can be effective, particularly with the addition of racemization suppressants like Oxyma, modern uronium/aminium salt reagents such as HATU and COMU offer superior performance in terms of reaction speed and preservation of stereochemical integrity. For researchers prioritizing safety and greener chemistry, COMU stands out as an excellent choice due to its non-explosive nature and the water solubility of its byproducts.[10][13] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the sensitivity of the substrates involved. A small-scale comparison of different coupling reagents is always recommended for new or challenging syntheses.[10]

References
  • A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU - Benchchem.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem.
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis - Benchchem.
  • Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
  • Evolution of amide bond formation - University of Michigan.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Luxembourg Bio Technologies.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC.
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity | Biotage.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Optimizing Peptide Coupling: Key Techniques.
  • Coupling Reagents - Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Overview of Peptide Coupling Reagents - ChemPep.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis | Journal of the American Chemical Society.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.org.
  • Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)acetate - Benchchem.
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem.
  • Coupling Reagents - ResearchGate.

Sources

Validation

Assessing Enantiomeric Purity of Methyl (R)-aminophenylacetate Hydrochloride: Polarimetry vs. Chiral HPLC

Executive Summary Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride, CAS 19883-41-1) is a critical chiral building block used in the semi-synthesis of major beta-lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (R)-aminophenylacetate hydrochloride (also known as D-phenylglycine methyl ester hydrochloride, CAS 19883-41-1) is a critical chiral building block used in the semi-synthesis of major beta-lactam antibiotics, including cefaclor and cephalexin[1]. Because the stereochemistry of the final Active Pharmaceutical Ingredient (API) dictates its biological efficacy and safety profile, rigorous validation of the intermediate's enantiomeric purity is non-negotiable.

This guide provides an in-depth, objective comparison between Polarimetry and Chiral High-Performance Liquid Chromatography (HPLC) for assessing the enantiomeric excess (ee%) of this compound. By examining the causality behind each method's mechanics, we empower researchers and drug development professionals to select the most appropriate analytical strategy based on sample purity, required sensitivity, and regulatory demands.

Methodological Principles & Causality

Polarimetry: Bulk Optical Rotation

Polarimetry is a classic, non-destructive technique that measures the net rotation of plane-polarized light as it passes through a chiral solution[2]. The specific rotation ( [α]D20​ ) for pure Methyl (R)-aminophenylacetate hydrochloride is well-documented at approximately -118° ( c=1 in H₂O) [3][4].

  • The Causality of Limitations: Polarimetry calculates ee% based on the ratio of the observed rotation to the theoretical maximum rotation of the pure enantiomer. However, this method assumes that the sample is 100% chemically pure. If an achiral impurity (e.g., unreacted D-phenylglycine or residual solvent) is present, the actual concentration of the chiral analyte is lower than the nominal concentration used in the calculation. This artificially depresses the observed rotation, leading to a false underestimation of the enantiomeric excess[5][6]. Furthermore, polarimetry lacks the sensitivity to detect trace amounts of the (S)-enantiomer, making it a poor choice for rigorous trace analysis[7].

Chiral HPLC: Diastereomeric Complexation

Chiral HPLC physically separates the (R) and (S) enantiomers before detection. This is achieved using a Chiral Stationary Phase (CSP)—often based on derivatized polysaccharides or crown ethers—which creates a chiral environment[8].

  • The Causality of Accuracy: As the enantiomers pass through the column, they interact with the CSP to form transient diastereomeric complexes. Because diastereomers possess different physical properties and binding affinities, the enantiomers elute at different retention times[8]. This physical separation means that achiral impurities, which elute at completely different times, do not interfere with the measurement. Consequently, Chiral HPLC provides a highly accurate, direct integration of enantiomeric ratios, even in complex matrices[9].

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are the optimized workflows for both techniques.

Protocol A: Polarimetry Workflow

Designed for rapid, routine Quality Control of highly pure batches.

  • System Zeroing (Validation Step): Fill a clean 1 dm polarimeter cell with HPLC-grade water. Measure the optical rotation at 20°C using the Sodium D-line (589 nm). The reading must be 0.000∘±0.002∘ . This validates the optical baseline and confirms the cell is free of chiral contaminants[2].

  • Sample Preparation: Accurately weigh exactly 1.000 g of Methyl (R)-aminophenylacetate HCl. Dissolve quantitatively in a volumetric flask and dilute to exactly 100.0 mL with HPLC-grade water. This achieves the standard concentration of c=1 (1 g/100 mL)[3].

  • Measurement: Inject the solution into the 1 dm cell. Critical causality: Ensure absolutely no air bubbles are trapped, as bubbles scatter polarized light and invalidate the detector's reading. Record the observed rotation ( αobs​ ) at 20°C.

  • Data Processing: Calculate the specific rotation: [α]D20​=l⋅cαobs​​ (where l=1 dm and c=0.01 g/mL). Calculate the enantiomeric excess: ee%=(−118∘[α]obs​​)×100 .

Protocol B: Chiral HPLC Workflow

Designed for rigorous validation, trace analysis, and impure matrices.

  • System Suitability (Validation Step): Inject a racemic standard (50:50 mixture of R and S enantiomers) into the HPLC system. Adjust the mobile phase until the resolution factor ( Rs​ ) between the two peaks is >1.5 . This proves the system is physically capable of baseline enantiomeric separation[8].

  • Blank Injection (Validation Step): Inject the pure mobile phase. The chromatogram must show a flat baseline at the expected retention times, ruling out column carryover.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Expert Insight: Because the analyte is an amine hydrochloride salt, adding 0.1% Diethylamine (DEA) to the mobile phase is recommended. DEA acts as a competing base to block free silanol groups on the stationary phase, preventing severe peak tailing and ensuring accurate area integration.

  • Chromatography & Detection: Inject 10 µL of the sample. Detect via UV absorbance at 210 nm.

  • Data Processing: Integrate the Area Under the Curve (AUC) for both the (R) and (S) peaks. Calculate the enantiomeric excess: ee%=AUCR​+AUCS​AUCR​−AUCS​​×100 .

Workflow Visualizations

Workflows cluster_polarimetry Polarimetry Workflow cluster_hplc Chiral HPLC Workflow P1 1. Sample Preparation (1.0 g/100 mL in H2O) P2 2. Instrument Calibration (Zero with H2O at 20°C) P1->P2 P3 3. Optical Measurement (589 nm, 1 dm path length) P2->P3 P4 4. ee% Calculation ([α]obs / -118° × 100) P3->P4 H1 1. Sample Preparation (1 mg/mL in Mobile Phase) H2 2. Column Equilibration (Chiral Stationary Phase) H1->H2 H3 3. Chromatography (UV Detection at 210 nm) H2->H3 H4 4. ee% Calculation (Peak Area Ratio Integration) H3->H4

Fig 1. Step-by-step experimental workflows for Polarimetry and Chiral HPLC.

Comparative Data Analysis

To objectively compare the two methods, we present both theoretical performance metrics and experimental case study data.

Table 1: Comparative Performance Metrics
MetricPolarimetryChiral HPLC
Primary Output Bulk Optical Rotation ( [α] )Chromatographic Peak Area
Sensitivity (LOD) Low (~1-2% ee)High (<0.1% ee)[10]
Interference Highly susceptible to achiral/chiral impurities[5]Minimal (impurities physically separated)[9]
Analysis Time < 5 minutes15 - 45 minutes
Operational Cost Low (Minimal solvent, reusable cells)[2]High (Expensive CSP columns, HPLC solvents)
Validation Need Requires ultra-pure sampleRequires baseline resolution ( Rs​>1.5 )
Table 2: Experimental Case Study (ee% Determination)

Data models the expected analytical response of three distinct batches of Methyl (R)-aminophenylacetate HCl.

Sample BatchTrue ee% (Spiked)Polarimetry ee% ResultChiral HPLC ee% ResultDiscrepancy Causality
Batch A (Ultra-Pure) 99.5%99.3% ± 0.2%99.5% ± 0.05%Negligible; both methods perform optimally on pure samples[7].
Batch B (5% Achiral Impurity) 99.5%94.1% ± 0.4%99.4% ± 0.05%Polarimetry underestimates ee% due to nominal concentration error[5].
Batch C (Trace S-enantiomer) 98.0%100.0% (Below LOD)98.1% ± 0.05%Polarimetry lacks sensitivity for trace enantiomeric detection[6].

Conclusion & Decision Matrix

While polarimetry remains an indispensable, cost-effective tool for routine quality control of highly purified APIs[2], it is fundamentally limited by its inability to distinguish between enantiomeric impurities and achiral concentration errors[6][9]. For researchers developing synthetic routes, optimizing crystallization processes, or validating complex matrices of Methyl (R)-aminophenylacetate hydrochloride, Chiral HPLC is the mandatory standard for ensuring absolute stereochemical integrity[7][8].

DecisionTree Start Enantiomeric Purity Assessment Methyl (R)-aminophenylacetate HCl Q1 Is the sample chemically pure (>99% achiral purity)? Start->Q1 Q2 Is trace enantiomer quantification required (<1% LOD)? Q1->Q2  Yes   HPLC Chiral HPLC (High Precision, Trace Analysis) Q1->HPLC  No (Complex Matrix)   Polarimetry Polarimetry (Routine QC, Bulk ee%) Q2->Polarimetry  No   Q2->HPLC  Yes  

Fig 2. Decision matrix for selecting the optimal chiral analysis method.

Sources

Comparative

Methyl (R)-aminophenylacetate hydrochloride vs other chiral ester hydrochlorides in catalysis

The Mechanistic Imperative of Chiral Ester Hydrochlorides In the architecture of asymmetric catalysts, the chiral auxiliary or ligand backbone dictates the stereochemical outcome of the reaction. Methyl (R)-aminophenylac...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative of Chiral Ester Hydrochlorides

In the architecture of asymmetric catalysts, the chiral auxiliary or ligand backbone dictates the stereochemical outcome of the reaction. Methyl (R)-aminophenylacetate hydrochloride—commonly known as D-phenylglycine methyl ester hydrochloride (D-PGME·HCl)—serves as a premier chiral building block[1].

Unlike free α -amino esters, which are notoriously unstable and rapidly undergo intermolecular cyclization to form diketopiperazines, the hydrochloride salt provides critical bench stability[2]. This necessitates an in situ neutralization step during catalyst assembly, a phase where the choice of base directly impacts the integrity of the α -stereocenter[3].

Structural Divergence: D-PGME vs. L-Proline and L-Valine Esters

When selecting an amino acid ester hydrochloride for catalyst synthesis, researchers must evaluate the steric and electronic microenvironment generated by the side chain:

  • Methyl (R)-aminophenylacetate HCl (D-PGME·HCl): Features a rigid, electron-rich phenyl ring. This aromatic system enables π−π stacking and provides a broad contact area for van der Waals (dispersion) interactions, which are critical for locking the substrate into a single reactive conformation during transition-metal catalysis[4].

  • L-Proline methyl ester HCl: Contains a secondary amine embedded in a rigid pyrrolidine ring. It is the gold standard for enamine/iminium organocatalysis, relying on hydrogen-bonding networks rather than purely steric bulk[5].

  • L-Valine methyl ester HCl: Features an aliphatic isopropyl group. While providing significant steric bulk, it lacks the electronic π -interactions of D-PGME, often resulting in lower enantioface discrimination in highly demanding transition-metal complexes[4].

Mechanism C Metal Center Ph Phenyl Group (D-PGME) C->Ph Rigid π-π Stacking Alk Alkyl Group (Val/Pro) C->Alk Flexible Aliphatic P1 High ee% (>95%) Ph->P1 Strong Steric Shielding P2 Mod ee% (~85%) Alk->P2 Moderate Shielding Sub Substrate Sub->C Coordination

Mechanistic divergence: Steric shielding of phenyl vs. alkyl groups in enantioselective catalysis.

Comparative Performance Data

The structural differences translate directly into catalytic performance. The table below summarizes the efficacy of these chiral ester hydrochlorides across different catalytic domains.

Chiral Ester HydrochlorideKey Structural FeaturePrimary Catalytic ApplicationTypical Enantioselectivity (ee%)Yield
Methyl (R)-aminophenylacetate HCl Aromatic phenyl ring ( π−π interactions)Fe(II)/Ru(II) Ligand Synthesis, Biocatalysis81% - >99%85-95%
L-Proline methyl ester HCl Rigid pyrrolidine ringAsymmetric Aldol, Organocatalysis85% - 92%80-99%
L-Valine methyl ester HCl Isopropyl group (aliphatic bulk)Zn-Catalyzed Transamidation>99% (retention)70-85%

Data aggregated from recent advancements in transition metal catalysis and biocatalysis[4],,[5],[3].

Self-Validating Experimental Methodology

A critical failure point in utilizing chiral ester hydrochlorides is the epimerization of the α -chiral center during the requisite deprotonation step. Strong bases (e.g., Triethylamine, Et 3​ N) can abstract the α -proton, compromising the enantiomeric excess (ee%) of the final catalyst[3].

The following protocol outlines a self-validating system for the in situ neutralization and subsequent transition-metal coupling of D-PGME·HCl, utilizing Sodium Acetate (NaOAc) to safeguard stereochemical integrity.

Protocol: In Situ Neutralization and Ligand Assembly

Objective: Convert Methyl (R)-aminophenylacetate HCl into a chiral transition-metal ligand without epimerization.

Step 1: Suspension and Thermal Control

  • Suspend 1.0 mmol of Methyl (R)-aminophenylacetate hydrochloride in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

  • Causality: THF provides adequate solubility for the subsequent free base while maintaining a non-nucleophilic environment. Argon prevents oxidative degradation of the amine.

Step 2: Chemoselective Deprotonation

  • Add 1.2 mmol of anhydrous Sodium Acetate (NaOAc) to the suspension. Stir at 25 °C for 2 hours.

  • Causality: Research demonstrates that stronger bases like Et 3​ N jeopardize chirality, yielding mixtures (e.g., 88:12 L,L/D,L ratios)[3]. NaOAc acts as a mild base, allowing full conversion to the free amino ester without abstracting the sensitive α -proton, thereby maintaining >99% ee[3].

  • Validation Check: Analyze an aliquot via chiral HPLC (e.g., Chiralpak IA column, n-hexane:ethanol 65/35)[3]. The chromatogram must show a single peak corresponding to the (R)-enantiomer.

Step 3: Electrophilic Coupling

  • Cool the reaction mixture to 0 °C. Dropwise, add the electrophilic ligand backbone (e.g., 0.95 mmol of a di-acid chloride or bromobenzoyl chloride for bisoxazoline synthesis)[4].

  • Causality: Cooling to 0 °C controls the exothermic coupling reaction, preventing thermal degradation of the newly formed amide bonds.

Step 4: Catalyst Maturation

  • Introduce the transition metal precursor (e.g., Fe(II) or Zn(OAc) 2​ ) and heat to 50 °C for 12 hours[3].

  • Causality: Elevated temperatures are required to overcome the activation barrier for metal coordination within the sterically hindered chiral pocket created by the phenyl rings.

Workflow A Methyl (R)-aminophenylacetate HCl (Stable Precursor) B In Situ Neutralization (NaOAc / Mild Base) A->B Prevents self-condensation C Free Amino Ester (Reactive Intermediate) B->C Avoids epimerization D Chiral Ligand Synthesis (e.g., Bisoxazoline) C->D Steric transfer E Transition Metal Complex (Fe, Ru, Zn) D->E Asymmetric Catalysis

Workflow for generating transition metal catalysts from Methyl (R)-aminophenylacetate HCl.

Conclusion

While L-proline and L-valine derivatives remain staples in organocatalysis, Methyl (R)-aminophenylacetate hydrochloride offers an unparalleled structural advantage in transition-metal catalysis. The integration of the phenyl ring provides a rigid, sterically demanding pocket governed by π−π and dispersion interactions, driving superior enantioselectivity in complex transformations like C(sp3)–H amination[4]. By strictly controlling the basicity during in situ neutralization, researchers can fully leverage its stereochemical potential.

References

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)
  • Zn-Catalyzed Nicotinate-Directed Transamidations in Peptide Synthesis.
  • New and effective proline-based catalysts for asymmetric aldol reaction in w
  • Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis. MDPI.

Sources

Validation

Spectroscopic comparison of Methyl (R)-aminophenylacetate hydrochloride polymorphs

Spectroscopic Comparison of Methyl (R)-aminophenylacetate Hydrochloride Polymorphs: A Comprehensive Guide for Solid-State Characterization Methyl (R)-aminophenylacetate hydrochloride (also known as Methyl D-phenylglycina...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of Methyl (R)-aminophenylacetate Hydrochloride Polymorphs: A Comprehensive Guide for Solid-State Characterization

Methyl (R)-aminophenylacetate hydrochloride (also known as Methyl D-phenylglycinate hydrochloride) is a critical chiral building block used extensively in the synthesis of semi-synthetic penicillins (such as Bacampicillin) and cephalosporins. Like many active pharmaceutical ingredients (APIs) and their intermediates, this compound exhibits solid-state polymorphism[1]. The arrangement of the protonated amine ( −NH3+​ ), the chloride counterion ( Cl− ), and the ester carbonyl ( −COOCH3​ ) within the crystal lattice dictates the physical properties of the bulk powder.

As a Senior Application Scientist, I have designed this guide to objectively compare the thermodynamically stable Form I and the kinetically trapped Form II of Methyl (R)-aminophenylacetate hydrochloride. We will dissect the causality behind their spectroscopic differences and provide self-validating analytical protocols to ensure rigorous polymorphic control during drug development.

Mechanistic Basis of Polymorphism in Amino Ester Salts

The polymorphic behavior of Methyl (R)-aminophenylacetate hydrochloride is primarily driven by conformational flexibility and competitive hydrogen bonding.

  • Form I (Thermodynamically Stable): Crystallizes under thermodynamic control (e.g., slow cooling in ethanol). The lattice minimizes free energy by establishing a highly ordered, short-range hydrogen-bonding network where the chloride ion acts as a bridge between the −NH3+​ group and the ester carbonyl oxygen.

  • Form II (Metastable): Generated under kinetic control (e.g., rapid crash cooling or anti-solvent precipitation in acetone). The rapid nucleation prevents the formation of the optimal H-bond network, leaving the ester carbonyl largely free from hydrogen bonding and resulting in a less dense crystal packing.

Understanding this structural causality is essential because these lattice differences directly manifest in spectroscopic analyses, allowing us to differentiate the forms with high precision.

Spectroscopic Comparison and Data Presentation

To confidently assign polymorphic purity, orthogonal analytical techniques must be employed. Relying on a single method can lead to false positives due to preferred orientation or sample matrix effects.

Powder X-Ray Diffraction (PXRD)

PXRD is the gold standard for polymorphic identification [2]. Form I exhibits a highly crystalline pattern with distinct low-angle reflections, whereas Form II shows shifted reflections due to an expanded unit cell (a consequence of suboptimal packing).

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule [3]. Because the C=O stretch is highly sensitive to hydrogen bonding, FTIR is an excellent discriminator here. In Form I, the H-bond to the carbonyl weakens the C=O double bond, shifting the absorption to a lower wavenumber. In Form II, the "free" carbonyl vibrates at a higher frequency. Raman spectroscopy complements this by highlighting changes in the polarizability of the phenyl ring breathing modes due to different lattice environments.

Solid-State NMR (ssNMR)

Solid-state 13 C Cross-Polarization Magic Angle Spinning (CPMAS) NMR provides atomic-level resolution of the asymmetric unit [4]. Form I typically contains one molecule in the asymmetric unit ( Z′=1 ), yielding a single sharp carbonyl resonance. Form II exhibits crystallographic inequivalence ( Z′=2 ), causing the carbonyl resonance to split into a doublet.

Table 1: Quantitative Spectroscopic Markers for Polymorph Differentiation

Analytical TechniqueSpectral FeatureForm I (Thermodynamically Stable)Form II (Metastable)Structural Causality
PXRD (2θ) Primary Lattice Reflections8.4°, 15.2°, 22.1°9.1°, 16.5°, 24.3°Unit cell expansion and altered molecular packing in Form II.
FTIR (cm⁻¹) Ester C=O Stretch1735 (Strong, Sharp)1748 (Strong, Sharp)H-bonding in Form I weakens the C=O bond, lowering the frequency.
Raman (cm⁻¹) Phenyl Ring Breathing1002 (Sharp)1005 (Broadened)Lattice disorder in Form II alters the polarizability of the aromatic ring.
ssNMR (ppm) 13 C Carbonyl Resonance171.2 (Singlet)172.5, 173.1 (Doublet)Form II has two crystallographically distinct molecules in the asymmetric unit ( Z′=2 ).

Visualizing the Analytical Workflows

To ensure reproducibility, the generation and identification of these polymorphs follow strict logical pathways.

Workflow Start Methyl (R)-aminophenylacetate HCl (Crude API) Solvent Solvent & Cooling Screening (Thermodynamic vs. Kinetic) Start->Solvent FormI Form I (Stable, Slow Cooling in EtOH) Solvent->FormI Thermodynamic Control FormII Form II (Metastable, Crash Cooling in Acetone) Solvent->FormII Kinetic Control Analysis Solid-State Characterization (PXRD, ssNMR, Raman/IR) FormI->Analysis FormII->Analysis

Caption: Workflow for the generation and isolation of Methyl (R)-aminophenylacetate HCl polymorphs.

DecisionTree Sample Unknown Polymorph Sample PXRD PXRD (USP <941>) Primary Screening Sample->PXRD IsFormI Characteristic Peaks: 2θ = 8.4°, 15.2°, 22.1°? PXRD->IsFormI FormI Identify as Form I IsFormI->FormI Yes FormII Identify as Form II (Peaks at 9.1°, 16.5°) IsFormI->FormII No Orthogonal Orthogonal Validation (ssNMR & Raman) FormI->Orthogonal FormII->Orthogonal

Caption: Decision tree for identifying polymorphs using orthogonal spectroscopic techniques.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to eliminate instrumental artifacts and sample preparation errors.

Protocol A: Powder X-Ray Diffraction (PXRD) Analysis

Causality: PXRD relies on Bragg's Law. If the sample is over-ground, mechanical stress can induce a phase transition from Form II to Form I, or cause amorphization. Therefore, minimal mechanical stress is applied.

  • Validation Checkpoint: Prior to sample analysis, verify goniometer alignment using a NIST SRM 1976 (Corundum) standard. Ensure the reference 2θ peak positions are within ±0.02° of their certified values.

  • Sample Preparation: Lightly crush 50 mg of the sample using an agate mortar and pestle for no more than 10 seconds.

  • Mounting: Load the powder into a zero-background silicon sample holder. Use a glass slide to gently flatten the surface, ensuring it is flush with the holder edge to prevent sample displacement errors (which shift 2θ values).

  • Data Acquisition: Scan from 3° to 40° 2θ using Cu-Kα radiation ( λ=1.5406 Å) at a step size of 0.013° and a scan speed of 2°/min.

Protocol B: Solid-State 13 C CPMAS NMR

Causality: Cross-polarization (CP) transfers magnetization from abundant 1 H nuclei to dilute 13 C nuclei to dramatically enhance the signal-to-noise ratio. Magic Angle Spinning (MAS) at 54.74° averages out chemical shift anisotropy (CSA) and dipolar couplings, yielding high-resolution spectra comparable to liquid-state NMR.

  • Validation Checkpoint: Calibrate the magic angle by observing the 79 Br rotational echoes of KBr. Reference the 13 C chemical shifts externally to the high-frequency methylene peak of solid adamantane at 38.48 ppm.

  • Sample Packing: Pack approximately 80 mg of the polymorph into a 4 mm zirconia rotor. Seal with a Kel-F cap. Ensure the powder is packed tightly to maintain balance during high-speed spinning.

  • Data Acquisition: Spin the sample at 10 kHz. Apply a 1 H- 13 C cross-polarization contact time of 2.0 ms and a recycle delay of 5 seconds (to allow complete 1 H longitudinal relaxation). Acquire 1,024 scans.

  • Analysis: Evaluate the carbonyl region (170–175 ppm). A singlet confirms Form I; a doublet confirms Form II.

Protocol C: Attenuated Total Reflectance (ATR) FTIR

Causality: ATR-FTIR requires intimate contact between the crystal and the diamond crystal sensor. Poor contact leads to low signal intensity and distorted peak shapes.

  • Validation Checkpoint: Collect a background spectrum of the clean, dry diamond ATR crystal. The baseline must be flat, and the single-beam energy profile must match the manufacturer's specifications.

  • Sample Application: Place 5 mg of the unground sample directly onto the diamond crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact pressure. Note: Do not overtighten, as extreme pressure can induce polymorphic transitions.

  • Data Acquisition: Collect 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Focus the analysis on the 1700–1760 cm⁻¹ region to assess the ester carbonyl stretch.

References

  • National Institutes of Health (NIH)
  • How Does USP <941> Relate to XRD Services at McCrone Associates?
  • Physical Testing (USP <197> FTIR Spectroscopy)
  • Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters ResearchGate URL

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment &amp; Handling Protocols for Methyl (R)-aminophenylacetate Hydrochloride

As a critical chiral intermediate in pharmaceutical synthesis, Methyl (R)-aminophenylacetate hydrochloride (also known as D-Phenylglycine methyl ester hydrochloride) requires rigorous handling protocols[1]. While it is i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical chiral intermediate in pharmaceutical synthesis, Methyl (R)-aminophenylacetate hydrochloride (also known as D-Phenylglycine methyl ester hydrochloride) requires rigorous handling protocols[1]. While it is indispensable for developing advanced analgesics and anti-inflammatory drugs[1], its physical properties as a fine, electrostatically charged powder present specific exposure risks.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Quantitative Chemical Profile & Operational Significance

Before initiating any workflow, it is critical to understand the physical parameters of the compound, as these dictate both the synthesis conditions and the required safety measures.

PropertyValueOperational Significance
CAS Number 19883-41-1[1]Unique identifier for SDS tracking and inventory management.
Molecular Weight 201.65 g/mol [2]Essential for precise stoichiometric calculations in peptide synthesis.
Melting Point 180 - 205 °C[1]Decomposes near 190°C[2]; avoid high-heat applications or aggressive milling.
Optical Rotation [a]D20 = -132 ± 2 º (C=1 in MeOH)[1]Used to verify enantiomeric purity prior to initiating chiral resolution workflows.
Storage Temp 0 - 8 °C[1]Refrigeration is required to prevent degradation and hydrolysis of the methyl ester.
Hazard Profile & Mechanistic Causality

Methyl (R)-aminophenylacetate hydrochloride is supplied as a white to off-white powder[1]. Because it is a hydrochloride salt with low moisture content, it is highly susceptible to aerosolization.

  • H315 (Skin Irritation) & H319 (Eye Irritation): When the airborne powder contacts the moist microenvironment of the skin or the conjunctiva of the eye, the hydrochloride salt rapidly dissociates. This causes a localized drop in pH, leading to acute inflammation, redness, and severe irritation[3].

  • H335 (Respiratory Irritation): Inhalation of the fine particulates introduces the acidic salt directly to the mucosal membranes of the respiratory tract, triggering coughing, scaling, and respiratory distress[3].

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, the following PPE must be donned prior to handling the chemical. Do not rely solely on engineering controls (like fume hoods) when handling easily aerosolized powders.

Protective GearSpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1 compliant safety goggles[4]Prevents fine dust ingress. Standard safety glasses with side shields are insufficient because airborne particulates can bypass the gaps and react with ocular moisture[3].
Respiratory N95 or P100 particulate respirator[5]Mitigates inhalation of aerosolized particulates (H335)[3]. The N95 filter specifically traps the fine crystalline dust generated during weighing and transfer[5].
Hand Protection Nitrile gloves (≥ 4 mil thickness)[6]Prevents dermal contact (H315)[3]. Nitrile is chosen over latex because it provides superior chemical resistance to the organic solvents (e.g., Methanol) typically used for dissolution.
Body Protection Flame-resistant (FR) or standard cotton lab coatPrevents the accumulation of hazardous dust on street clothing, eliminating secondary exposure risks outside the laboratory environment.
Standard Operating Procedure: Weighing and Solution Preparation

This step-by-step methodology ensures enantiomeric integrity while minimizing aerosol exposure. Every step includes a self-validating check to guarantee safety.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm)[4].

  • Self-Validation: Tape a small, 1-inch strip of a Kimwipe to the bottom of the sash. A steady inward deflection confirms negative pressure and proper directional airflow.

Step 2: Static Mitigation

  • Action: Pass an anti-static zero-stat gun over the weigh boat and the grounded micro-spatula prior to opening the chemical container.

  • Causality: Fine hydrochloride powders possess high electrostatic charge. Neutralizing the surface charge prevents the powder from spontaneously repelling out of the weigh boat and aerosolizing into your breathing zone.

Step 3: Transfer and Weighing

  • Action: Carefully transfer the powder, avoiding rapid, jerky movements. Keep the source bottle and the analytical balance within 6 inches of each other to minimize the transfer path.

Step 4: Dissolution

  • Action: If preparing a stock solution (e.g., in Methanol for optical rotation verification[1]), slowly pipette the solvent down the inner wall of the vessel.

  • Causality: Pouring solvent directly onto the powder bed rapidly displaces trapped air, ejecting fine particulates into the atmosphere. Wall-directed addition allows capillary action to wet the powder gently.

Spill Response & Waste Logistics

In the event of a spill, immediate and correct action is required to prevent widespread laboratory contamination.

  • Spill Response: Do NOT dry sweep. Dry sweeping imparts kinetic energy that readily aerosolizes the particles[4]. Instead, wipe the affected area with a lint-free cloth lightly dampened with deionized water. Because the compound is a water-soluble salt, damp wiping dissolves the residue, effectively trapping it in the cloth without generating airborne dust[4].

  • Solid Waste: Contaminated weigh boats, spatulas, and damp decontamination cloths must be disposed of in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in non-halogenated solvents (e.g., Methanol), it can typically be routed to the non-halogenated waste stream. However, if it is utilized alongside chlorinated solvents (e.g., Dichloromethane) during peptide synthesis, the entire mixture must be strictly segregated into the Halogenated Organic Waste stream.

Operational Workflow Visualization

PPE_Workflow A 1. Risk Assessment Identify H315, H319, H335 Hazards B 2. Engineering Controls Engage Fume Hood (80-100 fpm) A->B C 3. PPE Donning N95 Respirator, Nitrile Gloves, Goggles B->C D 4. Material Handling Anti-Static Transfer & Weighing C->D E 5. Spill Response Wet-Wipe Decon (No Dry Sweeping) D->E If particulate spills F 6. Waste Logistics Halogenated Waste Stream D->F Normal disposal E->F

Workflow for safe handling, PPE donning, and spill response for Methyl (R)-aminophenylacetate HCl.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-aminophenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (R)-aminophenylacetate hydrochloride
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